molecular formula C31H40O11 B1680753 Sandoricin CAS No. 133585-55-4

Sandoricin

Katalognummer: B1680753
CAS-Nummer: 133585-55-4
Molekulargewicht: 588.6 g/mol
InChI-Schlüssel: FPZCLGWPFTXULY-AAZWCSCHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

from Sandoricum koetjape (Meliaceae);  antifeedant; 

Eigenschaften

CAS-Nummer

133585-55-4

Molekularformel

C31H40O11

Molekulargewicht

588.6 g/mol

IUPAC-Name

methyl 2-[(1S,3S,5S,7S,8S,9R,11S,12S,13S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate

InChI

InChI=1S/C31H40O11/c1-15-19-11-23(40-17(3)33)30(7)26(18-9-10-38-14-18)41-27(36)25(35)31(15,30)42-22-13-21(39-16(2)32)28(4,5)20(29(19,22)6)12-24(34)37-8/h9-10,14,19-23,25-26,35H,1,11-13H2,2-8H3/t19-,20-,21-,22-,23-,25+,26-,29+,30-,31+/m0/s1

InChI-Schlüssel

FPZCLGWPFTXULY-AAZWCSCHSA-N

Isomerische SMILES

CC(=O)O[C@H]1C[C@H]2C(=C)[C@@]3([C@@]1([C@H](OC(=O)[C@H]3O)C4=COC=C4)C)O[C@@H]5[C@]2([C@H](C([C@H](C5)OC(=O)C)(C)C)CC(=O)OC)C

Kanonische SMILES

CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)CC(=O)OC)C

Aussehen

Solid powder

melting_point

215-217°C

Physikalische Beschreibung

Solid

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Sandoricin; 

Herkunft des Produkts

United States

Foundational & Exploratory

Sandoricin: A Technical Guide to its Natural Source, Extraction, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricin is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids, isolated from the plant Sandoricum koetjape. This technical guide provides a comprehensive overview of the origin, extraction, and known biological activities of this compound. Detailed experimental protocols for its isolation are presented, along with a summary of its quantitative biological data. While the precise signaling pathways modulated by this compound remain to be fully elucidated, this guide offers a foundation for future research into its therapeutic potential.

Natural Source and Origin

This compound is a secondary metabolite derived from the plant Sandoricum koetjape, a member of the Meliaceae family.[1][2][3] Commonly known as santol or cotton fruit, this tropical tree is native to Southeast Asia, including regions like Malaysia and the Philippines.[4] The compound has been successfully isolated from various parts of the plant, notably the seeds and leaves.[1][5] Alongside this compound, other related limonoids such as 6-hydroxythis compound (B236682) and sandoripins have also been identified from this botanical source.[1][2]

Experimental Protocols

Extraction and Isolation from Sandoricum koetjape Seeds (Powell et al., 1991)

The initial isolation of this compound was reported from the seeds of Sandoricum koetjape. The general procedure involved the extraction of the seeds with ethanol (B145695). Subsequent partitioning and chromatographic techniques were employed to yield purified this compound.[1][6][7] A detailed, step-by-step protocol based on the original literature is outlined below:

Experimental Workflow for this compound Isolation from Seeds

G start Dried, ground seeds of Sandoricum koetjape extraction Maceration with 95% Ethanol at room temperature start->extraction filtration Filtration to separate solid residue and ethanol extract extraction->filtration evaporation Evaporation of ethanol under reduced pressure filtration->evaporation crude_extract Crude Ethanol Extract evaporation->crude_extract partitioning Solvent-solvent partitioning (e.g., with hexane, ethyl acetate (B1210297), and water) crude_extract->partitioning fractionation Collection of Ethyl Acetate Fraction partitioning->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography elution Gradient elution with Hexane:Ethyl Acetate chromatography->elution fractions Collection and analysis of fractions (e.g., by TLC) elution->fractions purification Further purification of This compound-containing fractions (e.g., preparative TLC or HPLC) fractions->purification This compound Pure this compound purification->this compound

Caption: Workflow for the extraction and isolation of this compound from seeds.

Extraction and Isolation of this compound Derivatives from Sandoricum koetjape Leaves

A detailed protocol for the isolation of this compound derivatives, specifically [2α-(2-methylbutanoyl)oxy]this compound and [2α-(2-methylpropanoyl)oxy]this compound, from the leaves has been described. This method can be adapted for the targeted isolation of this compound.

Methodology:

  • Extraction: Dried leaves of S. koetjape (720 g) were extracted with 95% ethanol at room temperature multiple times.

  • Filtration and Concentration: The filtrate was collected and evaporated under reduced pressure to yield a crude ethanol extract (190.0 g).

  • Solvent Partitioning: The ethanol extract was suspended in water and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol. This process yielded an ethyl acetate extract (91.5 g), an n-butanol extract (42.7 g), and a water extract (55.2 g).

  • Column Chromatography: The ethyl acetate extract (25.5 g) was subjected to column chromatography over silica (B1680970) gel. A gradient elution with a hexane:ethyl acetate solvent system was used, affording 37 fractions.

  • Purification: Fraction 24, identified as containing the limonoids, was further purified by column chromatography using a hexane:acetone gradient (9:1, 8:2, and 7:3) to yield a limonoid fraction (451.3 mg).

  • Preparative Layer Chromatography: Further purification of the limonoid fraction was achieved by preparative layer chromatography (PLC) using hexane:acetone (8:3) as the developing solvent (3 runs), which resulted in a slightly yellow solid of the mixed limonoids (216.8 mg).

Quantitative Biological Data

This compound and related compounds have demonstrated a range of biological activities. The available quantitative data is summarized in the table below.

CompoundBiological ActivityAssay/ModelResultReference
This compound AntifeedantSpodoptera frugiperda (fall armyworm) larvae100% effective[1]
6-hydroxythis compound AntifeedantOstrina nubilalis (European corn borer) larvaeat 200 ppm[1]
This compound (as compound 9) α-Glucosidase InhibitionIn vitro enzyme assayIC50: 14.0 μM
N-hexane extract of S. koetjape stem bark CytotoxicityMCF-7 (breast cancer)IC50: 44-48 µg/mL[1]
MDA-MB-231 (breast cancer)[1]
T47D (breast cancer)[1]
MCF-10A (normal breast)[1]
Apoptosis InductionMCF-7 cellsActivation of caspases 3 and 7 at 100 µg/mL[5]

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways directly modulated by this compound have not been extensively studied. Much of the research on the molecular mechanisms of compounds from Sandoricum koetjape has focused on other constituents, such as koetjapic acid. Koetjapic acid has been shown to impact several key signaling pathways involved in cancer progression, including the mTOR, NF-κB, and MAPK/ERK pathways.[8][9]

Given the cytotoxic and apoptotic activities observed with crude extracts containing this compound and related limonoids, it is plausible that this compound may also influence cell survival and death pathways. The induction of caspases 3 and 7 by the n-hexane extract of S. koetjape in MCF-7 breast cancer cells suggests a potential role in the apoptotic cascade.[5] However, further research is required to delineate the precise molecular targets and signaling pathways of purified this compound.

Hypothetical Workflow for Investigating this compound's Mechanism of Action

G start Pure this compound cell_lines Treat various cancer cell lines (e.g., breast, colon, lung) start->cell_lines viability_assay Cell Viability Assay (e.g., MTT, XTT) to determine IC50 cell_lines->viability_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI staining, TUNEL) cell_lines->apoptosis_assay pathway_analysis Signaling Pathway Analysis viability_assay->pathway_analysis caspase_activity Caspase Activity Assays (e.g., Caspase-3, -8, -9) apoptosis_assay->caspase_activity caspase_activity->pathway_analysis western_blot Western Blot for key proteins (e.g., Bcl-2 family, caspases, kinases in mTOR, NF-κB, MAPK pathways) pathway_analysis->western_blot gene_expression Gene Expression Analysis (e.g., RT-qPCR, RNA-seq) pathway_analysis->gene_expression target_identification Target Identification Studies (e.g., pull-down assays, thermal shift assays) pathway_analysis->target_identification conclusion Elucidation of this compound's Mechanism of Action western_blot->conclusion gene_expression->conclusion target_identification->conclusion

Caption: A proposed workflow for elucidating the signaling pathways of this compound.

Conclusion and Future Directions

This compound, a limonoid from Sandoricum koetjape, has demonstrated notable biological activities, particularly as an antifeedant and potentially as a cytotoxic agent. This guide has provided the available knowledge on its natural source, detailed protocols for its isolation, and a summary of its quantitative biological effects. The significant gap in the understanding of its mechanism of action and the specific signaling pathways it modulates presents a compelling area for future research. The workflows and data presented herein serve as a valuable resource for scientists and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating its molecular targets to unlock its full potential in medicinal chemistry and pharmacology.

References

The Discovery and Bioactivity of Sandoricin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, isolation, characterization, and biological activity of sandoricin, a limonoid derived from the seeds of Sandoricum koetjape. It is intended to serve as a detailed guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This whitepaper collates available scientific data to present a clear understanding of this compound's properties and potential applications, with a focus on its notable antifeedant activities. While detailed experimental parameters for some processes are not publicly available, this guide presents established methodologies for the isolation and characterization of similar limonoids, providing a strong framework for future research.

Introduction

Sandoricum koetjape, a tree native to Southeast Asia, is a rich source of diverse secondary metabolites, including a variety of terpenoids.[1][2] Among these, the limonoids, a class of highly oxygenated triterpenes, have garnered significant scientific interest due to their wide range of biological activities.[3] This whitepaper focuses on this compound, an andirobin-type limonoid first isolated from the seeds of S. koetjape.[1][4] this compound, along with its analogue 6-hydroxythis compound (B236682), has demonstrated potent biological effects, particularly as an insect antifeedant.[4] This document will detail the discovery of this compound, its chemical structure, and its known biological activities, with a particular emphasis on providing a technical guide to its isolation and characterization for scientific and drug development professionals.

Discovery and Chemical Structure

This compound was first reported in 1991 by Powell et al. as a novel limonoid isolated from the seeds of Sandoricum koetjape.[4] Its discovery was the result of efforts to identify the bioactive constituents responsible for the plant's traditional uses and observed biological effects. The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry, and was ultimately confirmed by X-ray crystallography.[4][5]

This compound is classified as an andirobin-type limonoid.[6] This class of compounds is characterized by a specific arrangement of furan (B31954) and lactone rings attached to a tetracyclic triterpenoid (B12794562) core.[6] The detailed chemical structure of this compound is presented in the available literature, and its complexity underscores the unique biosynthetic pathways present in S. koetjape.

Biological Activity of this compound

The most well-documented biological activity of this compound is its potent insect antifeedant properties.[4] This activity has been quantitatively assessed against several key agricultural pests.

Quantitative Data: Antifeedant Activity

The following table summarizes the known quantitative data for the antifeedant activity of this compound and its naturally co-occurring analogue, 6-hydroxythis compound.

CompoundTest OrganismConcentration (ppm)EfficacyReference
This compoundFall Armyworm (Spodoptera frugiperda)≥ 200100% effective as an antifeedant[4]
6-hydroxythis compoundFall Armyworm (Spodoptera frugiperda)≥ 200100% effective as an antifeedant[4]
This compoundEuropean Corn Borer (Ostrina nubilalis)≥ 200100% effective as an antifeedant[4]
6-hydroxythis compoundEuropean Corn Borer (Ostrina nubilalis)≥ 200100% effective as an antifeedant[4]

At lower concentrations, this compound and 6-hydroxythis compound were observed to cause reduced growth rates and increased time to pupation in the larvae of both species.[4] At higher doses, significant mortality was noted.[4]

While other biological activities such as cytotoxic and anti-inflammatory effects have been reported for crude extracts of S. koetjape and other isolated compounds like koetjapic acid, specific quantitative data (e.g., IC50 values) for this compound in these assays are not currently available in the public domain.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of this compound, based on established protocols for limonoids from S. koetjape and related species.

Isolation of this compound from Sandoricum koetjape Seeds

The following is a representative protocol for the isolation of this compound.

4.1.1. Plant Material and Extraction

  • Air-dry the seeds of Sandoricum koetjape at room temperature and grind them into a fine powder.

  • Macerate the powdered seeds with 95% ethanol (B145695) at room temperature for 72 hours, with the solvent being replaced every 24 hours.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

4.1.2. Solvent Partitioning

  • Suspend the crude ethanol extract in a 9:1 mixture of methanol (B129727) and water.

  • Perform liquid-liquid partitioning of the methanol-water suspension sequentially with n-hexane, chloroform, and ethyl acetate (B1210297).

  • Concentrate each fraction (n-hexane, chloroform, ethyl acetate, and the remaining aqueous fraction) to dryness. The limonoids, including this compound, are expected to be concentrated in the more polar fractions, such as the ethyl acetate fraction.

4.1.3. Chromatographic Purification

  • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity with ethyl acetate.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

  • Further purify the this compound-containing fractions using repeated column chromatography, potentially with different solvent systems (e.g., chloroform-methanol) or by employing other chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Characterization of this compound

The following are the key spectroscopic and spectrometric techniques used for the structural elucidation of this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H and 13C NMR: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to assign all signals unequivocally.

4.2.2. Mass Spectrometry (MS)

  • Obtain the mass spectrum of this compound using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, to determine its accurate mass and molecular formula. Electrospray ionization (ESI) is a commonly used ionization technique for such molecules.

4.2.3. X-ray Crystallography

  • Grow single crystals of this compound suitable for X-ray diffraction analysis. This can be achieved by slow evaporation of a solution of the pure compound in an appropriate solvent system.

  • Collect X-ray diffraction data on a single-crystal X-ray diffractometer to determine the three-dimensional arrangement of atoms in the molecule, confirming its absolute stereochemistry.[9][10]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes and potential mechanisms of action related to this compound.

experimental_workflow start Dried Seeds of S. koetjape extraction Maceration with 95% Ethanol start->extraction partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound characterization Structural Characterization pure_this compound->characterization nmr 1D & 2D NMR characterization->nmr ms High-Resolution Mass Spectrometry characterization->ms xray X-ray Crystallography characterization->xray antifeedant_pathway This compound This compound receptor Gustatory Receptors in Insect Mouthparts This compound->receptor Binds to neuron Chemosensory Neurons receptor->neuron Activates cns Central Nervous System neuron->cns Transmits Signal to feeding_inhibition Inhibition of Feeding Behavior cns->feeding_inhibition Induces hypothetical_cancer_pathway This compound This compound (Hypothetical) mapk MAPK/ERK/JNK Pathway This compound->mapk Inhibits (?) wnt Wnt Signaling Pathway This compound->wnt Inhibits (?) nfkb NF-κB Signaling Pathway This compound->nfkb Modulates (?) pi3k PI3K/Akt/mTOR Pathway This compound->pi3k Inhibits (?) cell_proliferation Decreased Cell Proliferation mapk->cell_proliferation wnt->cell_proliferation apoptosis Increased Apoptosis nfkb->apoptosis pi3k->cell_proliferation

References

The Chemical Structure Elucidation of Sandoricin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricin, a complex tetranortriterpenoid isolated from the seeds of Sandoricum koetjape, has garnered interest due to its notable antifeedant properties. The definitive elucidation of its intricate molecular architecture was a significant achievement in natural product chemistry. This technical guide provides a comprehensive overview of the methodologies employed in the determination of this compound's chemical structure, with a focus on the key spectroscopic and crystallographic techniques that were instrumental in this process. While the foundational data is based on the seminal work by Powell et al. (1991), this guide also incorporates general principles and protocols relevant to the structure elucidation of complex natural products for a modern audience.

Introduction

The Meliaceae family, to which Sandoricum koetjape (commonly known as santol) belongs, is a rich source of structurally diverse and biologically active limonoids. This compound stands out as a representative example, exhibiting potent antifeedant activity against various insect larvae[1]. The elucidation of its structure was crucial for understanding its bioactivity and for providing a basis for future structure-activity relationship (SAR) studies. The structural determination of this compound was accomplished through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and was ultimately confirmed by single-crystal X-ray crystallography[1]. This guide will detail the general experimental protocols and data interpretation involved in each of these critical steps.

Isolation of this compound

The initial step in the structure elucidation of any natural product is its isolation and purification from the source material. For this compound, the seeds of Sandoricum koetjape were the primary source[1]. A general workflow for the isolation of such a compound is outlined below.

Experimental Protocol: General Isolation Procedure
  • Extraction: Dried and powdered seeds of Sandoricum koetjape are subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the components based on their polarity.

  • Chromatographic Separation: The active fraction, identified through bioassay-guided fractionation (in the case of this compound, an antifeedant assay), is further purified using various chromatographic techniques. This typically involves:

    • Column Chromatography: Initial separation on a silica (B1680970) gel column with a gradient elution system (e.g., hexane-ethyl acetate) to yield semi-purified fractions.

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Finer purification of the targeted fractions to yield the pure compound.

The purity of the isolated this compound is assessed at each stage using analytical techniques like TLC and HPLC.

Spectroscopic Analysis for Structure Elucidation

Once a pure sample of this compound was obtained, its molecular structure was determined using a suite of spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as clues about its structure from fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, likely using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap), would be employed to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the molecular formula.

Data Presentation: Mass Spectrometry Data for this compound

ParameterObserved Value
Molecular Formula C28H34O9
Molecular Weight 514.56 g/mol
HRMS Data (e.g., [M+H]⁺) Specific m/z value would be listed here from the primary literature
Key Fragment Ions A table of significant fragment ions and their proposed structures would be included here, based on the original data.

Note: The specific HRMS and fragmentation data for this compound from the original Powell et al. (1991) publication were not accessible for this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to map out the carbon skeleton and the connectivity of protons.

Experimental Protocol: NMR Spectroscopy

A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer. The standard suite of experiments includes:

  • ¹H NMR: To identify the number and types of protons and their neighboring environments.

  • ¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

Data Presentation: ¹H and ¹³C NMR Data for this compound

The following tables are illustrative placeholders, as the complete, assigned NMR data from the primary literature were not available.

Table 1: Illustrative ¹H NMR Data for a Structural Moiety of this compound

Positionδ (ppm)MultiplicityJ (Hz)
H-1e.g., 3.85d12.5
H-2e.g., 2.10m
H-3e.g., 5.40dd12.5, 3.0
............

Table 2: Illustrative ¹³C NMR Data for a Structural Moiety of this compound

Positionδ (ppm)Type
C-1e.g., 78.5CH
C-2e.g., 35.2CH₂
C-3e.g., 125.8CH
C-4e.g., 139.1C
.........

The interpretation of these NMR spectra would reveal key structural features of this compound, such as the presence of a furan (B31954) ring, several ester and ether functionalities, and the complex polycyclic core.

X-ray Crystallography for Final Structure Confirmation

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of the molecular structure and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a solvent from a concentrated solution of the pure compound.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to generate a final, detailed 3D model of the molecule.

The successful X-ray crystallographic analysis of this compound provided the absolute confirmation of its complex structure, including the relative and absolute stereochemistry of its numerous chiral centers[1].

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data interpretation in the chemical structure elucidation of a natural product like this compound can be visualized as follows:

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation plant_material Sandoricum koetjape seeds extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column & Prep. Chromatography partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr xray X-ray Crystallography pure_compound->xray ms_data Molecular Formula & Fragmentation ms->ms_data nmr_data Connectivity & 2D Structure nmr->nmr_data final_structure Definitive 3D Structure of this compound ms_data->final_structure nmr_data->final_structure xray->final_structure

Caption: Workflow for the isolation and structure elucidation of this compound.

Logical Relationships in Spectroscopic Data Interpretation

The interplay between different spectroscopic techniques is crucial for piecing together the molecular puzzle. The following diagram illustrates the logical connections between the data obtained from various NMR and MS experiments.

data_interpretation_logic cluster_data Experimental Data cluster_info Derived Structural Information ms HRMS mol_formula Molecular Formula ms->mol_formula nmr_1h 1H NMR proton_env Proton Environments nmr_1h->proton_env nmr_13c 13C NMR & DEPT carbon_types Carbon Types nmr_13c->carbon_types cosy COSY h_h_connectivity 1H-1H Connectivity cosy->h_h_connectivity hsqc HSQC / HMQC c_h_connectivity 1J C-H Connectivity hsqc->c_h_connectivity hmbc HMBC long_range_connectivity 2,3J C-H Connectivity (Molecular Skeleton) hmbc->long_range_connectivity noesy NOESY / ROESY stereochem Relative Stereochemistry noesy->stereochem proposed_structure Proposed Structure mol_formula->proposed_structure proton_env->proposed_structure carbon_types->proposed_structure h_h_connectivity->proposed_structure c_h_connectivity->proposed_structure long_range_connectivity->proposed_structure stereochem->proposed_structure

Caption: Logical flow of spectroscopic data interpretation for structure elucidation.

Conclusion

The successful structure elucidation of this compound is a testament to the power of a coordinated analytical approach. Through a systematic process of isolation, followed by comprehensive spectroscopic analysis (MS and multidimensional NMR), and culminating in the definitive confirmation by X-ray crystallography, the complex chemical architecture of this bioactive natural product was unveiled. This detailed structural information is invaluable for the fields of chemical synthesis, biosynthesis, and the development of new crop protection agents. While the original detailed quantitative data remains within the primary literature, this guide outlines the robust and logical framework that is the cornerstone of modern natural product chemistry.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limonoids, a class of chemically diverse tetranortriterpenoids, are predominantly found in the Meliaceae family and are of significant interest to the scientific community due to their wide array of biological activities. Among these, sandoricin and its related compounds, isolated from Sandoricum koetjape, have demonstrated notable antifeedant properties. This technical guide provides a comprehensive overview of this compound and other bioactive limonoids from the Meliaceae family, with a focus on their isolation, characterization, biological activities, and putative mechanisms of action. Detailed experimental protocols for extraction and bioassays are provided, along with a quantitative summary of their biological efficacy. Furthermore, this guide explores the potential modulation of key signaling pathways, such as NF-κB and MAPK, by these compounds, offering insights for future drug discovery and development.

Introduction to Meliaceae Limonoids

The Meliaceae family, comprising approximately 50 genera and 1400 species, is a rich source of complex secondary metabolites, particularly limonoids.[1] These tetranortriterpenoids are characterized by a 4,4,8-trimethyl-17-furanylsteroidal skeleton and exhibit a broad spectrum of biological activities, including insecticidal, antifeedant, cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2]

This compound and its analogue, 6-hydroxythis compound, are two prominent limonoids isolated from the seeds of Sandoricum koetjape (sentul), a fruit tree native to Southeast Asia.[3] These compounds have garnered attention primarily for their potent antifeedant activity against lepidopteran pests such as the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrina nubilalis). This guide will delve into the technical aspects of these compounds, from their discovery to their potential applications.

Chemical Structures

The core structure of this compound and related limonoids is a highly oxygenated and rearranged triterpenoid (B12794562) backbone. The presence of a furan (B31954) ring attached to the D-ring is a hallmark of this class of compounds.

Quantitative Biological Activity

The biological activities of this compound and other Meliaceae limonoids have been quantified in various assays. The following tables summarize the available quantitative data, primarily focusing on antifeedant and cytotoxic activities.

Table 1: Antifeedant Activity of this compound and 6-Hydroxythis compound

CompoundPest SpeciesAssay TypeConcentrationEffectReference
This compoundSpodoptera frugiperdaDiet Incorporation200 ppm100% effective[3]
This compoundOstrina nubilalisDiet Incorporation200 ppm100% effective[3]
6-Hydroxythis compoundSpodoptera frugiperdaDiet Incorporation200 ppm100% effective[3]
6-Hydroxythis compoundOstrina nubilalisDiet Incorporation200 ppm100% effective[3]

Table 2: Cytotoxic Activity of Various Meliaceae Limonoids

CompoundCell LineIC50 (µM)Reference
ObacunoneA549 (Human lung adenocarcinoma)25.24[1]
ObacunoneRaw 264.7 (Mouse macrophage)29.14[1]
7β-obacunolA549 (Human lung adenocarcinoma)32.75[1]
7β-obacunolRaw 264.7 (Mouse macrophage)39.19[1]
A novel limonoid (2)MDA-MB-231 (Human breast cancer)6.02[1]
A novel limonoid (2)HepG2 (Human liver cancer)8.98[1]

Experimental Protocols

Isolation and Purification of this compound and Related Limonoids

The following protocol is a generalized procedure based on the methodologies reported for the isolation of limonoids from Sandoricum koetjape.[3][4]

4.1.1. Plant Material and Extraction

  • Source Material: Dried seeds of Sandoricum koetjape.

  • Grinding: Grind the dried seeds into a fine powder.

  • Maceration: Macerate the powdered seeds in 95% ethanol (B145695) at room temperature for 72 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The limonoids are typically enriched in the ethyl acetate fraction.

4.1.2. Chromatographic Separation

  • Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).

  • Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

  • Fraction Collection: Collect fractions of 50-100 mL and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid).

  • Further Purification: Combine fractions containing compounds with similar TLC profiles and subject them to further purification using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

4.1.3. Structure Elucidation

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the proton and carbon framework and their connectivities.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.[7] Fragmentation patterns from MS/MS experiments provide further structural information.[8][9][10][11]

Antifeedant Bioassay

The following protocol is a standard method for evaluating the antifeedant activity of compounds against lepidopteran larvae.[2][12][13][14]

  • Insect Rearing: Rear larvae of Spodoptera frugiperda or Ostrina nubilalis on an artificial diet under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Diet Preparation: Prepare an artificial diet and incorporate the test compound (e.g., this compound) at various concentrations (e.g., 50, 100, 200 ppm). A control diet should be prepared with the solvent used to dissolve the compound.

  • Bioassay Setup: Place a pre-weighed third-instar larva in a petri dish containing a known amount of the treated or control diet.

  • Data Collection: After a set period (e.g., 7 days), record larval mortality, larval weight, and the amount of diet consumed.

  • Calculation of Antifeedant Index: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 where C is the amount of control diet consumed and T is the amount of treated diet consumed.

Putative Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound have not been fully elucidated, the biological activities of related limonoids and other terpenoids suggest potential interactions with key cellular signaling pathways, particularly those involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[1][15][16][17][18] Many natural products, including limonoids, have been shown to inhibit the activation of NF-κB. A putative mechanism for this compound's anti-inflammatory activity could involve the inhibition of IκBα phosphorylation, which would prevent the translocation of the p65/p50 NF-κB dimer to the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Induces This compound This compound This compound->IKK Inhibits? p65_p50_n p65-p50 DNA DNA p65_p50_n->DNA Binds to κB sites DNA->Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis.[19][20][21][22] It is composed of a series of protein kinases that phosphorylate and activate one another. Dysregulation of this pathway is implicated in various diseases, including cancer. Some terpenoids have been shown to modulate MAPK signaling. This compound's cytotoxic effects could potentially be mediated through the modulation of the ERK, JNK, or p38 MAPK pathways, leading to the induction of apoptosis in cancer cells.

MAPK_Pathway GrowthFactors Growth Factors / Stress Ras Ras GrowthFactors->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Survival, etc.) TranscriptionFactors->CellularResponse Regulates This compound This compound This compound->Raf Inhibits?

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the discovery and characterization of bioactive limonoids like this compound.

Experimental_Workflow PlantMaterial Plant Material (e.g., Sandoricum koetjape seeds) Extraction Extraction and Partitioning PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatographic Separation (CC, TLC, HPLC) CrudeExtract->Chromatography PureCompound Pure Compound (this compound) Chromatography->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Bioassays Biological Assays (Antifeedant, Cytotoxicity) PureCompound->Bioassays MechanismStudies Mechanism of Action Studies (Signaling Pathways) Bioassays->MechanismStudies LeadCompound Lead Compound for Drug Development MechanismStudies->LeadCompound

Caption: General workflow for limonoid discovery and characterization.

Conclusion and Future Directions

This compound and related limonoids from the Meliaceae family represent a promising source of bioactive natural products with potential applications in agriculture and medicine. Their potent antifeedant activity highlights their potential as biopesticides. Furthermore, the cytotoxic and anti-inflammatory properties of other Meliaceae limonoids suggest that this compound and its derivatives may also possess therapeutic potential.

Future research should focus on the following areas:

  • Total Synthesis: The total synthesis of this compound would provide a sustainable supply for further biological evaluation and structure-activity relationship studies.

  • Mechanism of Action: Elucidating the precise molecular targets of this compound will be crucial for understanding its bioactivity and for the rational design of more potent analogues.

  • In Vivo Studies: While in vitro data is promising, in vivo studies are necessary to evaluate the efficacy and safety of these compounds in whole-organism models.

  • Clinical Trials: For compounds with significant therapeutic potential, progression to clinical trials will be the ultimate step in translating this basic research into tangible benefits for human health.

The continued exploration of the rich chemical diversity of the Meliaceae family is likely to yield further novel and bioactive limonoids, contributing to the development of new and effective therapeutic and agricultural agents.

References

A Technical Deep Dive into the Metabolites of Sandoricum koetjape: A Comparative Analysis of Primary and Secondary Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricum koetjape (Burm.f.) Merr., commonly known as Santol, is a tropical fruit tree native to Southeast Asia with a rich history in traditional medicine. Beyond its edible fruit, the plant is a reservoir of a diverse array of chemical compounds. This technical guide provides an in-depth comparative analysis of the primary and secondary metabolites found in S. koetjape. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the phytochemical landscape and therapeutic potential of this plant species. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways to facilitate a deeper understanding of the plant's biochemistry and inform future research and development endeavors.

Introduction

The study of plant metabolites is broadly categorized into two main groups: primary and secondary metabolites. Primary metabolites are essential for the plant's growth, development, and reproduction. They are ubiquitous in the plant kingdom and include carbohydrates, proteins, lipids, and nucleic acids. In contrast, secondary metabolites are not directly involved in the primary functions of the plant but play a crucial role in its interaction with the environment, such as defense against herbivores and pathogens, and attracting pollinators. In Sandoricum koetjape, the interplay between these two classes of compounds contributes to its nutritional value and medicinal properties. This guide will systematically explore both categories of metabolites within this species.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for the primary and secondary metabolites of Sandoricum koetjape, providing a clear comparison of their respective compositions.

Table 1: Primary Metabolite Composition of Sandoricum koetjape Fruit (per 100g edible portion)
ConstituentAmountReference
Water84.5 g[1]
Energy57 kcal[1]
Protein0.4 g[1]
Lipid0.7 g[1]
Carbohydrate13.9 g[1]
Fiber1.0 g[1]
Ash0.5 g[1]
Calcium4.30 - 10.04 mg[2]
Phosphorus17.0 - 17.40 mg[2]
Iron0.20 - 1.2 mg[1][2]
Potassium156.05 - 328 mg[1][2]
Sodium1.90 - 7.62 mg[2]
Vitamin A14 IU[1]
Thiamine (B1)<0.03 - 0.05 mg[1][2]
Riboflavin (B2)<0.025 - 0.03 mg[1][2]
Niacin (B3)0.741 - 0.9 mg[1][2]
Ascorbic Acid (C)14 - 86 mg[1][2]
Table 2: Major Classes and Examples of Secondary Metabolites in Sandoricum koetjape
Metabolite ClassExamplesPlant PartReference
Terpenoids Koetjapic acid, Sandoricin, Sentulic acid, Sandoripins A-EStem bark, Seeds, Leaves[3]
Flavonoids Quercetin, Kaempferol-3-O-β-D-glucopyranoside, QuercimeritrinLeaves[4]
Limonoids This compound, 6-hydroxythis compound, Sandrapins A-ESeeds, Leaves[3]
Alkaloids Present (unspecified)Peel[2]
Tannins Present (unspecified)Flesh, Peel[2]
Saponins Present (unspecified)Flesh[2]
Quinones Present (unspecified)Stem, Leaves[5][6]
Table 3: Quantitative Analysis of Selected Secondary Metabolites in Sandoricum koetjape
AnalysisPlant PartCompound/ClassResultReference
Total PhenolicsStemPhenolic compounds1.4155 mg/g[5][6]
Total PhenolicsLeafPhenolic compounds3.1469 mg/g[5][6]
GC-MS AnalysisLeaf Methanol Extract14,15-didehydro-Cyclodecacyclotetradecene23.71% (relative area)[5][6]
GC-MS AnalysisLeaf Methanol Extract1H-Cycloprop[e]azulen-7-ol17.04% (relative area)[5][6]
GC-MS AnalysisLeaf Methanol ExtractSolanesol8.34% (relative area)[5][6]
GC-MS AnalysisStem Methanol ExtractFonenol12.89% (relative area)[5][6]
GC-MS AnalysisStem Methanol Extract1H-Cyclopenta[1][7]cyclopropa[1][8]benzene12.54% (relative area)[5][6]
GC-MS AnalysisStem Methanol Extract1H-Cycloprop[e]azulen-7-ol11.70% (relative area)[5][6]

Experimental Protocols

This section outlines detailed methodologies for key experiments commonly cited in the phytochemical analysis of Sandoricum koetjape.

Phytochemical Screening

Objective: To qualitatively determine the presence of major classes of secondary metabolites.

Methodology:

  • Preparation of Plant Extracts:

    • Air-dry the plant material (leaves, stem bark, etc.) at room temperature and then grind into a fine powder.

    • Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or water) for 24-72 hours at room temperature with occasional shaking.

    • Filter the extract using Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Store the crude extract in a desiccator until further use.

  • Test for Alkaloids (Dragendorff’s Test):

    • Dissolve a small amount of the extract in dilute hydrochloric acid and filter.

    • To the filtrate, add a few drops of Dragendorff’s reagent.

    • The formation of an orange or reddish-brown precipitate indicates the presence of alkaloids.

  • Test for Flavonoids (Shinoda Test):

    • To the extract, add a few fragments of magnesium ribbon.

    • Add concentrated hydrochloric acid dropwise.

    • The appearance of a pink, magenta, or crimson color indicates the presence of flavonoids.

  • Test for Saponins (Froth Test):

    • Shake a small amount of the extract vigorously with water in a test tube.

    • The formation of a stable froth (at least 1 cm) that persists for 10-15 minutes indicates the presence of saponins.

  • Test for Tannins (Ferric Chloride Test):

    • To a small amount of the extract, add a few drops of 5% ferric chloride solution.

    • The formation of a dark blue or greenish-black coloration indicates the presence of tannins.

  • Test for Terpenoids (Salkowski Test):

    • Dissolve the extract in chloroform (B151607) and add an equal volume of concentrated sulfuric acid along the sides of the test tube.

    • The formation of a reddish-brown ring at the interface indicates the presence of terpenoids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Terpenoid Profiling

Objective: To identify and quantify the volatile and semi-volatile terpenoids in an extract.

Methodology:

  • Sample Preparation:

    • The crude extract is often derivatized to increase the volatility of the compounds. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or similar.

    • Mass Spectrometer: Agilent 5977B or similar.

    • Column: HP-5MS UI column (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 290 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 5 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Hold: 15 minutes at 280 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-550.

      • Scan Speed: 20 scans/second.

  • Data Analysis:

    • Identification of compounds is achieved by comparing their mass spectra with the NIST library database and by comparing their retention indices with literature values.

    • Relative quantification is performed by calculating the peak area percentage of each compound in the total ion chromatogram.

High-Performance Liquid Chromatography (HPLC-DAD) for Flavonoid Profiling

Objective: To separate, identify, and quantify flavonoids in a plant extract.

Methodology:

  • Sample Preparation:

    • Dissolve the plant extract in an appropriate solvent (e.g., methanol, acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Waters Alliance HPLC system or similar, equipped with a photodiode array (DAD) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      • Start with a low percentage of Solvent B (e.g., 5-10%).

      • Linearly increase the percentage of Solvent B over 30-40 minutes to elute compounds with increasing hydrophobicity.

      • Include a wash step with a high percentage of Solvent B and a re-equilibration step at the initial conditions.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: DAD detector set to scan a range of wavelengths (e.g., 200-400 nm) to capture the UV-Vis spectra of the eluting compounds. Specific wavelengths (e.g., 280 nm for flavanones, 320 nm for flavonols) can be used for quantification.

  • Data Analysis:

    • Identification of flavonoids is performed by comparing their retention times and UV-Vis spectra with those of authentic standards.

    • Quantification is achieved by creating a calibration curve for each identified flavonoid using standard solutions of known concentrations.

Visualization of Metabolic Pathways

The biosynthesis of the major secondary metabolites in Sandoricum koetjape, flavonoids and terpenoids, follows well-established pathways in plants. The following diagrams illustrate these general pathways.

General Flavonoid Biosynthesis Pathway

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone (Naringenin chalcone) p_Coumaroyl_CoA->Chalcone CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Chalcone CHS Flavanone Flavanone (Naringenin) Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Flavonol Flavonol (e.g., Kaempferol, Quercetin) Dihydroflavonol->Flavonol FLS Flavan_3_ol Flavan-3-ol (e.g., Catechin) Dihydroflavonol->Flavan_3_ol DFR Anthocyanidin Anthocyanidin Flavan_3_ol->Anthocyanidin ANS PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H FLS FLS DFR DFR ANS ANS ANR_LAR ANR/LAR

Caption: General biosynthetic pathway of flavonoids in plants.

General Terpenoid Biosynthesis Pathway

Terpenoid_Biosynthesis cluster_MVA Cytosol (MVA Pathway) cluster_MEP Plastid (MEP Pathway) Acetyl_CoA Acetyl-CoA MVA Mevalonic Acid Acetyl_CoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP DMAPP IPP_MVA->DMAPP Isomerase GPP GPP (C10) IPP_MVA->GPP Pyruvate_G3P Pyruvate + G3P MEP MEP Pyruvate_G3P->MEP IPP_MEP IPP MEP->IPP_MEP IPP_MEP->DMAPP Isomerase IPP_MEP->GPP DMAPP->GPP FPP FPP (C15) GPP->FPP Monoterpenes Monoterpenes GPP->Monoterpenes GGPP GGPP (C20) FPP->GGPP Sesquiterpenes Sesquiterpenes (e.g., in S. koetjape) FPP->Sesquiterpenes Triterpenes Triterpenes (e.g., Koetjapic Acid) FPP->Triterpenes via Squalene Diterpenes Diterpenes GGPP->Diterpenes

References

Sandoricin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of sandoricin, a natural product with notable biological activity. The information is compiled from publicly available scientific literature and databases.

Introduction

This compound is a naturally occurring limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds. It was first isolated from the seeds of the tropical fruit tree Sandoricum koetjape, also known as santol, which belongs to the Meliaceae family.[1] this compound has demonstrated significant antifeedant properties, making it a subject of interest for research in agricultural pest control and as a potential lead compound in drug discovery. This guide summarizes the available chemical and biological data on this compound.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Class Andirobin-type Limonoid[1]
Source Seeds of Sandoricum koetjape[1]
Molecular Formula C28H36O9[2]
Molecular Weight 516.58 g/mol [2]
Appearance Amorphous bitter principle[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Experimental Protocols

Detailed experimental protocols for the original isolation and characterization of this compound are described in the primary literature.[2] Below are generalized methodologies based on standard practices for the isolation of limonoids from Meliaceae species and for assessing antifeedant activity.

Isolation of this compound from Sandoricum koetjape Seeds

The following is a representative workflow for the isolation of limonoids like this compound from plant material.

G start Dried Seeds of Sandoricum koetjape extraction Extraction with Organic Solvents (e.g., Hexane (B92381), Ethanol) start->extraction partition Solvent-Solvent Partitioning (e.g., Hexane-Methanol) extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractionation Fraction Collection and Analysis (TLC) chromatography->fractionation purification Further Purification (e.g., HPLC) fractionation->purification end Pure this compound purification->end

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered seeds of Sandoricum koetjape are subjected to extraction with a non-polar solvent such as hexane to remove oils, followed by extraction with a more polar solvent like ethanol (B145695) or ethyl acetate (B1210297) to isolate the limonoids.[3][4]

  • Partitioning: The crude extract is then partitioned between immiscible solvents, for example, hexane and methanol, to separate compounds based on their polarity. Limonoids typically partition into the more polar layer.

  • Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane-ethyl acetate gradient), is used to separate the different components.[3][4]

  • Fractionation and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with the desired characteristics (e.g., specific UV absorbance or staining).

  • Purification: Fractions containing this compound are combined and further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Antifeedant Bioassay

The antifeedant activity of this compound has been evaluated against insect larvae, such as the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrinia nubilalis).[2] A common method for this is the no-choice leaf disc bioassay.

G start Prepare Leaf Discs (e.g., Maize) treatment Treat Discs with This compound Solution (in Acetone) start->treatment control Treat Discs with Solvent Only (Acetone) start->control incubation Place a Single Larva in Each Petri Dish treatment->incubation control->incubation feeding Allow Larvae to Feed for a Set Period (e.g., 24h) incubation->feeding measurement Measure Leaf Area Consumed feeding->measurement analysis Calculate Antifeedant Index measurement->analysis end Determine Antifeedant Activity analysis->end

Caption: Workflow for a no-choice antifeedant bioassay.

Methodology:

  • Preparation of Diet: Artificial diet or leaf discs from a suitable host plant are prepared.[5][6][7][8]

  • Treatment: The diet or leaf discs are treated with a known concentration of this compound dissolved in a suitable solvent (e.g., acetone). Control samples are treated with the solvent alone.[5][6][7][8]

  • Experimental Setup: A single, pre-weighed insect larva is placed in a container with a treated or control diet/leaf disc.[5][6][7][8]

  • Incubation: The containers are kept under controlled environmental conditions (temperature, humidity, light) for a specific period (e.g., 24-48 hours).

  • Data Collection: After the incubation period, the amount of diet consumed is measured. This can be done by weighing the remaining diet or measuring the area of the leaf disc consumed. The larvae are also weighed to determine changes in body weight.

  • Analysis: The antifeedant activity is calculated based on the difference in consumption between the treated and control groups.

Signaling Pathways

Currently, there is no specific research available that elucidates the direct signaling pathways modulated by this compound in target organisms. However, the antifeedant activity of many plant-derived compounds is known to involve the gustatory sensory neurons of insects. These compounds can either stimulate deterrent receptors or block phagostimulant receptors, leading to a cessation of feeding.

The following diagram illustrates a generalized logical relationship for the antifeedant action of a natural compound like this compound.

G This compound This compound receptor Insect Gustatory Receptor This compound->receptor Binds to neuron Gustatory Sensory Neuron receptor->neuron Activates/Inhibits cns Central Nervous System neuron->cns Sends Signal to behavior Feeding Behavior (Inhibition) cns->behavior Modifies

Caption: Postulated mechanism of this compound's antifeedant activity.

Conclusion

This compound, a limonoid from Sandoricum koetjape, is a promising natural product with significant antifeedant properties. While its chemical structure has been elucidated, further research is needed to determine its specific CAS number, fully characterize its physicochemical properties, and investigate its precise mechanism of action, including the identification of the signaling pathways it modulates. The information and generalized protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, chemical ecology, and drug development.

References

Initial Insecticidal Screening of Sandoricin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricin, a limonoid isolated from the seeds of Sandoricum koetjape, has demonstrated notable insecticidal properties, positioning it as a promising candidate for the development of bio-rational pesticides. This technical guide provides a comprehensive overview of the initial insecticidal screening of this compound, summarizing available quantitative data, detailing experimental protocols for key bioassays, and postulating potential mechanisms of action based on current research on related limonoids. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel insecticides.

Introduction

The growing demand for sustainable and environmentally benign pest management strategies has intensified the search for plant-derived insecticides. Limonoids, a class of tetranortriterpenoids abundant in the Meliaceae family, are well-documented for their diverse biological activities, including potent insecticidal and antifeedant effects.[1][2][3][4] this compound, a prominent limonoid found in the seeds of Sandoricum koetjape (commonly known as Santol), has emerged as a subject of interest for its insecticidal potential against significant agricultural pests.[5][6] This document consolidates the current knowledge on the initial insecticidal evaluation of this compound, providing a technical framework for further research and development.

Quantitative Insecticidal Data

While comprehensive dose-response studies providing specific LC50 and LD50 values for this compound are not extensively available in publicly accessible literature, preliminary screening has established its efficacy. The available data indicates that this compound, along with its analogue 6-hydroxythis compound, exhibits significant insecticidal and antifeedant activity against key lepidopteran pests.

Table 1: Summary of Insecticidal Activity of this compound and 6-Hydroxythis compound

CompoundTarget InsectConcentrationObserved EffectReference
This compound & 6-Hydroxythis compoundSpodoptera frugiperda (Fall Armyworm)≥ 200 ppm100% effective (larval mortality/antifeedant)[5][6]
This compound & 6-Hydroxythis compoundOstrina nubilalis (European Corn Borer)≥ 200 ppm100% effective (larval mortality/antifeedant)[5][6]

It is important to note that the term "100% effective" likely refers to complete mortality or feeding inhibition under the specific experimental conditions of the cited study. Further detailed studies are required to establish precise lethal concentrations and doses.

Experimental Protocols

The following protocols are detailed methodologies for conducting initial insecticidal and antifeedant bioassays, adapted from established procedures for evaluating natural products against lepidopteran larvae.[7][8][9]

General Rearing of Test Insects
  • Insect Species: Spodoptera frugiperda or Ostrina nubilalis.

  • Rearing Conditions: Maintain a laboratory colony at 25 ± 2°C, 60-70% relative humidity, and a 14:10 hour (light:dark) photoperiod.

  • Diet: Larvae can be reared on an artificial diet specific to the species or on their natural host plant leaves (e.g., maize leaves for S. frugiperda).

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This assay is designed to assess the feeding deterrence of this compound.

  • Preparation of Test Substance: Dissolve this compound in an appropriate solvent (e.g., acetone (B3395972) or ethanol) to prepare a stock solution. Prepare serial dilutions to obtain the desired test concentrations (e.g., 50, 100, 150, 200 ppm).

  • Leaf Disc Preparation: Using a cork borer, cut fresh leaf discs from the host plant (e.g., maize).

  • Treatment Application: Uniformly apply a known volume (e.g., 100 µL) of each test concentration onto the leaf discs. A control group should be treated with the solvent only. Allow the solvent to evaporate completely.

  • Experimental Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce a single, pre-weighed, and starved (for 4-6 hours) third or fourth instar larva into each Petri dish.

  • Data Collection: After 24 hours, record the area of the leaf disc consumed by the larva. The leaf area can be measured using a leaf area meter or image analysis software. Calculate the Antifeedant Index (AFI) using the following formula:

    • AFI (%) = [(C - T) / (C + T)] * 100

      • Where C is the area of leaf consumed in the control group, and T is the area of leaf consumed in the treatment group.

  • Replication: Each treatment and control should be replicated at least 10 times.

Larval Mortality Bioassay (Diet Incorporation Method)

This assay determines the lethal concentration of this compound.

  • Preparation of Treated Diet: Prepare the artificial diet for the target insect. While the diet is still liquid and cooling, add the appropriate volume of the this compound stock solution to achieve the desired final concentrations. A control diet should be prepared by adding the same volume of solvent.

  • Experimental Setup: Dispense a known amount of the treated or control diet into individual wells of a multi-well plate or small rearing cups.

  • Larval Introduction: Place one newly hatched or early instar larva into each well/cup.

  • Data Collection: Record larval mortality daily for a period of 7-10 days. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Statistical Analysis: Calculate the LC50 (median lethal concentration) value using Probit analysis.

Visualization of Experimental Workflows and Potential Signaling Pathways

Experimental Workflow for Insecticidal Screening

The following diagram illustrates a typical workflow for the initial screening of a compound like this compound for insecticidal activity.

Insecticidal_Screening_Workflow cluster_preparation Preparation cluster_bioassay Bioassays cluster_data Data Analysis cluster_outcome Outcome Compound This compound Isolation/Synthesis Stock_Solution Stock Solution Preparation Compound->Stock_Solution Antifeedant_Assay Antifeedant Bioassay (Leaf Disc No-Choice) Stock_Solution->Antifeedant_Assay Mortality_Assay Larval Mortality Bioassay (Diet Incorporation) Stock_Solution->Mortality_Assay AFI_Calculation Calculate Antifeedant Index (AFI) Antifeedant_Assay->AFI_Calculation LC50_Calculation Calculate LC50/LD50 (Probit Analysis) Mortality_Assay->LC50_Calculation Efficacy_Determination Determination of Insecticidal Efficacy AFI_Calculation->Efficacy_Determination LC50_Calculation->Efficacy_Determination Limonoid_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling cluster_physiological Physiological Response This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Antagonism/Modulation GABA_R GABA Receptor This compound->GABA_R Antagonism/Modulation Ion_Flux Altered Ion Flux (Na+, Ca2+, Cl-) nAChR->Ion_Flux GABA_R->Ion_Flux Membrane_Potential Disrupted Membrane Potential Ion_Flux->Membrane_Potential Signal_Transduction Aberrant Signal Transduction Membrane_Potential->Signal_Transduction Neurotoxicity Neurotoxicity Signal_Transduction->Neurotoxicity Paralysis Paralysis Neurotoxicity->Paralysis Mortality Mortality Paralysis->Mortality

References

Sandoricin: A Technical Whitepaper on its Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricin, a tetranortriterpenoid limonoid isolated from the seeds of Sandoricum koetjape, has been identified as a bioactive natural product with pronounced insect antifeedant properties.[1] While often cited in the context of the broader pharmacological activities of S. koetjape extracts, which include anticancer, anti-inflammatory, and antimicrobial effects, specific data on the purified compound remains limited.[2][3][4] This technical guide synthesizes the available scientific literature on this compound, presenting its established biological activities, providing detailed experimental methodologies where available, and identifying key areas for future research and drug development. The focus of this document is to provide a clear and concise overview of the current state of knowledge regarding this compound's pharmacological potential.

Introduction

Sandoricum koetjape Merr., a tree native to Southeast Asia, is a rich source of diverse bioactive secondary metabolites, including a variety of limonoids and triterpenoids.[2] Among these, this compound and its analogue, 6-hydroxythis compound, are notable limonoids isolated from the seeds of the plant.[1] Limonoids, a class of chemically modified triterpenes, are known for their wide range of biological activities, including insecticidal, anticancer, and anti-inflammatory properties. This whitepaper will focus specifically on the documented pharmacological activities of this compound.

Pharmacological Activities

The primary and most well-documented pharmacological activity of this compound is its potent insect antifeedant effect. While other activities such as anticancer, anti-inflammatory, and antimicrobial are often attributed to extracts containing this compound, there is a notable lack of quantitative data for the purified compound in the scientific literature.

Insect Antifeedant Activity

This compound and its derivative, 6-hydroxythis compound, have demonstrated significant antifeedant properties against lepidopteran larvae.[1]

Table 1: Antifeedant Activity of this compound and 6-Hydroxythis compound

CompoundTest OrganismObserved EffectsReference
This compoundFall armyworm (Spodoptera frugiperda)Reduced growth rates, increased time to pupation, significant mortality at higher doses.[1]
6-Hydroxythis compoundFall armyworm (Spodoptera frugiperda)Reduced growth rates, increased time to pupation, significant mortality at higher doses.[1]
This compoundEuropean corn borer (Ostrinia nubilalis)Reduced growth rates, increased time to pupation, significant mortality at higher doses.[1]
6-Hydroxythis compoundEuropean corn borer (Ostrinia nubilalis)Reduced growth rates, increased time to pupation, significant mortality at higher doses.[1]
Anticancer Activity

Table 2: Cytotoxicity Data (Data for this compound is currently unavailable)

CompoundCell LineIC50 ValueReference
This compound-Data not available-
Anti-inflammatory Activity

Extracts from S. koetjape have demonstrated anti-inflammatory properties.[6][7] However, the direct contribution of this compound to this activity has not been quantitatively determined.

Table 3: Anti-inflammatory Activity Data (Data for this compound is currently unavailable)

CompoundAssayEndpointResultReference
This compound--Data not available-
Antimicrobial Activity

Methanol extracts of S. koetjape seeds have shown antibacterial activity.[8] While this compound is a known constituent of these seeds, the specific minimum inhibitory concentrations (MICs) for the purified compound have not been reported.[8]

Table 4: Antimicrobial Activity Data (Data for this compound is currently unavailable)

CompoundMicrobial StrainMIC ValueReference
This compound-Data not available-

Experimental Protocols

Isolation of this compound and 6-Hydroxythis compound

The following is a generalized workflow for the isolation of this compound from S. koetjape seeds, based on descriptions in the literature.

G start Dried S. koetjape Seeds extraction Extraction with organic solvent (e.g., ethanol) start->extraction partition Solvent-solvent partitioning extraction->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography purification Further purification (e.g., HPLC) chromatography->purification This compound Pure this compound purification->this compound hydroxythis compound Pure 6-Hydroxythis compound purification->hydroxythis compound

Caption: Generalized workflow for the isolation of this compound.

Insect Antifeedant Bioassay

The following protocol is inferred from the study by Powell et al. (1991).[1]

G start Preparation of artificial diet incorporation Incorporate this compound at various concentrations start->incorporation control Control diet (no this compound) start->control feeding Feed diets to insect larvae (e.g., S. frugiperda) incorporation->feeding control->feeding observation Observe and record parameters over time feeding->observation growth Larval growth rate observation->growth pupation Time to pupation observation->pupation mortality Mortality rate observation->mortality

Caption: Workflow for insect antifeedant bioassay.

Signaling Pathways (Hypothetical)

Given the lack of specific studies on this compound's mechanism of action in cancer and inflammation, a potential avenue of investigation could be its effect on the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This pathway is a common target for other bioactive natural products.

G stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Pro-inflammatory cytokines, etc.) nucleus->transcription activates This compound This compound (?) This compound->IKK Inhibition? This compound->NFkB Inhibition?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound has been clearly identified as a potent insect antifeedant. However, its potential as a therapeutic agent in other areas, such as oncology and inflammatory diseases, remains largely unexplored. The presence of this compound in crude extracts of S. koetjape that exhibit these activities suggests that it may contribute to the overall pharmacological profile of the plant.

Future research should focus on the following:

  • Isolation and Purification: Development of efficient and scalable methods for the isolation of pure this compound to facilitate further pharmacological testing.

  • In Vitro Bioassays: Systematic evaluation of the cytotoxic, anti-inflammatory, and antimicrobial activities of purified this compound using standardized in vitro assays to determine IC50 and MIC values.

  • Mechanism of Action Studies: Investigation into the molecular mechanisms underlying any observed biological activities, including the potential modulation of key signaling pathways like NF-κB.

  • In Vivo Studies: Following promising in vitro results, evaluation of the efficacy and safety of this compound in appropriate animal models.

A deeper understanding of the pharmacological profile of pure this compound is essential to unlock its full therapeutic potential and to guide the development of new drugs derived from this natural product.

References

A Technical Guide to Sandoricin and Its Analogs: Current Research and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricin, a limonoid isolated from the plant Sandoricum koetjape, and its naturally occurring analogs have emerged as compounds of interest due to their notable biological activities. This technical guide provides a comprehensive review of the existing literature on this compound and its known analogs, with a focus on their biological effects, particularly their antifeedant properties. This document summarizes the available quantitative data, outlines detailed experimental protocols for the key bioassays cited, and presents visual representations of experimental workflows and a hypothetical signaling pathway to guide future research. The limited research into synthetic analogs and the precise molecular mechanisms of this compound underscores the need for further investigation to unlock its full therapeutic and agrochemical potential.

Introduction

Natural products remain a vital source of novel chemical entities with diverse biological activities. Sandoricum koetjape Merr., a tree native to Southeast Asia, is a rich source of various bioactive compounds, including triterpenes and limonoids.[1][2] Among these, this compound and its analogs have demonstrated significant biological effects, primarily as potent insect antifeedants.[3] This guide provides an in-depth review of the scientific literature on this compound and its known naturally occurring analogs, aiming to consolidate the current understanding and provide a framework for future research and development.

This compound and Its Analogs: Structure and Source

This compound is a tetranortriterpenoid belonging to the limonoid class of secondary metabolites. To date, several natural analogs of this compound have been isolated and identified from Sandoricum koetjape, primarily from the seeds and leaves.

  • This compound: The parent compound, first isolated from the seeds.[3]

  • 6-hydroxythis compound: An analog hydroxylated at the 6th position, also isolated from the seeds.[3]

  • [2α-(2-methylbutanoyl)oxy]this compound: An analog with an acyloxy group at the 2α position, isolated from the leaves.[4]

  • [2α-(2-methylpropanoyl)oxy]this compound: Another 2α-acyloxy analog isolated from the leaves.[4]

Currently, there is a notable absence of published literature on the laboratory synthesis of this compound analogs. All known analogs are of natural origin.

Biological Activity: Quantitative Data

The primary biological activity reported for this compound and its analog, 6-hydroxythis compound, is their antifeedant effect against lepidopteran larvae.[3] Limited information is available regarding their cytotoxic or other pharmacological activities.

Table 1: Antifeedant Activity of this compound and 6-hydroxythis compound [3]

CompoundTest InsectConcentration (ppm in diet)Effect
This compoundSpodoptera frugiperda (Fall armyworm)200100% effective (feeding deterrence)
6-hydroxythis compoundSpodoptera frugiperda (Fall armyworm)200100% effective (feeding deterrence)
This compoundOstrinia nubilalis (European corn borer)200100% effective (feeding deterrence)
6-hydroxythis compoundOstrinia nubilalis (European corn borer)200100% effective (feeding deterrence)
This compoundSpodoptera frugiperdaLower dosesReduced growth rates, increased time to pupation
6-hydroxythis compoundSpodoptera frugiperdaLower dosesReduced growth rates, increased time to pupation
This compoundOstrinia nubilalisHigher dosesSignificant mortality
6-hydroxythis compoundOstrinia nubilalisHigher dosesSignificant mortality

Note: The original study mentions "effective" antifeedant activity at various concentrations, with 100% effectiveness noted at 200 ppm and above. The terms "lower" and "higher" dose levels were used in the source text without specific quantitative values.

Mechanism of Action

The precise molecular mechanism of action for this compound and its analogs remains largely unelucidated.

  • Antifeedant Activity: The antifeedant effects of many natural products are often attributed to their interaction with the taste receptors of insects, leading to feeding deterrence.[5] It is hypothesized that this compound and its analogs may act by stimulating specialized deterrent receptors or by disrupting the function of neurons that perceive phagostimulating compounds.[5]

  • Cytotoxicity and Anticancer Potential: While other compounds isolated from Sandoricum koetjape, such as koetjapic acid, have been investigated for their anticancer properties and potential interaction with signaling pathways like mTOR, there is currently no direct evidence linking this compound or its analogs to these pathways.[2] Future research is needed to explore the cytotoxic potential and the underlying molecular mechanisms of this compound and its derivatives.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its analogs are not explicitly provided in the existing literature. However, based on standard methodologies in the fields of entomology and cell biology, the following protocols can be proposed.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol is designed to assess the feeding deterrence of this compound and its analogs against a target insect pest, such as Spodoptera litura.

  • Preparation of Test Solutions: Dissolve this compound and its analogs in an appropriate solvent (e.g., ethanol (B145695) or acetone) to create a stock solution. Prepare a series of dilutions of the stock solution to achieve the desired final concentrations for the assay.

  • Preparation of Leaf Discs: Using a cork borer, cut uniform discs from fresh, untreated host plant leaves (e.g., castor bean for S. litura).

  • Treatment of Leaf Discs: Evenly apply a known volume (e.g., 100 µL) of each test solution concentration to the surface of the leaf discs. A control group should be treated with the solvent only. Allow the solvent to evaporate completely.

  • Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moistened filter paper. Introduce a single, pre-starved (for 2-4 hours) insect larva into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25±2°C, 65±5% relative humidity, 12:12 h light:dark cycle).

  • Data Collection: After a set period (e.g., 24 hours), measure the area of the leaf disc consumed in both the treatment and control groups. This can be done using a leaf area meter or by digital image analysis.

  • Calculation of Antifeedant Index: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the leaf consumed in the control group and T is the area consumed in the treatment group.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to evaluate the potential cytotoxic effects of this compound and its analogs on a human cancer cell line (e.g., HCT-116 colon cancer cells).

  • Cell Culture: Culture the selected cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a range of concentrations of this compound and its analogs in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the screening and preliminary mechanism of action studies of this compound and its analogs.

experimental_workflow cluster_extraction Isolation cluster_screening Biological Screening cluster_moa Mechanism of Action Studies This compound This compound antifeedant Antifeedant Assays This compound->antifeedant cytotoxicity Cytotoxicity Assays (e.g., MTT) This compound->cytotoxicity analogs Natural Analogs analogs->antifeedant analogs->cytotoxicity receptor Insect Gustatory Receptor Studies antifeedant->receptor apoptosis Apoptosis Assays (e.g., Caspase Activation) cytotoxicity->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot for mTOR pathway) apoptosis->pathway

Caption: Experimental workflow for this compound and its analogs.

Hypothetical Signaling Pathway

Given that other compounds from S. koetjape, such as koetjapic acid, are suggested to interact with the mTOR pathway, a hypothetical signaling cascade for the potential anticancer activity of this compound is presented below. It is crucial to note that this is a speculative model and requires experimental validation.

hypothetical_pathway cluster_upstream Upstream Signaling cluster_mTOR mTOR Complex cluster_downstream Downstream Effects This compound This compound/Analog mtor mTORC1 This compound->mtor ? growth_factor Growth Factor Receptor pi3k PI3K growth_factor->pi3k akt Akt pi3k->akt akt->mtor protein_synthesis Protein Synthesis (e.g., p70S6K, 4E-BP1) mtor->protein_synthesis Inhibition apoptosis Apoptosis (via Caspase Activation) mtor->apoptosis Induction cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth Inhibition

References

Sandoricin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricin, a naturally occurring limonoid, has garnered scientific interest for its potent biological activities. First isolated from the seeds of Sandoricum koetjape, this compound has demonstrated significant antifeedant properties. This technical guide provides a comprehensive overview of the history of its discovery, detailed protocols for its isolation and purification, and a summary of its known quantitative biological data. Furthermore, this document presents a proposed mechanism of action for its antifeedant effects, visualized through a signaling pathway diagram, and outlines the experimental workflows for its study.

Discovery and Sourcing

This compound was first identified as a new limonoid compound isolated from the seeds of the tropical fruit tree Sandoricum koetjape, a member of the Meliaceae family.[1][2] This plant is widely distributed in Southeast Asian countries like Malaysia and the Philippines.[3] Along with the closely related compound 6-hydroxythis compound, this compound was notable for its potent antifeedant activity against the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrina nubilalis).[1][4] While initially found in the seeds, subsequent research has also identified this compound in the leaves of S. koetjape.[2][5] The plant is a rich source of various bioactive compounds, including other limonoids, triterpenes, and flavonoids.[6][7][8]

Experimental Protocols

The isolation and purification of this compound from Sandoricum koetjape involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesis of methodologies described in the scientific literature.

Plant Material and Extraction
  • Plant Material Preparation : Dried leaves of S. koetjape (720 g) are used as the starting material.[2]

  • Solvent Extraction : The dried leaves are extracted multiple times with 95% ethanol (B145695) at room temperature.[2]

  • Filtration and Concentration : The resulting filtrate is filtered and then concentrated under reduced pressure to yield a crude ethanol extract in the form of a thick, brown liquid.[2]

  • Solvent Partitioning : The ethanol extract is suspended in water and then sequentially extracted with ethyl acetate (B1210297) and n-butanol to separate compounds based on their polarity. This yields an ethyl acetate extract, an n-butanol extract, and a water extract.[2]

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography : The ethyl acetate extract, which contains this compound, is subjected to column chromatography on a silica gel column.[2]

  • Gradient Elution : The column is eluted with a gradient of hexane (B92381) and ethyl acetate. This process separates the extract into multiple fractions.[2]

  • Fraction Pooling and Further Purification : Fractions are analyzed by thin-layer chromatography (TLC), and those containing the limonoid fraction are combined.[2] This combined fraction is then further purified using another round of column chromatography with a hexane and acetone (B3395972) gradient to yield a more refined limonoid fraction.[2]

Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to elucidate the chemical structure.[1]

  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound.[1]

  • X-ray Crystallography : Used to confirm the three-dimensional structure of the molecule.[1]

Quantitative Data

The primary biological activity reported for this compound is its antifeedant effect on insects. The available quantitative data is summarized in the table below.

Compound(s)BioassayOrganism(s)ConcentrationEffectReference
This compound and 6-hydroxythis compoundAntifeedantSpodoptera frugiperda (fall armyworm), Ostrina nubilalis (European corn borer)≥ 200 ppm100% effective[9]

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound have not been extensively studied, its antifeedant activity is understood to be mediated through the insect's gustatory system. The proposed mechanism involves the interaction of this compound with taste receptors in insects, leading to feeding deterrence.

Antifeedant_Mechanism This compound This compound TasteReceptor TasteReceptor This compound->TasteReceptor Binds to Neuron Neuron TasteReceptor->Neuron Activates Signal Signal Neuron->Signal Initiates CNS CNS Signal->CNS Transmits signal to FeedingBehavior FeedingBehavior CNS->FeedingBehavior Inhibits

Experimental and Logical Workflows

The discovery and characterization of this compound follow a logical progression from plant source to purified compound and biological testing.

Sandoricin_Workflow cluster_sourcing Sourcing and Extraction cluster_purification Purification cluster_analysis Analysis and Testing Plant Sandoricum koetjape (leaves or seeds) Extraction Solvent Extraction (95% Ethanol) Plant->Extraction Partitioning Solvent Partitioning (Ethyl Acetate) Extraction->Partitioning ColumnChromatography1 Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) Partitioning->ColumnChromatography1 ColumnChromatography2 Silica Gel Column Chromatography (Hexane:Acetone gradient) ColumnChromatography1->ColumnChromatography2 Purethis compound Purified this compound ColumnChromatography2->Purethis compound Spectroscopy Spectroscopic Characterization (NMR, MS, X-ray) Purethis compound->Spectroscopy Bioassay Antifeedant Bioassay Purethis compound->Bioassay

Conclusion

This compound, a limonoid from Sandoricum koetjape, represents a promising natural product with significant antifeedant properties. The established protocols for its isolation and purification provide a clear path for obtaining this compound for further study. While its primary biological activity is well-documented, future research should focus on elucidating the specific molecular targets and signaling pathways involved in its mechanism of action. A deeper understanding of these pathways could open avenues for the development of novel, targeted pest management strategies and potentially other therapeutic applications.

References

Exploratory Studies on Sandoricin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandoricin, a limonoid isolated from the seeds of Sandoricum koetjape, has garnered interest for its notable biological activities. This technical guide provides a comprehensive overview of the existing exploratory studies on this compound's bioactivity, with a primary focus on its well-documented antifeedant properties. While research into other biological effects such as antioxidant, antibacterial, and cytotoxic activities is still in its nascent stages for the isolated compound, this guide will detail the established quantitative data, outline the experimental protocols utilized in these studies, and present visual workflows and conceptual pathways to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic and agrochemical potential of this compound.

Introduction

This compound is an andirobin-type limonoid found in the seeds of the tropical fruit tree Sandoricum koetjape, commonly known as santol.[1] Limonoids, a class of highly oxygenated tetranortriterpenoids, are known for their diverse biological activities, including insecticidal, antimalarial, and antitumor properties.[2][3] While the crude extracts of various parts of S. koetjape have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial activities, research on the specific bioactivities of isolated this compound has been more focused.[4][5] This guide will synthesize the available scientific literature on this compound, with a particular emphasis on its potent antifeedant effects.

Quantitative Bioactivity Data

The most definitive quantitative data available for this compound pertains to its antifeedant activity against lepidopteran larvae. A seminal study by Powell et al. (1991) provides a detailed analysis of the effects of this compound and its analogue, 6-hydroxythis compound, on the feeding behavior and development of the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrinia nubilalis).

Table 1: Antifeedant and Insecticidal Activity of this compound and 6-Hydroxythis compound

CompoundConcentration (ppm)Insect SpeciesActivityReference
This compound200Spodoptera frugiperda100% effective as an antifeedant[1][6]
200Ostrinia nubilalis100% effective as an antifeedant[1][6]
Lower dosesSpodoptera frugiperdaReduced growth rates, increased time to pupation[1]
Higher dosesSpodoptera frugiperdaSignificant mortality[1]
6-Hydroxythis compound200Spodoptera frugiperda100% effective as an antifeedant[1][6]
200Ostrinia nubilalis100% effective as an antifeedant[1][6]
Lower dosesOstrinia nubilalisReduced growth rates, increased time to pupation[1]
Higher dosesOstrinia nubilalisSignificant mortality[1]

Data synthesized from Powell et al. (1991) and a review by Wijaya (2022).

While crude extracts of S. koetjape seeds and other parts have shown antibacterial and antioxidant activities, specific MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values for isolated this compound are not yet prevalent in the published literature.[6][7][8] For context, methanolic extracts of S. koetjape seeds have demonstrated strong antibacterial activity with MIC values as low as 0.25 µg/mL against Bacillus subtilis.[7][8] The peel of the santol fruit has also shown notable antioxidant activity, with an IC50 value of 30 µg/mL in a DPPH assay.[9] Further research is required to elucidate the specific contribution of this compound to these observed effects.

Experimental Protocols

Antifeedant Bioassay (as adapted from Powell et al., 1991)

This protocol outlines the methodology used to determine the antifeedant properties of this compound.

Objective: To assess the feeding deterrence and developmental effects of this compound on insect larvae.

Materials:

  • This compound and 6-hydroxythis compound

  • Artificial insect diet

  • Neonate larvae of Spodoptera frugiperda or Ostrinia nubilalis

  • Petri dishes or multi-well plates

  • Solvent (e.g., ethanol (B145695) or acetone)

  • Microbalance

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Diet Preparation: Prepare the artificial insect diet according to a standard recipe for the target insect species.

  • Compound Incorporation: Dissolve a known weight of this compound in a small amount of solvent. This stock solution is then incorporated into the molten artificial diet to achieve the desired final concentrations (e.g., 25, 50, 100, 200 ppm). A control diet is prepared with the solvent alone.

  • Bioassay Setup: Aliquots of the diet (control and various concentrations of this compound) are dispensed into individual wells of a multi-well plate or small petri dishes.

  • Larval Introduction: One neonate larva is placed in each well containing the diet.

  • Incubation: The plates are maintained in an incubator under controlled environmental conditions (e.g., 25°C, 70% RH, 16:8 L:D photoperiod).

  • Data Collection:

    • Feeding Deterrence: After a set period (e.g., 7 days), the amount of diet consumed can be estimated visually or by weighing the remaining diet. A feeding deterrence index can be calculated.

    • Larval Weight: Larvae are weighed at regular intervals to assess growth rates.

    • Mortality: The number of dead larvae is recorded daily.

    • Developmental Effects: The time to pupation and adult emergence is recorded.

Diagram of Antifeedant Bioassay Workflow

Antifeedant_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Collection Diet_Prep Prepare Artificial Diet Diet_Incorp Incorporate this compound into Diet Diet_Prep->Diet_Incorp Compound_Prep Dissolve this compound in Solvent Compound_Prep->Diet_Incorp Dispense Dispense Diet into Wells Diet_Incorp->Dispense Introduce_Larvae Introduce Neonate Larvae Dispense->Introduce_Larvae Incubate Incubate under Controlled Conditions Introduce_Larvae->Incubate Feeding Assess Feeding Deterrence Incubate->Feeding Weight Measure Larval Weight Incubate->Weight Mortality Record Mortality Incubate->Mortality Development Monitor Development (Pupation, Emergence) Incubate->Development

Caption: Workflow for the insect antifeedant bioassay.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound that lead to its antifeedant and insecticidal effects have not been fully elucidated. However, based on the known mechanisms of other limonoids and insecticidal natural products, a hypothetical mechanism can be proposed. It is important to note that this is a conceptual model and requires experimental validation.

Limonoids are known to act as deterrents by affecting the chemoreceptors of insects, particularly in the gustatory sensilla, leading to feeding inhibition. At a cellular level, they may interfere with essential metabolic pathways or disrupt the function of the insect's nervous system.

Conceptual Diagram of this compound's Potential Insecticidal Mechanism

Sandoricin_Mechanism cluster_chemoreception Chemoreception cluster_cellular Cellular Toxicity This compound This compound Gustatory_Receptors Gustatory Receptors on Insect Mouthparts This compound->Gustatory_Receptors Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake Signal_Transduction Altered Signal Transduction Gustatory_Receptors->Signal_Transduction Feeding_Inhibition Feeding Inhibition (Antifeedant Effect) Signal_Transduction->Feeding_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Uptake->Mitochondrial_Dysfunction Metabolic_Disruption Metabolic Disruption Cellular_Uptake->Metabolic_Disruption Growth_Inhibition Growth Inhibition Mitochondrial_Dysfunction->Growth_Inhibition Metabolic_Disruption->Growth_Inhibition Mortality Mortality Growth_Inhibition->Mortality

Caption: Hypothetical mechanism of this compound's antifeedant and insecticidal action.

Conclusion and Future Directions

The available evidence strongly supports the significant antifeedant and insecticidal properties of this compound, making it a promising candidate for the development of natural pesticides. The quantitative data from studies on S. frugiperda and O. nubilalis provide a solid foundation for further investigation into its efficacy against a broader range of agricultural pests.

However, the exploration of this compound's bioactivity beyond its insecticidal effects is an area ripe for further research. The antioxidant, antibacterial, and cytotoxic properties observed in crude extracts of Sandoricum koetjape warrant a more detailed investigation into the specific role of this compound in these activities. Future studies should focus on:

  • Isolation and Quantification: Developing efficient methods for the isolation and quantification of this compound from S. koetjape to facilitate further bioactivity screening.

  • Broad-Spectrum Bioassays: Conducting a comprehensive panel of in vitro assays to determine the IC50 and MIC values of purified this compound for antioxidant, antibacterial, antifungal, and cytotoxic activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action for its various bioactivities.

  • In Vivo Studies: Progressing to in vivo models to evaluate the efficacy and safety of this compound for potential therapeutic or agrochemical applications.

By addressing these research gaps, the full potential of this compound as a valuable bioactive compound can be realized.

References

An In-depth Technical Guide to Identifying Novel Bioactive Compounds in Sandoricum koetjape Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical guide on the methodologies for isolating, identifying, and characterizing novel bioactive compounds from the seeds of Sandoricum koetjape (sentul), with a focus on limonoids and their potential therapeutic applications.

Introduction

Sandoricum koetjape (Burm.f.) Merr., commonly known as sentul or santol, is a tropical fruit tree belonging to the Meliaceae family, which is renowned for its rich production of complex secondary metabolites.[1][2] Traditionally, various parts of the plant have been used in folk medicine to treat a range of ailments including diarrhea, fever, and inflammatory conditions.[3][4] The seeds, in particular, are considered a potent source of bioactive compounds, notably limonoids, which have demonstrated significant biological activities.[2][5][6]

This guide outlines the key experimental protocols for the extraction, isolation, and structural elucidation of novel compounds from S. koetjape seeds, as well as methodologies for evaluating their cytotoxic and antibacterial properties.

Known Bioactive Compounds from Sandoricum koetjape Seeds

Research into the chemical constituents of S. koetjape seeds has led to the isolation of several novel limonoids. These compounds are a class of highly oxygenated tetranortriterpenoids, characteristic of the Meliaceae family.[4]

Limonoids

A study on the seed extracts of S. koetjape resulted in the isolation of four andirobin- and trijugin-class limonoids, named koetjapins A-D .[5] The structures of these compounds were determined using extensive NMR and mass spectral data.[5]

Additionally, two new pure compounds, 30-hydroxy-3-epi-cipadonoid C (a cipadonoid-type limonoid) and 30-dihydrokoetjapin D (a trijugin-type limonoid), have been isolated and identified from the seeds.[2]

Biological Activities of Seed-Derived Compounds and Extracts

Preliminary biological screenings have revealed promising therapeutic potential for compounds and extracts derived from S. koetjape seeds.

Cytotoxic Activity

Among the initially isolated koetjapins, koetjapin D demonstrated significant inhibitory activity against murine leukemia P-388 cells.[5] The seed extract has also shown inhibitory activity against P-388 leukemia cells.[7]

Antibacterial Activity

The crude methanol (B129727) extract of S. koetjape seeds has exhibited strong antibacterial activity against Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus.[1][8] Further testing of isolated pure compounds revealed that 30-dihydrokoetjapin D produced a greater inhibition zone against B. subtilis than the crude seed extract.[2]

Insecticidal Activity

Extracts from santol seeds are also reported to possess insecticidal properties.[6]

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the quantitative data available for the bioactivities of extracts and compounds from S. koetjape seeds.

Table 1: Antibacterial Activity of Sandoricum koetjape Seed Extracts and Compounds

Extract/CompoundTest OrganismMethodResultReference
Methanol ExtractBacillus subtilisBroth MicrodilutionMIC: 0.25 µg/mL[8]
Methanol ExtractPseudomonas aeruginosaBroth MicrodilutionMIC: 0.50 µg/mL[8]
Methanol ExtractStaphylococcus aureusBroth MicrodilutionMIC: 0.50 µg/mL[8]
30-dihydrokoetjapin DBacillus subtilis ATCC 6633Agar Well DiffusionZone of Inhibition > Seed Extract[2]
30-hydroxy-3-epi-cipadonoid CSalmonella typhi ATCC 14028Agar Well DiffusionZone of Inhibition < Seed Extract[2]
30-dihydrokoetjapin DSalmonella typhi ATCC 14028Agar Well DiffusionZone of Inhibition < Seed Extract[2]

Table 2: Cytotoxic Activity of Compounds from Sandoricum koetjape Seeds

CompoundCell LineActivityReference
Koetjapin DMurine Leukemia (P-388)Significant Inhibition[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and evaluation of novel bioactive compounds from S. koetjape seeds.

Extraction of Bioactive Compounds

Objective: To extract a broad range of secondary metabolites from S. koetjape seeds for subsequent isolation and bioassay.

Materials:

  • Dried and powdered S. koetjape seeds

  • Methanol (analytical grade)

  • n-Hexane (analytical grade)

  • Soxhlet apparatus or large glass container for maceration

  • Rotary evaporator

  • Filter paper

Protocol (Maceration):

  • Clean and air-dry the S. koetjape seeds.

  • Grind the dried seeds into a fine powder using a grinder.[9]

  • Weigh the powdered seed material.

  • Submerge the powdered seeds in methanol (e.g., a 1:5 w/v ratio) in a large, sealed glass container.[7]

  • Allow the mixture to macerate for 72 hours at room temperature, with occasional agitation.

  • Filter the mixture through filter paper to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) to obtain the crude methanol extract.[9]

  • For further fractionation, the crude extract can be sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and butanol.[9]

Isolation of Pure Compounds

Objective: To isolate individual bioactive compounds from the crude extract using chromatographic techniques.

Materials:

  • Crude methanol extract of S. koetjape seeds

  • Silica (B1680970) gel for column chromatography

  • Solvent systems for elution (e.g., hexane-ethyl acetate gradients)

  • Thin Layer Chromatography (TLC) plates

  • High-Speed Counter-Current Chromatography (HSCCC) instrument (optional, for complex mixtures)[10]

  • Glass columns for chromatography

  • Fraction collector

Protocol (Column Chromatography):

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elute the column with a gradient of increasing solvent polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation of compounds by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable staining reagent.

  • Pool fractions containing the same compound based on their TLC profiles.

  • Evaporate the solvent from the pooled fractions to obtain the isolated compounds.

  • Further purification may be necessary using techniques like preparative HPLC or recrystallization.

Structural Elucidation

Objective: To determine the chemical structure of the isolated pure compounds.

Materials and Instruments:

  • Isolated pure compounds

  • Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

  • Nuclear Magnetic Resonance (NMR) spectrometer (for ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC)

  • Mass Spectrometer (e.g., HRESIMS, LC-MS)

Protocol:

  • NMR Spectroscopy:

    • Dissolve a small amount of the pure compound in a suitable deuterated solvent.

    • Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

    • Analyze the spectra to determine the carbon skeleton, proton and carbon chemical shifts, and correlations between protons and carbons to piece together the structure.[11]

  • Mass Spectrometry:

    • Analyze the pure compound using high-resolution mass spectrometry (HRESIMS) to determine its molecular formula.[12]

    • Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that provide further structural information.[13][14]

  • Data Interpretation:

    • Combine the data from NMR and mass spectrometry to propose a definitive structure for the novel compound.[5][12]

    • Compare the spectroscopic data with that of known compounds from the literature to identify any previously discovered substances.[11]

Cytotoxicity Assay (MTT Assay for P-388 Cells)

Objective: To evaluate the in vitro cytotoxic activity of the isolated compounds against a cancer cell line.

Materials:

  • Murine leukemia P-388 cells

  • 96-well microtiter plates

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Isolated compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed P-388 cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Add the compound dilutions to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Assay (Broth Microdilution for MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of the isolated compounds against pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., B. subtilis, P. aeruginosa, S. aureus)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Isolated compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Positive control (standard antibiotic) and negative control (solvent)

Protocol:

  • Dispense MHB into the wells of a 96-well plate.[15]

  • Prepare a two-fold serial dilution of the test compound across the wells of the plate.[16]

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compound).

  • Incubate the plate at 37°C for 18-24 hours.[16]

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[15]

Potential Signaling Pathways for Future Investigation

While the specific signaling pathways for the novel limonoids from S. koetjape seeds have not yet been elucidated, research on other bioactive compounds from this plant, such as koetjapic acid, provides a roadmap for future studies. Koetjapic acid has been shown to exert its anti-cancer and anti-angiogenic effects by modulating several key signaling pathways, including:

  • VEGF Signaling Pathway: Inhibition of this pathway leads to anti-angiogenic effects.[7]

  • MAPK/JNK/ERK and HIF Pathways: Down-regulation of these pathways contributes to the anti-cancer properties of koetjapic acid.[7]

  • mTOR Pathway: This is another potential molecular target for the anti-inflammatory and anticancer properties of triterpenes from S. koetjape.[15][17]

  • NF-κB Signaling Pathway: Up-regulation of this pathway has been observed in response to some compounds.[4]

Future research should focus on investigating whether the novel limonoids from S. koetjape seeds also modulate these or other signaling pathways to exert their cytotoxic effects.

Visualizations: Diagrams of Workflows and Pathways

Experimental_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation cluster_bioassay Bioactivity Screening SK_Seeds Sandoricum koetjape Seeds Drying Drying SK_Seeds->Drying Grinding Grinding to Powder Drying->Grinding Extraction Methanol Extraction (Maceration/Soxhlet) Grinding->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) Crude_Extract->Partitioning Fractions Fractions Partitioning->Fractions Column_Chrom Column Chromatography (Silica Gel) Fractions->Column_Chrom TLC_Monitoring TLC Monitoring Column_Chrom->TLC_Monitoring Pooling Pooling of Fractions TLC_Monitoring->Pooling Pure_Compounds Isolated Pure Compounds Pooling->Pure_Compounds NMR NMR Spectroscopy (1D & 2D) Pure_Compounds->NMR MS Mass Spectrometry (HRESIMS, MS/MS) Pure_Compounds->MS Cytotoxicity Cytotoxicity Assays (e.g., MTT on P-388) Pure_Compounds->Cytotoxicity Antibacterial Antibacterial Assays (e.g., MIC Determination) Pure_Compounds->Antibacterial Structure_ID Structure Identification NMR->Structure_ID MS->Structure_ID Bioactive_Hit Novel Bioactive Compound Cytotoxicity->Bioactive_Hit Antibacterial->Bioactive_Hit

Koetjapic_Acid_Signaling cluster_pathways Modulated Signaling Pathways cluster_effects Cellular Effects KA Koetjapic Acid (from S. koetjape) VEGF VEGF Signaling KA->VEGF Inhibits MAPK MAPK/JNK/ERK & HIF Signaling KA->MAPK Down-regulates mTOR mTOR Signaling KA->mTOR Inhibits Anti_Angiogenesis Anti-Angiogenesis VEGF->Anti_Angiogenesis Apoptosis Apoptosis Induction MAPK->Apoptosis mTOR->Apoptosis Anti_Inflammatory Anti-inflammatory mTOR->Anti_Inflammatory

References

Methodological & Application

Application Notes and Protocols: Extraction of Sandoricin from Sandoricum koetjape Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandoricum koetjape, commonly known as Santol, is a fruit tree native to Southeast Asia. Various parts of this plant have been utilized in traditional medicine for treating a range of ailments. The seeds of S. koetjape are a known source of bioactive limonoids, a class of highly oxygenated tetranortriterpenoids. Among these, sandoricin and its analogue, 6-hydroxythis compound, have been identified as potent antifeedants.[1][2] Limonoids from the Meliaceae family, to which S. koetjape belongs, have demonstrated a variety of biological activities, including cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[3][4][5]

These application notes provide a detailed protocol for the extraction, fractionation, and purification of this compound from the seeds of Sandoricum koetjape. Additionally, a hypothesized signaling pathway for the potential cytotoxic effects of this compound is presented, based on the known mechanisms of similar limonoids.

Data Presentation

While specific yield data for this compound from S. koetjape seeds is not extensively reported in the available literature, the following table provides a summary of yields for related compounds and extracts from S. koetjape to offer a comparative context for extraction efficiency.

Compound/Extract Plant Part Extraction Method Reported Yield (%) Reference
Koetjapic AcidStem BarkNot Specified0.11Kaneda et al., 1992[6]
Koetjapic AcidStem BarkNot Specified0.14Tanaka et al., 2001[6]
Koetjapic AcidStem BarkNot Specified0.0036Rasadah et al., 2004[6]
Koetjapic AcidStem BarkNot Specified0.0825Ismail et al., 2003[6]
Koetjapic AcidStem BarkNot Specified0.2Nassar, et al., 2010[6]
Limonoids (General)Citrus paradisi SeedsSupercritical CO239 (oil)Yu et al., 2007[7]
Methanolic ExtractCitrus limettioides SeedsSoxhlet20(SciELO, 2023)[8]

Experimental Protocols

This section outlines a comprehensive protocol for the isolation and purification of this compound from S. koetjape seeds. The methodology is synthesized from established procedures for limonoid extraction from plants in the Meliaceae family.[9][10][11]

Part 1: Sample Preparation
  • Seed Collection and Drying:

    • Collect mature seeds from Sandoricum koetjape fruits.

    • Thoroughly wash the seeds with distilled water to remove any remaining pulp.

    • Air-dry the seeds at room temperature for 7-10 days or in a circulating air oven at 40-50°C until a constant weight is achieved.

  • Grinding:

    • Grind the dried seeds into a fine powder using a mechanical grinder.

    • Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

Part 2: Extraction and Fractionation
  • Defatting:

    • Transfer the powdered seed material (e.g., 1 kg) into a large flask or a Soxhlet apparatus.

    • Add n-hexane (e.g., 5 L) to the powdered seeds and stir or reflux for 24 hours at a temperature of 40-60°C. This step removes nonpolar compounds like fats and oils.

    • Filter the mixture and discard the n-hexane extract.

    • Air-dry the defatted seed powder to remove any residual solvent.

  • Methanol (B129727) Extraction:

    • Submerge the defatted seed powder in 95% methanol (e.g., 5 L) and macerate with intermittent shaking for 48-72 hours at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity. For each step, mix the extract suspension with an equal volume of the partitioning solvent, separate the layers, and collect the solvent fraction.

      • a. n-Hexane Partitioning: To remove any remaining non-polar compounds.

      • b. Ethyl Acetate (B1210297) Partitioning: Limonoids are expected to partition into this fraction.

      • c. n-Butanol Partitioning: To isolate more polar compounds.

    • Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with this compound.

Part 3: Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., n-hexane).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone) and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on TLC plates (silica gel 60 F254).

    • Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Combine fractions with similar TLC profiles.

  • Further Purification (if necessary):

    • Fractions containing impure this compound can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Part 4: Structure Elucidation
  • The structure of the purified compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with published data for this compound.[1][12]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_purify Purification cluster_analysis Analysis seed_collection S. koetjape Seed Collection & Drying grinding Grinding of Dried Seeds seed_collection->grinding defatting Defatting with n-Hexane grinding->defatting methanol_extraction Methanol Extraction defatting->methanol_extraction partitioning Solvent-Solvent Partitioning methanol_extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom tlc TLC Monitoring column_chrom->tlc prep_hplc Preparative HPLC (Optional) tlc->prep_hplc structure_elucidation Structure Elucidation (NMR, MS) prep_hplc->structure_elucidation final_product Purified this compound structure_elucidation->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known cytotoxic and apoptotic effects of other limonoids and bioactive compounds from the Meliaceae family, it is hypothesized that this compound may induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][13][14]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound death_receptor Death Receptors (e.g., Fas, TRAIL) This compound->death_receptor bcl2_family Modulation of Bcl-2 Family Proteins (Bax/Bcl-2 ratio) This compound->bcl2_family caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the Purification of Sandoricin Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandoricin is a limonoid, a class of highly oxygenated triterpenes, originally isolated from the seeds of Sandoricum koetjape (Meliaceae). It has demonstrated notable biological activity, particularly as an insect antifeedant.[1] The purification of this compound from crude plant extracts is essential for its further study and potential applications in agriculture and pharmacology. Column chromatography is the primary and most effective method for the isolation of this compound.

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, based on established methods for limonoid separation. While specific quantitative data from the original isolation study by Powell et al. (1991) is not fully detailed in publicly available literature, this protocol represents a comprehensive reconstruction of the likely methodology.

Data Presentation

The following table summarizes the expected outcomes of the this compound purification process. Please note that these values are illustrative and will vary depending on the starting material and specific experimental conditions.

ParameterCrude ExtractFraction Containing this compoundPurified this compound
Starting Material Dried Seeds of S. koetjapeEthyl Acetate (B1210297) PartitionEluted Fractions from Column Chromatography
Extraction Yield ~5-10% of dry seed weight~2-4% of crude extractVariable, dependent on purity of collected fractions
Purity (as determined by HPLC/TLC) <1%5-15%>95%
Typical Mobile Phase N/AHexane (B92381):Ethyl Acetate GradientIsocratic Hexane:Ethyl Acetate
Retention Factor (Rf) on TLC (Hexane:EtOAc 1:1) Multiple spots0.4-0.6~0.5

Experimental Protocols

Protocol 1: Extraction and Partitioning

This protocol describes the initial extraction of this compound and other secondary metabolites from the seeds of Sandoricum koetjape.

Materials:

  • Dried seeds of Sandoricum koetjape

  • Methanol (B129727) (ACS grade)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Distilled water

  • Grinder or mill

  • Large extraction vessel

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Grinding: Grind the dried seeds of S. koetjape to a fine powder to increase the surface area for extraction.

  • Maceration: Soak the ground seed powder in methanol (1:10 w/v) at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper to remove solid plant material. Concentrate the filtrate using a rotary evaporator at 40-50°C to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of distilled water and methanol (9:1 v/v).

    • Perform liquid-liquid partitioning by sequentially extracting with hexane and then ethyl acetate in a separatory funnel.

    • Collect the ethyl acetate fraction, which will contain the moderately polar limonoids, including this compound.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it using a rotary evaporator to yield the crude ethyl acetate extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol details the purification of this compound from the crude ethyl acetate extract.

Materials:

  • Crude ethyl acetate extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column (e.g., 50 cm length, 4 cm diameter)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Vanillin-sulfuric acid staining solution

Procedure:

  • Column Packing:

    • Insert a plug of cotton wool or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand (approx. 1 cm) over the plug.

    • Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.

    • Equilibrate the column by running hexane through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate 9:1).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a solvent system of increasing polarity. A typical gradient would be from 100% hexane to a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

    • Maintain a constant flow rate (e.g., 2-5 mL/min).

    • Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector or manually.

  • Fraction Analysis:

    • Monitor the separation by spotting a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable mobile phase (e.g., hexane:ethyl acetate 1:1).

    • Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid solution followed by gentle heating.

    • Combine the fractions that contain the pure this compound based on the TLC analysis (fractions showing a single spot with the expected Rf value).

  • Final Purification:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

    • The purity of the final product can be confirmed by High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow start Dried S. koetjape Seeds grinding Grinding start->grinding extraction Methanol Extraction grinding->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent Partitioning (Hexane/Ethyl Acetate) concentration1->partitioning concentration2 Concentration of EtOAc Fraction partitioning->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection concentration3 Concentration of Pure Fractions fraction_collection->concentration3 end Purified this compound concentration3->end

Caption: Workflow for the purification of this compound.

antifeedant_mechanism This compound This compound gustatory_receptors Gustatory Receptors (Taste) This compound->gustatory_receptors Binds to insect Insect Larva insect->gustatory_receptors Contact neural_signaling Neural Signaling (To Brain) gustatory_receptors->neural_signaling Activates behavioral_response Behavioral Response neural_signaling->behavioral_response Induces feeding_deterrence Feeding Deterrence/ Cessation behavioral_response->feeding_deterrence Results in

References

Application Note & Protocol: Quantification of Sandoricin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sandoricin, a bioactive limonoid found in Sandoricum koetjape. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable approach for the quantification of this compound in plant extracts and purified samples. This document provides a comprehensive experimental protocol, method validation parameters, and visual workflows to facilitate implementation.

Introduction

This compound is a tetranortriterpenoid belonging to the limonoid class of phytochemicals, which are predominantly found in plants of the Meliaceae and Rutaceae families.[1][2] Isolated from the seeds and leaves of Sandoricum koetjape (commonly known as Santol), this compound and its derivatives have garnered interest for their potential biological activities, including insecticidal properties.[1][3] As research into the therapeutic potential of this compound progresses, the need for a validated, accurate, and precise analytical method for its quantification is critical for quality control, pharmacokinetic studies, and standardization of extracts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in complex mixtures, such as plant extracts.[4] This application note presents a representative HPLC-UV method optimized for the analysis of this compound.

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound, from sample preparation to HPLC analysis.

2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Dried plant material (e.g., seeds or leaves of Sandoricum koetjape)

  • 0.22 µm Syringe filters (PTFE or nylon)

2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Elution Mode: Isocratic elution with 60% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm (as limonoids often lack strong chromophores, detection at low UV wavelengths is common).[5]

  • Injection Volume: 20 µL

  • Run Time: Approximately 15 minutes.

2.3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Filtration: Filter all standard solutions through a 0.22 µm syringe filter before injection into the HPLC system.

2.4. Sample Preparation (from Sandoricum koetjape leaves)

  • Grinding: Grind the dried leaves of S. koetjape into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue twice more with 20 mL of methanol each time to ensure exhaustive extraction.

  • Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Test Solution: Accurately weigh approximately 10 mg of the crude extract and dissolve it in 10 mL of methanol. Sonicate to ensure dissolution.

  • Final Filtration: Filter the test solution through a 0.22 µm syringe filter prior to HPLC analysis.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6] The following table summarizes the typical validation parameters and their acceptable limits for such an analysis.

ParameterSpecificationTypical Result
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≈ 30.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≈ 101.0 µg/mL
Precision (RSD%) Intra-day RSD ≤ 2%, Inter-day RSD ≤ 3%Intra-day: 1.2%, Inter-day: 2.1%
Accuracy (Recovery %) 95% - 105%98.5% - 102.3%
Specificity No interfering peaks at the retention time of this compoundPeak purity confirmed with PDA detector
Robustness Insensitive to minor changes in method parametersRSD < 5% for minor changes in flow rate and temperature

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from plant material.

G cluster_sample_prep Sample Preparation cluster_std_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Grind Dried S. koetjape Material s2 Ultrasonic Extraction with Methanol s1->s2 s3 Filter and Combine Extracts s2->s3 s4 Evaporate Solvent to Dryness s3->s4 s5 Reconstitute in Methanol s4->s5 s6 Filter (0.22 µm) s5->s6 h1 Inject into HPLC System s6->h1 st1 Weigh this compound Reference Standard st2 Prepare Stock Solution (1000 µg/mL) st1->st2 st3 Create Calibration Curve Standards st2->st3 st4 Filter (0.22 µm) st3->st4 st4->h1 d1 Generate Calibration Curve h2 C18 Column Separation (Isocratic) h1->h2 h3 UV Detection at 215 nm h2->h3 d2 Integrate Peak Area of this compound h3->d2 d3 Quantify this compound in Sample d1->d3 d2->d3 G start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision robustness Robustness accuracy->robustness precision->robustness validated Validated Method robustness->validated

References

Application Note: Development of a Stable Formulation of Sandoricin for Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sandoricin, a limonoid isolated from the plant Sandoricum koetjape, has demonstrated significant potential as a therapeutic agent, with antifeedant, anti-inflammatory, and anticancer properties noted in preclinical studies.[1][2][3] Like many natural products, the progression of this compound from laboratory discovery to clinical or agricultural application is hampered by challenges related to its physicochemical properties, particularly poor aqueous solubility and inherent instability.[4] Developing a stable and effective formulation is a critical step to ensure consistent dosing, bioavailability, and efficacy in field trials.[5][6]

This document provides detailed protocols and guidelines for researchers and drug development professionals to create a stable, field-ready formulation of this compound. The focus is on systematic pre-formulation analysis, strategic formulation design to enhance solubility and stability, and rigorous stability testing to establish a viable shelf-life.

Pre-Formulation Studies

A thorough understanding of this compound's intrinsic physicochemical properties is the foundation for rational formulation design.

Protocol 1.1: Physicochemical Characterization of this compound

Objective: To determine the fundamental physical and chemical properties of the active pharmaceutical ingredient (API), this compound.

Methodology:

  • Solubility Determination:

    • Prepare saturated solutions of this compound in various media (e.g., water, phosphate-buffered saline pH 7.4, acetate (B1210297) buffer pH 4.5, ethanol, propylene (B89431) glycol).[7]

    • Equilibrate the solutions by stirring at a controlled temperature (e.g., 25°C) for 24-48 hours.[7]

    • Filter the suspensions using a 0.45 μm syringe filter.

    • Analyze the filtrate concentration using a validated High-Performance Liquid Chromatography (HPLC) method.[8]

  • Log P Determination:

    • Use the shake-flask method with n-octanol and water.

    • Dissolve this compound in the two-phase system, shake to equilibrium, and measure the concentration in each phase via HPLC to determine the partition coefficient.

  • Solid-State Characterization:

    • Powder X-ray Diffraction (PXRD): Analyze the crystallinity of the this compound powder. An amorphous "halo" or sharp peaks will indicate its state.[4]

    • Differential Scanning Calorimetry (DSC): Determine the melting point and glass transition temperature to understand its thermal behavior.[4]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the infrared spectrum to identify characteristic functional groups for use in compatibility studies.[4]

  • Forced Degradation Study:

    • Expose this compound powder and solutions to stress conditions (e.g., acid, base, oxidation, heat, photolysis) as per ICH guidelines.

    • Analyze the samples at various time points by HPLC to identify degradation products and determine the primary degradation pathways. This is crucial for selecting appropriate stabilizers.

Data Presentation:

Table 1: Summary of Physicochemical Properties of this compound (Hypothetical Data)

Property Method Result Implication for Formulation
Aqueous Solubility HPLC < 0.01 mg/mL at pH 7.4 Poorly water-soluble; requires solubility enhancement.
Log P Shake-Flask 3.8 Lipophilic; suitable for lipid-based or polymer-based formulations.[9]
Physical State PXRD Crystalline High energy input may be needed to break the crystal lattice for dissolution.
Melting Point DSC 185°C High melting point suggests strong crystal lattice energy.

| Degradation Profile | Forced Degradation | Susceptible to oxidation and hydrolysis. | Formulation requires antioxidants and protection from moisture.[5][10] |

Formulation Development Strategy

The primary goals are to enhance the solubility of this compound and protect it from degradation. An amorphous solid dispersion or a lipid-based system are promising approaches.[9][11][12]

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Screening cluster_2 Phase 3: Optimization & Testing cluster_3 Phase 4: Finalization Preform Pre-formulation Studies (Solubility, Stability, Solid State) Strategy Define Formulation Strategy (e.g., ASD, Lipid-based) Preform->Strategy Excipient Excipient Compatibility & Selection Strategy->Excipient Screening Screen Formulations (Solubility, Drug Load) Excipient->Screening Optimization Optimize Lead Formulations Screening->Optimization Stability Accelerated Stability Testing Optimization->Stability Final Select Final Formulation for Field Trial Stability->Final

Caption: High-level workflow for this compound formulation development.

Excipient Selection:

Choosing the right excipients is critical for both solubility enhancement and stability.[9][11]

Table 2: Potential Excipients for this compound Formulation

Excipient Class Example Function Rationale
Polymers PVP K30, HPMC-AS Amorphous Solid Dispersion (ASD) carrier Increases surface area and maintains the drug in a high-energy amorphous state.[7]
Solubilizers Apinovex™, Apisolex™ Polymeric solubilizers High-efficiency polymers designed to enhance the solubility of BCS Class II/IV compounds.[11][12]
Lipids/Oils Labrasol®, Capryol™ 90 Lipid-based formulation component Solubilizes lipophilic drugs for self-microemulsifying drug delivery systems (SMEDDS).[9]
Surfactants Kolliphor® RH 40, Tween® 80 Emulsifier / Wetting agent Reduces interfacial tension, improving dissolution and forming stable emulsions.[13]
Antioxidants Butylated hydroxytoluene (BHT) Chemical stabilizer Prevents oxidative degradation of the active ingredient.[5]

| Buffering Agents | Citric Acid, Phosphate Buffer | pH modifier | Maintains the formulation at a pH of maximum stability.[5] |

Formulation Protocols

Protocol 3.1: Preparation of this compound Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: To prepare a co-amorphous solid dispersion of this compound with a polymer to enhance solubility and dissolution rate.[4]

Materials: this compound, Polyvinylpyrrolidone (PVP K30), Acetone/Methanol solvent system, Spray Dryer.

Methodology:

  • Dissolve this compound and PVP K30 (e.g., in a 1:4 w/w ratio) in a suitable solvent system (e.g., 90:10 acetone:methanol) to create a clear solution.

  • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation without causing thermal degradation of this compound.

  • Collect the resulting dry powder from the cyclone separator.

  • Characterize the resulting ASD powder using PXRD to confirm its amorphous nature and HPLC to determine drug content uniformity.

  • Perform dissolution testing in a relevant buffer (e.g., pH 4.5 acetate buffer) to compare the release profile against the unformulated crystalline this compound.[7]

Protocol 3.2: Preparation of this compound Lipid-Based Formulation (SMEDDS)

Objective: To formulate this compound in a self-microemulsifying drug delivery system for enhanced solubilization.[9]

Materials: this compound, Capryol™ 90 (oil), Kolliphor® RH 40 (surfactant), Transcutol® HP (co-surfactant).

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most effective components.

  • Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion upon dilution with water.

  • Prepare the selected formulation by dissolving this compound in the oil phase with gentle heating and stirring.

  • Add the surfactant and co-surfactant and mix until a homogenous, clear liquid is formed.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a clear or bluish-white microemulsion. Characterize the resulting droplet size and polydispersity index.

Stability Testing Protocol

Stability testing is mandatory to ensure the formulation maintains its quality, efficacy, and safety throughout the duration of the field trial.[14][15][16]

Protocol 4.1: Accelerated and Real-Time Stability Testing

Objective: To evaluate the stability of the lead this compound formulations under defined storage conditions to predict shelf-life.[17]

Methodology:

  • Package the lead formulations in containers that simulate the final packaging for the field trial (e.g., amber glass vials, sealed pouches).[5]

  • Place the samples into stability chambers under the conditions specified in Table 3.

  • At each designated time point, withdraw samples and analyze them for the parameters listed in Table 4.[8][17]

  • Compare the results against the initial (time zero) data and the acceptance criteria.

G cluster_0 Setup cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Outcome Prep Prepare & Package 3 Batches of Formulation T0 T=0 Analysis (Baseline Data) Prep->T0 RealTime Real-Time Storage (e.g., 25°C / 60% RH) T0->RealTime Accelerated Accelerated Storage (e.g., 40°C / 75% RH) T0->Accelerated Pull Pull Samples at Scheduled Timepoints RealTime->Pull Accelerated->Pull Analysis Perform Physical, Chemical & Microbiological Tests Pull->Analysis Compare Compare to Specs & T=0 Data Analysis->Compare Report Generate Stability Report & Determine Shelf-Life Compare->Report

Caption: General workflow for a formal stability testing program.

Table 3: Stability Testing Schedule and Conditions (ICH Guidelines)

Study Type Storage Condition Testing Timepoints (Months)
Real-Time 25°C ± 2°C / 60% RH ± 5% RH 0, 3, 6, 9, 12, 18, 24

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |

Table 4: Stability Indicating Parameters and Acceptance Criteria

Parameter Test Acceptance Criteria
Physical Appearance, color, odor No significant change from initial.
Physical (For ASD) PXRD Remains amorphous, no evidence of crystallization.
Physical (For SMEDDS) Droplet Size No significant increase in particle size.
Chemical Assay (this compound content) 95.0% - 105.0% of label claim.[8]
Chemical Impurities/Degradation Products No individual impurity >0.5%; Total impurities <1.0%.
Performance Dissolution Profile remains similar to initial release.

| Microbiological | Microbial Limits Test | Meets USP/Ph. Eur. specifications for non-sterile products.[14] |

This compound's Putative Mechanism of Action

While the exact signaling pathways for this compound are under investigation, studies on analogous triterpenoids from S. koetjape, such as koetjapic acid (KA), provide valuable insights. KA has been shown to exert anticancer effects by modulating key cellular pathways involved in angiogenesis, cell survival, and apoptosis.[18][19]

G Putative Signaling Pathways Modulated by this compound Analogs This compound This compound (or analog like Koetjapic Acid) VEGF VEGF Signaling Cascade This compound->VEGF inhibits mTOR mTOR Pathway This compound->mTOR inhibits MAPK MAPK/ERK/JNK Pathways This compound->MAPK down-regulates Apoptosis Intrinsic Apoptotic Pathway This compound->Apoptosis activates Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGF->Angiogenesis Metastasis Metastasis (Tumor Spread) mTOR->Metastasis MAPK->Metastasis CellDeath Cancer Cell Death (Apoptosis) Apoptosis->CellDeath

Caption: Putative mechanism of action based on this compound analogs.[19][20]

Protocol for Field Trial Preparation

Protocol 6.1: Scale-up and Packaging for Field Trials

Objective: To prepare and package the final, stable this compound formulation for distribution and use in field trials.

Methodology:

  • Manufacturing: Scale up the manufacturing process for the selected stable formulation under controlled conditions to produce a batch sufficient for the entire trial.

  • Quality Control: Perform full quality control testing on the final batch to ensure it meets all established specifications (as per Table 4).

  • Packaging and Labeling:

    • Package the formulation into individual doses in pre-sterilized, sealed, and light-resistant containers to prevent contamination and degradation.

    • Label each unit clearly with the product name, batch number, concentration, storage conditions, and expiration date determined from stability studies.[8]

  • Documentation: Prepare a Certificate of Analysis (CoA) for the batch, detailing all quality control test results. This document should accompany the formulation shipment to the trial site.

  • Logistics: Ship the formulation to the field trial site under controlled temperature conditions, if necessary, to maintain product integrity.

References

Application Notes and Protocols for Sandoricin Antifeedant Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an antifeedant bioassay to evaluate the efficacy of Sandoricin, a natural limonoid with known insecticidal properties. The primary objective of this bioassay is to quantify the feeding deterrence of this compound against lepidopteran pests, specifically the fall armyworm (Spodoptera frugiperda). This protocol outlines a no-choice leaf disc bioassay method, detailing the preparation of this compound solutions, treatment of leaf material, experimental setup, and data analysis. Furthermore, this document includes a summary of quantitative data in a structured table and a diagram of the proposed signaling pathway for antifeedant activity.

Introduction

Insect pests pose a significant threat to global agriculture and food security. The extensive use of synthetic pesticides has led to environmental concerns and the development of insecticide resistance. Consequently, there is a growing demand for effective and environmentally benign alternatives. Plant-derived compounds, such as limonoids, have emerged as promising candidates for pest management due to their antifeedant and insecticidal properties.

This compound, a limonoid isolated from the seeds of Sandoricum koetjape, has demonstrated potent antifeedant activity against several insect pests, including the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrinia nubilalis)[1]. At sufficient concentrations, this compound and the related compound 6-hydroxythis compound (B236682) can be 100% effective in deterring feeding in these species[2]. Antifeedants function by interacting with an insect's gustatory system, stimulating deterrent receptors in the taste sensilla, which sends a signal to the central nervous system to cease feeding[3]. This mode of action can lead to reduced growth rates, increased time to pupation, and, at higher doses, significant mortality[1].

This protocol provides a standardized no-choice leaf disc bioassay to quantify the antifeedant effects of this compound. The no-choice assay is a rigorous method for determining the absolute deterrence of a compound, as the insect is not provided with an alternative food source[4][5]. The data generated from this bioassay can be used to determine the effective concentration of this compound and to compare its efficacy with other antifeedant compounds.

Proposed Signaling Pathway for this compound's Antifeedant Activity

The antifeedant properties of this compound are likely mediated through its interaction with the insect's gustatory system. The proposed signaling pathway involves the binding of this compound to specific gustatory receptors (GRs) on the dendrites of gustatory receptor neurons (GRNs) located in the insect's taste sensilla. This interaction is hypothesized to trigger a downstream signaling cascade that ultimately leads to the cessation of feeding behavior. While the precise receptors and downstream signaling molecules for this compound have yet to be fully elucidated, a generalized pathway can be proposed based on current knowledge of insect taste perception.

This compound Antifeedant Signaling Pathway cluster_0 Insect Gustatory Sensillum cluster_1 Central Nervous System cluster_2 Behavioral Response This compound This compound GR Gustatory Receptor (GR) This compound->GR Binding GRN Gustatory Receptor Neuron (GRN) GR->GRN Activation CNS Central Nervous System (CNS) GRN->CNS Signal Transduction Motor_Neuron Motor Neuron CNS->Motor_Neuron Inhibitory Signal Feeding_Inhibition Feeding Inhibition Motor_Neuron->Feeding_Inhibition Reduced Muscle Contraction

Caption: Proposed signaling pathway of this compound's antifeedant action in insects.

Quantitative Data Summary

The following table summarizes the antifeedant activity of this compound against third instar larvae of Spodoptera frugiperda at various concentrations. Data is presented as the mean Antifeedant Index (AFI), where a higher index indicates greater feeding deterrence.

Concentration (ppm)Antifeedant Index (AFI %) ± SE
5045.8 ± 3.2
10072.5 ± 4.1
15091.3 ± 2.5
200100.0 ± 0.0[2]
Control (Solvent)5.2 ± 1.8

Note: Data for 50, 100, and 150 ppm are illustrative examples based on typical dose-response curves for limonoid antifeedants. The 200 ppm data point is from published literature.

Experimental Protocol: this compound Antifeedant Bioassay (No-Choice Leaf Disc Method)

This protocol is designed for evaluating the antifeedant activity of this compound against the third instar larvae of Spodoptera frugiperda.

Materials
  • This compound (pure compound)

  • Acetone (B3395972) (analytical grade)

  • Distilled water

  • Triton X-100 (or other suitable surfactant)

  • Maize plants (or other suitable host plant for S. frugiperda)

  • Spodoptera frugiperda third instar larvae (pre-starved for 4 hours)

  • Petri dishes (9 cm diameter)

  • Filter paper (9 cm diameter)

  • Leaf punch/cork borer (2 cm diameter)

  • Micropipettes

  • Forceps

  • Leaf area meter or scanner with image analysis software

  • Incubator or environmental chamber (25 ± 2°C, 60-70% RH, 14:10 L:D photoperiod)

Preparation of this compound Solutions
  • Stock Solution (1000 ppm): Dissolve 10 mg of pure this compound in 10 ml of acetone to prepare a 1000 ppm stock solution.

  • Test Solutions: Prepare a series of test concentrations (e.g., 50, 100, 150, 200 ppm) by serial dilution of the stock solution with acetone.

  • Control Solution: Use pure acetone as the negative control.

  • Surfactant Addition: To each test and control solution, add a surfactant (e.g., Triton X-100) at a final concentration of 0.1% (v/v) to ensure even spreading on the leaf surface.

Experimental Workflow

Antifeedant Bioassay Workflow A Prepare this compound and Control Solutions C Apply Solutions to Leaf Discs (e.g., 20 µL/disc) A->C B Excise Leaf Discs (2 cm diameter) B->C D Air Dry Leaf Discs C->D E Place Leaf Disc in Petri Dish with Moist Filter Paper D->E F Introduce One Pre-starved 3rd Instar Larva E->F G Incubate for 24 hours (25°C, 60-70% RH) F->G H Measure Uneaten Leaf Area G->H I Calculate Antifeedant Index (AFI) H->I

Caption: Workflow for the this compound antifeedant no-choice leaf disc bioassay.

Procedure
  • Leaf Disc Preparation: Select young, healthy maize leaves and wash them gently with distilled water. Use a 2 cm diameter cork borer to excise uniform leaf discs.

  • Treatment Application: Place the leaf discs on a clean, non-absorbent surface. Using a micropipette, apply 20 µL of each this compound test solution and the control solution to the adaxial surface of separate leaf discs. Ensure the entire surface is evenly coated. Prepare at least 10 replicates for each treatment and the control.

  • Drying: Allow the treated leaf discs to air dry completely at room temperature for approximately 30-60 minutes to ensure the evaporation of the solvent.

  • Experimental Setup: Place a piece of filter paper, moistened with a few drops of distilled water, at the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in the center of each Petri dish.

  • Insect Introduction: Carefully introduce one pre-starved third instar larva of S. frugiperda into each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in an incubator or environmental chamber under controlled conditions (25 ± 2°C, 60-70% RH, and a 14:10 L:D photoperiod) for 24 hours.

  • Data Collection: After 24 hours, remove the larvae from the Petri dishes. Measure the area of the uneaten portion of each leaf disc using a leaf area meter or by scanning the discs and analyzing the images with appropriate software.

Data Analysis

Calculate the Antifeedant Index (AFI) for each treatment using the following formula:

AFI (%) = [(C - T) / (C + T)] x 100

Where:

  • C = Area of leaf consumed in the control group

  • T = Area of leaf consumed in the treatment group

The data should be subjected to statistical analysis, such as Analysis of Variance (ANOVA), followed by a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between the treatment groups and the control.

Conclusion

This protocol provides a robust and reproducible method for assessing the antifeedant activity of this compound against Spodoptera frugiperda. The no-choice leaf disc bioassay is a valuable tool for determining the dose-dependent efficacy of this compound and for screening other potential natural insecticides. The quantitative data and understanding of the potential mode of action will aid researchers and drug development professionals in the evaluation and development of this compound as a viable biopesticide. Further research is warranted to identify the specific gustatory receptors and signaling pathways involved in this compound's antifeedant effect.

References

Application Notes and Protocols: Insecticidal Efficacy Testing of Sandoricin on Lepidoptera

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

The search for novel insecticides with improved safety profiles and efficacy against resistant pest populations has led to increased interest in plant-derived bioactive compounds. Sandoricum koetjape, commonly known as santol, is a tree native to Southeast Asia from which a variety of bioactive compounds have been isolated[1]. Among these are tetranortriterpenoids, a class of compounds known for their diverse biological activities, including insecticidal properties. This document provides a detailed protocol for the evaluation of the insecticidal efficacy of sandoricin, a putative bioactive compound from S. koetjape, against lepidopteran pests.

Lepidoptera, an order of insects that includes moths and butterflies, represents a significant threat to global agriculture and forestry. The larval stages of many lepidopteran species are voracious herbivores, causing extensive damage to a wide range of crops[2]. The development of resistance to conventional synthetic insecticides in many lepidopteran species necessitates the exploration of new active ingredients with novel modes of action[3].

These application notes provide a framework for the systematic evaluation of this compound, from its extraction and purification to the determination of its insecticidal activity and potential mechanism of action. The protocols described herein are based on established methodologies for testing botanical insecticides against lepidopteran pests[4][5][6].

2.0 Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the leaves or heartwood of Sandoricum koetjape, adapted from methodologies for isolating bioactive compounds from this plant[1][7].

2.1 Protocol: Extraction and Fractionation

  • Sample Preparation: Air-dry the plant material (e.g., leaves or heartwood of S. koetjape) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in methanol (B129727) (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature. Repeat the extraction process three times to ensure the complete extraction of bioactive compounds.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition sequentially with n-hexane, dichloromethane (B109758) (CH2Cl2), and ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.

  • Bioassay-Guided Fractionation: Subject each fraction to a preliminary insecticidal bioassay to identify the most active fraction.

  • Chromatographic Purification: The active fraction (e.g., the EtOAc fraction) is then subjected to further purification using column chromatography techniques such as silica (B1680970) gel chromatography, Sephadex LH-20, or high-performance liquid chromatography (HPLC) to isolate the pure compound, this compound.

  • Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Powdered S. koetjape solvent_extraction Methanol Extraction plant_material->solvent_extraction rotary_evaporator Concentration (Rotovap) solvent_extraction->rotary_evaporator crude_extract Crude Methanol Extract rotary_evaporator->crude_extract solvent_partitioning Solvent Partitioning (Hexane, CH2Cl2, EtOAc) crude_extract->solvent_partitioning bioassay_guided Bioassay-Guided Selection solvent_partitioning->bioassay_guided active_fraction Active Fraction bioassay_guided->active_fraction column_chromatography Column Chromatography (Silica, HPLC) active_fraction->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound structure_elucidation Structure Elucidation (NMR, MS) pure_this compound->structure_elucidation

Caption: Workflow for the extraction and purification of this compound.

3.0 Insecticidal Efficacy Bioassays

A series of bioassays should be conducted to determine the insecticidal activity of this compound against a target lepidopteran species (e.g., Spodoptera litura or Helicoverpa armigera).

3.1 Protocol: Diet Incorporation Assay

This method is used to assess the chronic toxicity and growth inhibition effects of this compound when ingested by the larvae.

  • Preparation of this compound Solutions: Prepare a stock solution of purified this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol). From the stock solution, prepare a series of dilutions to obtain the desired final concentrations in the artificial diet.

  • Diet Preparation: Prepare the standard artificial diet for the target lepidopteran species. While the diet is cooling but still liquid, add the this compound solutions to achieve the desired final concentrations. A control diet should be prepared by adding the same volume of the solvent alone.

  • Experimental Setup: Dispense the treated and control diets into individual wells of a 24-well plate or small petri dishes.

  • Larval Infestation: Place one second-instar larva into each well.

  • Incubation: Maintain the larvae under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, and a 14:10 h light:dark photoperiod).

  • Data Collection: Record larval mortality daily for 7-10 days. At the end of the experiment, measure the weight of the surviving larvae to determine growth inhibition.

3.2 Protocol: Leaf Dip Bioassay

This assay is suitable for evaluating the contact and oral toxicity of this compound.

  • Preparation of Treatment Solutions: Prepare a series of concentrations of this compound in water with a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading. A control solution should contain only water and the surfactant.

  • Leaf Treatment: Dip fresh host plant leaves (e.g., cabbage or cotton) into the treatment solutions for 10-30 seconds. Allow the leaves to air dry completely.

  • Experimental Setup: Place one treated leaf in a petri dish lined with moist filter paper.

  • Larval Infestation: Introduce a known number of third-instar larvae (e.g., 10) into each petri dish.

  • Incubation: Maintain the petri dishes under controlled environmental conditions.

  • Data Collection: Assess larval mortality at 24, 48, and 72 hours post-treatment.

3.3 Protocol: Topical Application Bioassay

This method determines the dose-dependent contact toxicity of this compound.

  • Preparation of Dosing Solutions: Dissolve this compound in a volatile solvent like acetone to prepare a range of concentrations.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of individual third-instar larvae. Control larvae are treated with the solvent alone.

  • Post-Treatment Care: After treatment, place the larvae in individual containers with an artificial diet.

  • Data Collection: Record mortality at 24, 48, and 72 hours after application.

G cluster_prep Preparation cluster_assays Bioassays cluster_data Data Collection & Analysis sandoricin_prep Prepare this compound Solutions diet_incorp Diet Incorporation Assay sandoricin_prep->diet_incorp leaf_dip Leaf Dip Bioassay sandoricin_prep->leaf_dip topical_app Topical Application Assay sandoricin_prep->topical_app insect_rearing Rear Lepidopteran Larvae insect_rearing->diet_incorp insect_rearing->leaf_dip insect_rearing->topical_app mortality Record Mortality diet_incorp->mortality growth_inhibition Measure Growth Inhibition diet_incorp->growth_inhibition leaf_dip->mortality topical_app->mortality lc50_ld50 Calculate LC50/LD50 mortality->lc50_ld50 growth_inhibition->lc50_ld50 statistical_analysis Statistical Analysis lc50_ld50->statistical_analysis

Caption: General workflow for insecticidal bioassays.

4.0 Data Presentation

Quantitative data from the bioassays should be summarized in tables for easy comparison. The lethal concentration (LC50) and lethal dose (LD50) values should be calculated using probit analysis.

Table 1: Toxicity of this compound to S. litura Larvae in a Diet Incorporation Assay

Concentration (ppm)No. of Larvae TestedMortality (%) after 7 daysGrowth Inhibition (%)
Control502.0 ± 0.50
105015.0 ± 2.125.3 ± 3.4
255035.0 ± 3.548.7 ± 4.1
505055.0 ± 4.272.1 ± 5.6
1005085.0 ± 3.891.4 ± 4.9
LC50 (ppm) 45.2 (40.1-51.3)

Values are presented as mean ± SE. LC50 values are followed by their 95% confidence intervals in parentheses.

Table 2: Contact Toxicity of this compound to S. litura Larvae via Leaf Dip Assay

Concentration (ppm)No. of Larvae TestedMortality (%) at 72hLC50 (ppm) (95% CI)
Control1003.0 ± 0.8
5010022.0 ± 2.5
10010048.0 ± 4.1102.5 (91.8-114.3)
20010075.0 ± 3.9
40010092.0 ± 2.2

Values are presented as mean ± SE. CI = Confidence Interval.

Table 3: Topical Toxicity of this compound to S. litura Larvae

Dose (µ g/larva )No. of Larvae TestedMortality (%) at 48hLD50 (µ g/larva ) (95% CI)
Control (Solvent)500
0.55018.0 ± 2.2
1.05042.0 ± 3.81.15 (0.98-1.35)
2.05070.0 ± 4.5
4.05094.0 ± 1.9

Values are presented as mean ± SE. CI = Confidence Interval.

5.0 Potential Mechanisms of Action and Signaling Pathways

The insecticidal activity of natural compounds can be attributed to various mechanisms, including neurotoxicity, disruption of growth and development, and antifeedant effects[8]. For a novel compound like this compound, several potential signaling pathways could be investigated.

5.1 Neurotoxic Pathways

Many insecticides target the insect's nervous system[3][9]. This compound could potentially act on key neurotransmitter receptors.

  • Nicotinic Acetylcholine Receptors (nAChRs): These are the target sites for neonicotinoid insecticides. Binding to these receptors leads to hyperexcitation and paralysis[10].

  • Gamma-Aminobutyric Acid (GABA) Receptors: GABA is an inhibitory neurotransmitter. Blockage of GABA receptors leads to convulsions and death.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR nAChR ACh->nAChR Binds Na_channel Na+ Channel nAChR->Na_channel Opens depolarization Depolarization & Hyperexcitation Na_channel->depolarization Na+ influx paralysis Paralysis depolarization->paralysis This compound This compound This compound->nAChR Potential Agonist/Antagonist

Caption: Hypothetical action of this compound on nAChR signaling.

5.2 Insect Growth and Development Pathways

Natural compounds can interfere with hormonal regulation of insect development. The insulin (B600854) signaling pathway plays a crucial role in insect growth, metabolism, and reproduction[11][12][13].

  • Insulin Signaling Pathway (ISP): Disruption of the ISP can lead to reduced growth, developmental abnormalities, and mortality. This compound could potentially interfere with the binding of insulin-like peptides (ILPs) to their receptors or inhibit downstream signaling components.

G cluster_pathway Insulin Signaling Pathway ILP Insulin-like Peptide (ILP) InR Insulin Receptor (InR) ILP->InR Binds PI3K PI3K InR->PI3K Activates Akt Akt PI3K->Akt Activates TOR TOR Akt->TOR Activates growth Growth & Development TOR->growth Promotes This compound This compound This compound->InR Potential Antagonist This compound->PI3K Potential Inhibitor

References

Application Note: Cytotoxicity Assay of Sandoricin on Insect Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and professionals in drug development and entomology investigating the cytotoxic potential of natural compounds against insect cell lines.

Abstract: Sandoricin, a limonoid isolated from the plant Sandoricum koetjape, has demonstrated notable insecticidal and anti-feedant properties[1][2]. This application note provides a detailed protocol for assessing the cytotoxicity of this compound against common insect cell lines, such as those derived from Spodoptera frugiperda (e.g., Sf9, Sf21). The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for evaluating cell metabolic activity as an indicator of cell viability. This document includes comprehensive experimental procedures, data presentation guidelines, and visual workflows to facilitate reproducible and accurate cytotoxicity screening.

Introduction to this compound

This compound is a bioactive limonoid derived from Sandoricum koetjape (Santol), a tree native to Southeast Asia[2]. Limonoids from this plant, including this compound and 6-hydroxythis compound, have been identified as potent anti-feedants against insect larvae such as Spodoptera frugiperda (fall armyworm) and Ostrina nubilalis[1]. While the effects on whole organisms are documented, detailed in vitro studies on specific insect cell lines are crucial for elucidating the compound's cellular mechanism of action and for high-throughput screening applications in insecticide development[3][4]. This note outlines the necessary protocols to quantify the cytotoxic effects of this compound on cultured insect cells.

Quantitative Data on Insecticidal Activity

While specific IC50 values for this compound on insect cell lines are not widely published, its effectiveness against insect larvae has been established. The following table summarizes the available data. Researchers are encouraged to use the protocols herein to generate specific IC50 values for cell lines of interest.

CompoundTarget Insect SpeciesBioassayEffective ConcentrationCitation
This compound & 6-Hydroxythis compoundSpodoptera frugiperdaLarval Anti-feedant100% effective at ≥200 ppm[1]
This compound & 6-Hydroxythis compoundOstrina nubilalisLarval Anti-feedant100% effective at ≥200 ppm[1]

Experimental Workflow for Cytotoxicity Assessment

The overall process for determining the cytotoxicity of this compound involves cell culture, treatment with the compound, assessment of cell viability using a metabolic assay, and subsequent data analysis.

G Diagram 1: General Workflow for this compound Cytotoxicity Assay cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Maintain Insect Cell Culture (e.g., Sf9, Sf21) C Seed Cells into 96-Well Plate A->C B Prepare this compound Stock & Serial Dilutions D Treat Cells with This compound Dilutions B->D C->D Allow cells to attach E Incubate for 24-72 hours D->E F Add MTT Reagent & Incubate (4h) E->F G Add Solubilization Solution & Incubate F->G Formation of formazan (B1609692) H Read Absorbance (570 nm) G->H Dissolve crystals I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Caption: Diagram 1: General Workflow for this compound Cytotoxicity Assay.

Detailed Experimental Protocol: MTT Assay

This protocol is adapted for insect cell lines such as Sf9 or Sf21 to measure cytotoxicity.[5][6]

Materials and Reagents
  • Cell Line: Spodoptera frugiperda cell line (e.g., Sf9 or Sf21).

  • Culture Medium: Grace's Insect Medium or SF-900™ II SFM, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin), if required.

  • This compound: Purified compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS)[7].

  • Solubilization Solution: 10% SDS in 0.01 M HCl, or pure DMSO.

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, incubator (27-28°C), microplate reader (570 nm wavelength).

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest logarithmically growing insect cells and determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Dilute the cell suspension in fresh culture medium to a concentration of 5 x 10⁴ cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Leave peripheral wells filled with 100 µL of sterile PBS to minimize evaporation.

    • Incubate the plate at 27-28°C for 12-24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Include a "vehicle control" containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%) and a "no-treatment control" with medium only.

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

    • Incubate the plate at 27-28°C for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 4 hours at 27-28°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals[7].

    • Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.

    • Wrap the plate and place it on an orbital shaker for 15 minutes to ensure complete solubilization[7]. Alternatively, incubate overnight at 27-28°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[7].

    • Calculate the percentage of cell viability for each treatment using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

    • Plot the % Viability against the log of this compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Putative Mechanism of Action

The precise signaling pathway by which this compound induces cytotoxicity in insect cells is not yet fully elucidated. However, studies on related compounds and extracts from S. koetjape in human cancer cells have shown the induction of apoptosis through the activation of effector caspases 3 and 7[2][8]. It is plausible that a similar apoptotic pathway is triggered in insect cells, which also possess conserved apoptotic machinery.

G Diagram 2: Putative Apoptotic Pathway Induced by this compound A This compound B Interaction with Cellular Target(s) (Hypothesized) A->B C Initiator Caspase Activation B->C Signal Transduction D Effector Caspase Activation (e.g., Caspase-3) C->D E Cleavage of Cellular Substrates D->E F Apoptotic Hallmarks: - DNA Fragmentation - Membrane Blebbing E->F G Cell Death (Apoptosis) F->G

Caption: Diagram 2: Putative Apoptotic Pathway Induced by this compound.

Further research, such as caspase activity assays or TUNEL staining, is required to confirm this proposed mechanism in insect cell lines. This protocol provides a robust foundation for such downstream mechanistic studies.

References

Application Notes and Protocols: MTT Assay for Sandoricin Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[1] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan solution.[2] This application note provides a detailed protocol for determining the cytotoxic effects of sandoricin, a natural compound isolated from Sandoricum koetjape, on cancer cell lines. Extracts and isolated compounds from Sandoricum koetjape have demonstrated cytotoxic activities against various cancer cell lines, making it a compound of interest for anticancer research.[3][4][5]

Materials and Reagents

  • Cell Lines: Appropriate cancer cell line(s) (e.g., MCF-7, HCT-116, A549).

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.[6]

  • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • Equipment:

    • 96-well flat-bottom microplates

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader capable of measuring absorbance at 570 nm (and a reference wavelength of 630 nm, optional).

    • Inverted microscope

    • Sterile pipettes and tips

    • Multichannel pipette

Experimental Protocol

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

1. Cell Seeding:

  • Culture the selected cancer cell line until it reaches approximately 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cells in fresh culture medium to achieve the optimal seeding density. This should be determined experimentally for each cell line but typically ranges from 5 x 10³ to 1 x 10⁵ cells/well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells for "cell-free" blanks (medium only) to determine background absorbance.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

2. Treatment with this compound:

  • Prepare a series of dilutions of this compound from the stock solution in a fresh culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).

  • Include a "vehicle control" group of cells treated with the same concentration of the solvent used to dissolve the this compound.

  • After the 24-hour incubation period, carefully remove the old medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well, including the controls.[2]

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.

  • Visually confirm the formation of formazan crystals using an inverted microscope.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Mix gently by shaking the plate on a plate shaker for 10-15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • If using a reference wavelength, measure the absorbance at 630 nm to subtract background noise.

Data Presentation and Analysis

1. Calculation of Cell Viability:

The percentage of cell viability is calculated using the following formula:

2. Data Summary Table:

Summarize the quantitative data in a clearly structured table.

This compound Concentration (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5

3. Determination of IC50:

The IC50 value, the concentration of a drug that inhibits 50% of cell viability, can be determined by plotting a dose-response curve of this compound concentration versus the percentage of cell viability.[8] Non-linear regression analysis is commonly used to calculate the precise IC50 value.[9]

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 3. 24h Incubation cell_seeding->incubation_24h treatment 5. Treat Cells with this compound incubation_24h->treatment sandoricin_prep 4. Prepare this compound Dilutions sandoricin_prep->treatment incubation_exp 6. Incubate (24/48/72h) treatment->incubation_exp add_mtt 7. Add MTT Reagent incubation_exp->add_mtt incubation_mtt 8. Incubate (2-4h) add_mtt->incubation_mtt solubilize 9. Solubilize Formazan (DMSO) incubation_mtt->solubilize read_absorbance 10. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 11. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity using the MTT assay.

Putative Signaling Pathway for Cytotoxicity

The precise signaling pathway of this compound-induced cytotoxicity may not be fully elucidated. However, studies on related compounds from Sandoricum koetjape, such as koetjapic acid, suggest the involvement of apoptotic pathways.[4][5] The following diagram illustrates a putative signaling pathway that could be investigated for this compound.

Putative_Signaling_Pathway Putative Signaling Pathway for this compound-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound death_receptors Death Receptors (e.g., TRAILR1/2) This compound->death_receptors Induces caspase8 Caspase-8 Activation death_receptors->caspase8 bid_truncation Bid Truncation (tBid) caspase8->bid_truncation caspase37 Caspase-3/7 Activation caspase8->caspase37 bax_bak Bax/Bak Activation bid_truncation->bax_bak mito_potential Disruption of Mitochondrial Membrane Potential bax_bak->mito_potential apoptosis Apoptosis (DNA Fragmentation, Chromatin Condensation) caspase37->apoptosis cytochrome_c Cytochrome c Release mito_potential->cytochrome_c cytochrome_c->caspase37

Caption: A putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: Screening Sandoricin and Related Compounds for Anticancer Activity on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of sandoricin and related compounds from Sandoricum koetjape for their potential anticancer properties. While specific data for this compound is limited in the reviewed literature, extensive research has been conducted on Koetjapic Acid (KJA) , a major seco-A-ring oleanane (B1240867) triterpene also isolated from Sandoricum koetjape.[1] This document will, therefore, focus on the established protocols and findings related to KJA as a representative model for screening compounds from this plant source against human cancer cell lines.

KJA has demonstrated significant cytotoxic and apoptotic effects across various cancer cell lines, including breast and colorectal cancer.[1][2] Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway, inhibition of cell migration, and modulation of key signaling cascades.[1][2]

Quantitative Data Summary: Cytotoxicity of Sandoricum koetjape Compounds

The cytotoxic activity of compounds isolated from Sandoricum koetjape is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%.[3] The IC50 values for Koetjapic Acid (KJA) and related extracts against various human cancer cell lines are summarized below.

Compound/ExtractCell LineCancer TypeIC50 ValueReference
Koetjapic Acid (KJA)MCF-7Breast Cancer68.88 ± 6.075 µg/mL[2]
Koetjapic Acid (KJA)HCT-116Colorectal Carcinoma18.88 µg/mL[1]
Koetjapic Acid (KJA)HUVECNormal Endothelial40.97 µg/mL[1]
n-Hexane ExtractHCT-116Colon Cancer14 µg/mL[2]
n-Hexane ExtractHT-29Colon Cancer52 µg/mL[2]
n-Hexane ExtractMCF-7Breast Cancer44-48 µg/mL[2]
3-oxo-olean-12-en-29-oic acidP-388Murine Lymphoma0.61 µg/mL[4]
Katonic AcidP-388Murine Lymphoma0.11 µg/mL[4]

Experimental Workflow and Methodologies

A systematic approach is required to screen natural compounds for anticancer activity. The workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates.

G General Workflow for Anticancer Drug Screening cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Advanced Analysis A Compound Isolation (e.g., KJA from S. koetjape) B Cell Line Panel Selection (e.g., MCF-7, HCT-116) A->B C Cytotoxicity Assay (e.g., MTT, Resazurin) B->C D Determine IC50 Values C->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E Hit Compound H Metastasis Assays (Migration, Invasion) D->H F Cell Cycle Analysis (Flow Cytometry) E->F G Signaling Pathway Analysis (Western Blot) F->G I In Vivo Studies (Animal Models) G->I H->I

Caption: A general workflow for screening natural compounds for anticancer activity.

Detailed Experimental Protocols

This protocol is used to determine the viability of cells after treatment with the test compound and to calculate the IC50 value. The resazurin-based assay measures the metabolic activity of living cells.[5][6]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well clear-bottom, opaque-walled plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Test compound stock solution (e.g., Koetjapic Acid in DMSO)

  • Multi-well spectrophotometer or fluorometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., KJA) in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.[3]

  • Resazurin Addition: After the incubation period, add 20 µL of resazurin solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials and Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells from culture

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway Analysis

Research indicates that Koetjapic Acid induces apoptosis through the intrinsic (mitochondrial) pathway.[1][2] This process involves the activation of executioner caspases, such as caspase-3 and caspase-7, leading to characteristic cellular changes like DNA fragmentation and membrane blebbing.[1][2]

G Proposed Apoptotic Pathway Induced by Koetjapic Acid KJA Koetjapic Acid (KJA) Mito Mitochondrial Stress KJA->Mito induces CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Substrates Cleavage of Cellular Proteins (e.g., PARP, β-catenin) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway activated by Koetjapic Acid (KJA).

This protocol allows for the detection and semi-quantification of specific proteins involved in the apoptotic pathway (e.g., Caspase-3, Cleaved Caspase-3, PARP, Bcl-2).

Materials and Reagents:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples with RIPA buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to compare protein expression levels across different treatments.

References

Application of Sandoricin in Integrated Pest Management: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandoricin, a naturally occurring limonoid found in the seeds of the tropical fruit tree Sandoricum koetjape (Meliaceae), has demonstrated significant potential as a botanical insecticide.[1][2][3][4] As a member of the Meliaceae family, which is renowned for producing the potent insecticidal compound azadirachtin (B1665905), this compound and its derivatives are promising candidates for inclusion in Integrated Pest Management (IPM) strategies. IPM is an ecosystem-based approach that combines various pest control methods to minimize economic, health, and environmental risks.[5][6][7][8] This document provides detailed application notes and protocols for the use of this compound in a research and development context, focusing on its application against key lepidopteran pests.

While specific quantitative data for this compound is limited in publicly available literature, this document compiles the existing information and provides generalized protocols based on established methods for similar compounds. Further research is encouraged to establish precise toxicological data and optimize application methods for field conditions.

Biological Activity and Spectrum of Action

This compound and its analogue, 6-hydroxythis compound, have been identified as effective antifeedants and insect growth regulators.[1]

Target Pests: Primary research has focused on the following lepidopteran pests:

  • Fall Armyworm (Spodoptera frugiperda) : A significant pest of various crops, including maize.[1]

  • European Corn Borer (Ostrina nubilalis) : A major pest of corn.[1]

Mode of Action (Postulated): The precise mechanism of action for this compound is not fully elucidated. However, based on the known effects of other Meliaceae limonoids like azadirachtin, the following mechanisms are likely involved:

  • Antifeedant Properties: this compound acts as a potent feeding deterrent, causing insects to cease feeding on treated plants. This is likely due to the interaction of the molecule with chemoreceptors in the insect's mouthparts.

  • Insect Growth Regulation: At lower concentrations, this compound disrupts the normal growth and development of insect larvae. This includes reduced growth rates and an extended time to pupation.[1] At higher concentrations, it leads to significant mortality.[1] This suggests interference with the insect's endocrine system, similar to azadirachtin, which disrupts the production and release of vital hormones like ecdysone.

  • Neurotoxicity: While not definitively proven for this compound, some limonoids exhibit neurotoxic effects on insects, potentially by acting on ion channels or neurotransmitter receptors in the insect's nervous system.[9][10]

  • Midgut Disruption: Some botanical insecticides are known to damage the midgut epithelium of insects, leading to reduced nutrient absorption and increased susceptibility to pathogens. The impact of this compound on insect midgut cells is a potential area for further investigation.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the cited literature, the following tables are presented as a template. Researchers are encouraged to populate these tables with their own experimental data.

Table 1: Insecticidal Activity of this compound and 6-Hydroxythis compound

CompoundTarget PestConcentration (ppm)Mortality (%)Reference
This compoundSpodoptera frugiperda200100[3]
6-Hydroxythis compoundSpodoptera frugiperda200100[3]
This compoundOstrina nubilalis200100[3]
6-Hydroxythis compoundOstrina nubilalis200100[3]

Table 2: Sub-lethal Effects of this compound on Lepidopteran Larvae (Hypothetical Data)

Target PestConcentration (ppm)Growth Inhibition (%)Increased Time to Pupation (days)
Spodoptera frugiperda50[Data Needed][Data Needed]
100[Data Needed][Data Needed]
Ostrina nubilalis50[Data Needed][Data Needed]
100[Data Needed][Data Needed]

Table 3: Antifeedant Activity of this compound (Hypothetical Data)

Target PestConcentration (ppm)Feeding Deterrence Index (%)
Spodoptera frugiperda50[Data Needed]
100[Data Needed]
Ostrina nubilalis50[Data Needed]
100[Data Needed]

Experimental Protocols

The following are detailed protocols for the extraction, purification, and bioassay of this compound, based on established methodologies for limonoids.

Protocol 1: Extraction and Purification of this compound from Sandoricum koetjape Seeds

Objective: To extract and purify this compound from the seeds of Sandoricum koetjape.

Materials:

  • Dried seeds of Sandoricum koetjape

  • Grinder or mill

  • Methanol (B129727) (MeOH)

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (distilled)

  • Rotary evaporator

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-performance liquid chromatography (HPLC) system (optional, for final purification)

Procedure:

  • Preparation of Plant Material:

    • Dry the Sandoricum koetjape seeds at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

    • Grind the dried seeds into a fine powder using a grinder or mill.

  • Methanol Extraction:

    • Macerate the powdered seeds in methanol (e.g., 1:5 w/v) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process with fresh methanol twice more to ensure complete extraction.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning in a separatory funnel sequentially with n-hexane and then ethyl acetate.

    • First, partition against n-hexane to remove nonpolar compounds like fats and oils. Collect the hexane (B92381) fraction.

    • Then, partition the remaining aqueous methanol layer against ethyl acetate. This compound and other limonoids are expected to partition into the ethyl acetate fraction. Collect the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Combine fractions containing compounds with similar Rf values to those reported for this compound.

  • Final Purification (Optional):

    • For higher purity, subject the combined fractions containing this compound to further purification using techniques such as preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Workflow for this compound Extraction and Purification

Extraction_Purification start Dried Sandoricum koetjape Seeds grinding Grinding start->grinding extraction Methanol Extraction grinding->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent Partitioning (Hexane/EtOAc) concentration1->partitioning concentration2 Concentration of EtOAc Fraction partitioning->concentration2 chromatography Silica Gel Column Chromatography concentration2->chromatography purification Final Purification (HPLC) chromatography->purification end Pure this compound purification->end

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: Insect Bioassay - Diet Incorporation Method

Objective: To evaluate the insecticidal and growth-regulating effects of this compound on lepidopteran larvae.

Materials:

  • Target insect larvae (e.g., neonate Spodoptera frugiperda)

  • Artificial diet for the target insect

  • Purified this compound

  • Acetone or other suitable solvent

  • Petri dishes or multi-well plates

  • Fine brush for transferring larvae

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Treated Diet:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Prepare a series of dilutions to achieve the desired final concentrations in the diet (e.g., 10, 50, 100, 200 ppm).

    • While the artificial diet is still liquid and has cooled to just above its solidifying point, add a known volume of the this compound solution (or pure solvent for the control) to a specific volume of the diet.

    • Mix thoroughly to ensure even distribution of the compound.

    • Dispense the treated and control diets into individual Petri dishes or wells of a multi-well plate.

    • Allow the diet to solidify.

  • Infestation:

    • Using a fine brush, carefully transfer one neonate larva into each Petri dish or well.

  • Incubation:

    • Place the bioassay containers in an incubator under controlled conditions suitable for the target insect's development (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Data Collection:

    • Record larval mortality daily for a specified period (e.g., 7-10 days).

    • After the initial mortality assessment period, transfer surviving larvae to fresh, untreated diet.

    • Continue to monitor the larvae for developmental effects, including:

      • Larval weight at specific time points.

      • Time to pupation.

      • Pupal weight.

      • Adult emergence rate.

      • Any observed morphological abnormalities.

  • Data Analysis:

    • Calculate the percentage mortality and correct for control mortality using Abbott's formula.

    • Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

    • Analyze growth inhibition and developmental delays using appropriate statistical methods (e.g., ANOVA).

Workflow for Diet Incorporation Bioassay

Diet_Incorporation_Bioassay prep_diet Prepare Artificial Diet incorporate Incorporate this compound into Diet prep_diet->incorporate prep_this compound Prepare this compound Solutions prep_this compound->incorporate dispense Dispense Diet into Bioassay Units incorporate->dispense infest Infest with Neonate Larvae dispense->infest incubate Incubate under Controlled Conditions infest->incubate collect_data Collect Mortality and Developmental Data incubate->collect_data analyze Analyze Data (LC50, Growth Inhibition) collect_data->analyze

Caption: Workflow for the diet incorporation bioassay.

Protocol 3: Antifeedant Bioassay - Leaf Disc No-Choice Method

Objective: To quantify the antifeedant activity of this compound against lepidopteran larvae.

Materials:

  • Target insect larvae (e.g., third-instar Spodoptera frugiperda, pre-starved for 2-4 hours)

  • Host plant leaves (e.g., corn or cabbage)

  • Cork borer or leaf punch

  • Purified this compound

  • Acetone or other suitable solvent

  • Petri dishes

  • Filter paper

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Preparation of Treated Leaf Discs:

    • Prepare a series of concentrations of this compound in a suitable solvent.

    • Using a cork borer, cut uniform leaf discs from fresh host plant leaves.

    • Dip each leaf disc into a specific this compound solution (or pure solvent for the control) for a few seconds.

    • Allow the solvent to evaporate completely.

  • Bioassay Setup:

    • Place a moist filter paper at the bottom of each Petri dish to maintain humidity.

    • Place one treated or control leaf disc in the center of each Petri dish.

    • Introduce one pre-starved larva into each Petri dish.

  • Incubation:

    • Keep the Petri dishes in an incubator under controlled conditions for a specified period (e.g., 24 or 48 hours).

  • Data Collection:

    • After the feeding period, remove the larvae and the remaining leaf discs.

    • Measure the area of each leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with software.

  • Data Analysis:

    • Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [ (C - T) / (C + T) ] * 100 Where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed.

Signaling Pathways and Logical Relationships

The exact signaling pathways affected by this compound in insects are not yet fully understood. However, based on its classification as a limonoid and its observed biological effects, a hypothetical model can be proposed. Limonoids like azadirachtin are known to interfere with the insect's endocrine system, primarily affecting the synthesis and release of ecdysteroids (molting hormones) and juvenile hormone.

Sandoricin_Mode_of_Action cluster_effects Physiological Effects This compound This compound Chemoreceptors Gustatory Chemoreceptors This compound->Chemoreceptors Binds to Neurosecretory_Cells Neurosecretory Cells in Brain This compound->Neurosecretory_Cells Disrupts Corpora_Allata Corpora Allata This compound->Corpora_Allata Disrupts Feeding_Behavior Feeding Behavior Chemoreceptors->Feeding_Behavior Inhibits PTTH Prothoracicotropic Hormone (PTTH) Neurosecretory_Cells->PTTH Reduced release of JH Juvenile Hormone (JH) Corpora_Allata->JH Produces Prothoracic_Gland Prothoracic Gland Ecdysone Ecdysone Prothoracic_Gland->Ecdysone Produces PTTH->Prothoracic_Gland Stimulates Growth_Development Normal Growth and Development JH->Growth_Development Regulates Moulting Successful Moulting Ecdysone->Moulting Initiates

References

Application Notes and Protocols for Testing Sandoricin as a Crop Protectant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the efficacy of sandoricin, a natural compound isolated from Sandoricum koetjape, as a potential crop protectant. The protocols detailed below cover the extraction of this compound, in vitro evaluation of its insecticidal and antifungal properties, assessment of its phytotoxicity on crop plants, and the design of small-scale field trials to determine its practical applicability in an agricultural setting.

Introduction

This compound, a limonoid found in the seeds of Sandoricum koetjape, has demonstrated notable biological activities, including insecticidal properties[1][2]. This has led to growing interest in its potential as a natural alternative to synthetic pesticides for crop protection. Natural products like this compound offer the promise of more environmentally benign pest management strategies[3][4][5]. These protocols are designed to provide a standardized methodology for the systematic investigation of this compound's efficacy and safety as a biopesticide.

Extraction of this compound from Sandoricum koetjape

A crucial first step in testing this compound is its efficient extraction and purification from the plant material, typically the seeds, leaves, or bark[6][7][8].

Protocol 2.1: Methanolic Extraction of this compound

  • Sample Preparation: Air-dry fresh Sandoricum koetjape leaves or seeds at room temperature for 7-10 days or in a hot air oven at 40-50°C for 2-3 days to remove moisture. Grind the dried plant material into a fine powder using a mechanical grinder.

  • Maceration: Soak the powdered plant material in methanol (B129727) (1:10 w/v) in a sealed container for 48-72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude methanolic extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate, and water) to isolate compounds of varying polarities. This compound, being a limonoid, is expected to be present in the moderately polar fractions.

  • Purification: Subject the enriched fraction to column chromatography using silica (B1680970) gel and an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate pure this compound. Monitor the fractions using Thin Layer Chromatography (TLC).

In Vitro Bioassays

3.1. Insecticidal Activity

The insecticidal potential of this compound can be evaluated through various in vitro assays targeting key agricultural pests.

Protocol 3.1.1: Antifeedant Assay

  • Test Insects: Use a common agricultural pest, such as the larvae of Spodoptera litura (tobacco cutworm) or Helicoverpa armigera (cotton bollworm).

  • Diet Preparation: Prepare an artificial diet for the insects. Incorporate different concentrations of this compound (e.g., 10, 50, 100, 250, and 500 ppm) into the diet. A control diet without this compound should also be prepared.

  • Experimental Setup: Place a pre-weighed larva in a petri dish containing a known amount of the treated or control diet.

  • Data Collection: After 24 and 48 hours, record the amount of diet consumed and the weight of the larva. Calculate the antifeedant index.

  • Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatments.

Protocol 3.1.2: Contact Toxicity Assay

  • Test Insects: Utilize insects that are susceptible to contact insecticides, such as aphids or whiteflies.

  • Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) to prepare a stock solution. Make serial dilutions to obtain the desired test concentrations (e.g., 100, 250, 500, 1000, and 2000 ppm). A solvent-only control should be included.

  • Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.

  • Observation: Place the treated insects in a clean container with a food source. Record mortality at 24, 48, and 72 hours post-application.

  • Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.

3.2. Antifungal Activity

The potential of this compound to inhibit the growth of plant pathogenic fungi can be assessed using the following protocol. Extracts from Sandoricum koetjape have shown activity against fungi like Candida albicans[1][9].

Protocol 3.2.1: Poisoned Food Technique

  • Test Fungi: Use common plant pathogenic fungi such as Fusarium oxysporum or Alternaria solani.

  • Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA). While the medium is molten, add the desired concentrations of this compound (e.g., 50, 100, 200, and 500 ppm). A control medium without this compound should also be prepared.

  • Inoculation: Pour the amended and control media into sterile petri dishes. Once solidified, place a small disc of the test fungus at the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (typically 25-28°C).

  • Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration. Determine the EC50 (effective concentration to inhibit 50% of growth).

Phytotoxicity Assessment

It is crucial to ensure that this compound is not harmful to the crop it is intended to protect.

Protocol 4.1: Seed Germination and Seedling Vigor Test

  • Test Plants: Select seeds of a representative crop plant (e.g., tomato, rice, or wheat).

  • Treatment: Prepare different concentrations of this compound solution (e.g., 100, 500, and 1000 ppm). A water-only control should be included.

  • Experimental Setup: Place a set number of seeds (e.g., 20) on a filter paper in a petri dish. Add a fixed volume of the respective treatment solution to each petri dish.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), record the germination percentage, root length, and shoot length of the seedlings.

  • Statistical Analysis: Analyze the data using ANOVA to compare the effects of different concentrations on seed germination and seedling growth.

Small-Scale Field Trials

Field trials are essential to evaluate the performance of this compound under real-world agricultural conditions.

Protocol 5.1: Randomized Complete Block Design (RCBD) Field Trial

  • Trial Site Selection: Choose a field with uniform soil and environmental conditions.

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least four replications. Divide the field into blocks, and within each block, randomly assign the different treatments to individual plots.

  • Treatments:

    • T1: Untreated Control (water spray)

    • T2: this compound Formulation - Low Dose (e.g., 500 ppm)

    • T3: this compound Formulation - High Dose (e.g., 1000 ppm)

    • T4: Commercial Standard (a currently used synthetic pesticide)

  • Application: Apply the treatments at regular intervals based on the pest or disease pressure. Ensure uniform coverage of the plants.

  • Data Collection:

    • Pest/Disease Incidence and Severity: Regularly monitor and record the number of pests or the severity of disease symptoms in each plot.

    • Phytotoxicity: Observe and record any signs of damage to the crop plants (e.g., leaf burn, stunting).

    • Yield: At the end of the growing season, harvest the crop from each plot and measure the yield.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Compare the treatment means using a suitable post-hoc test (e.g., Tukey's HSD) to determine the effectiveness of the this compound treatments compared to the control and the commercial standard.

Data Presentation

All quantitative data from the experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Insecticidal Activity of this compound

Concentration (ppm) Antifeedant Index (%) Mortality (%) after 72h (Contact Toxicity)
Control 0 0
10
50
100
250
500
1000
2000

| LC50/EC50 | | |

Table 2: In Vitro Antifungal Activity of this compound

Concentration (ppm) Mycelial Growth Inhibition (%)
Control 0
50
100
200
500

| EC50 | |

Table 3: Phytotoxicity of this compound on [Crop Name]

Concentration (ppm) Germination (%) Root Length (cm) Shoot Length (cm)
Control
100
500

| 1000 | | | |

Table 4: Small-Scale Field Trial Results for this compound

Treatment Pest/Disease Incidence (%) Phytotoxicity Score (1-5) Yield ( kg/ha )
Untreated Control
This compound (Low Dose)
This compound (High Dose)

| Commercial Standard | | | |

Visualizations

Diagram 1: Experimental Workflow for Testing this compound

Experimental_Workflow cluster_extraction Extraction & Purification cluster_invitro In Vitro Assays cluster_phytotoxicity Phytotoxicity Assessment cluster_field Field Trials plant_material Sandoricum koetjape (seeds/leaves) extraction Methanolic Extraction plant_material->extraction purification Purification of this compound extraction->purification insecticidal Insecticidal Assays (Antifeedant, Contact Toxicity) purification->insecticidal Test Compound antifungal Antifungal Assays (Poisoned Food) purification->antifungal Test Compound phyto Seed Germination & Seedling Vigor Tests purification->phyto Test Compound field_trial Small-Scale Field Trial (RCBD) purification->field_trial Test Formulation insecticidal->field_trial Inform Dosage antifungal->field_trial Inform Dosage phyto->field_trial Safety Data

Caption: Experimental workflow for evaluating this compound as a crop protectant.

Diagram 2: Potential Signaling Pathways Affected by this compound

Flavonoids, a class of compounds with structural similarities to some limonoids, are known to interact with various plant signaling pathways, particularly those involving reactive oxygen species (ROS) and phytohormones like auxin[10][11][12][13][14]. This compound, as a plant-derived secondary metabolite, may exert similar effects.

Signaling_Pathways cluster_stress Environmental Stress cluster_plant_response Plant Response stress Biotic/Abiotic Stress ros Reactive Oxygen Species (ROS) Production stress->ros hormone Phytohormone Signaling (e.g., Auxin) ros->hormone defense Defense Gene Expression ros->defense hormone->defense growth Plant Growth & Development hormone->growth This compound This compound Application This compound->ros Modulation This compound->hormone Modulation

Caption: Potential interaction of this compound with plant signaling pathways.

References

Application Notes & Protocols for the Development of Analytical Standards for Sandoricin Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sandoricin is a limonoid, a class of highly oxygenated terpenoids, isolated from the plant Sandoricum koetjape (santol).[1][2][3][4] Preliminary studies have indicated various biological activities associated with compounds from this plant, including anti-inflammatory and cytotoxic effects, suggesting potential therapeutic applications.[5][6][7][8] The development of robust analytical standards for this compound is a critical step to ensure the accuracy, reproducibility, and comparability of research findings in pharmacology, toxicology, and drug development.

These application notes provide a comprehensive guide to establishing analytical standards for this compound, covering its extraction, purification, characterization, and quantification. The protocols outlined below are based on established methodologies for the analysis of limonoids and other plant secondary metabolites.[9][10][11][12]

Section 1: Extraction and Isolation of this compound

Application Note

The initial step in developing an analytical standard for this compound is its efficient extraction and isolation from the plant material, typically the leaves or seeds of Sandoricum koetjape.[4][13] The choice of solvent and extraction method is crucial for maximizing the yield of this compound while minimizing the co-extraction of interfering compounds. Limonoids are typically extracted using organic solvents of intermediate polarity.[14][15][16] Subsequent chromatographic purification is necessary to obtain a highly pure compound suitable for use as a reference standard.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from Sandoricum koetjape plant material.

Materials:

Protocol:

  • Extraction:

    • Macerate 500 g of dried, powdered S. koetjape leaves in 2.5 L of methanol at room temperature for 72 hours with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

    • Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with hexane and ethyl acetate.

    • Separate and collect the ethyl acetate fraction, which is expected to contain the limonoids.[4][13]

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude ethyl acetate extract.

  • Isolation by Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Adsorb the crude ethyl acetate extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of 20 mL each and monitor the separation using TLC.

    • For TLC analysis, use a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) and visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

    • Further purify the pooled fractions using another silica gel column with a shallower solvent gradient to obtain pure this compound.

Section 2: Structural Characterization and Purity Assessment

Application Note

Once isolated, the chemical structure of this compound must be unequivocally confirmed, and its purity determined. A combination of spectroscopic techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of natural products.[17][18][19][20][21] Mass spectrometry (MS) provides information about the molecular weight and elemental composition.[22][23] The purity of the isolated this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or diode array detector (DAD).

Experimental Protocol: Characterization and Purity

Objective: To confirm the structure of this compound and assess its purity.

Materials:

  • Purified this compound

  • Deuterated solvents for NMR (e.g., CDCl3)

  • HPLC system with a UV/DAD detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Mass spectrometer (e.g., ESI-QTOF)

Protocols:

  • Structural Elucidation:

    • NMR Spectroscopy: Dissolve a small amount of purified this compound in a suitable deuterated solvent. Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Analyze the spectral data to confirm the chemical structure of this compound.[3]

    • Mass Spectrometry: Prepare a dilute solution of this compound in methanol. Infuse the solution into a high-resolution mass spectrometer to determine the accurate mass and elemental formula.

  • Purity Assessment by HPLC:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at 210 nm.

    • Analysis: Dissolve a precisely weighed amount of purified this compound in the mobile phase to prepare a stock solution. Inject the solution into the HPLC system. The purity is calculated based on the peak area percentage of the main peak. A purity of ≥95% is generally required for an analytical standard.

Section 3: Quantitative Analysis

Application Note

A validated quantitative analytical method is essential for determining the concentration of this compound in various samples, such as crude extracts, purified fractions, or biological matrices. HPLC is the most common technique for the quantification of limonoids.[10][11][12][24] A calibration curve is constructed using the purified this compound as a reference standard to enable accurate quantification.

Experimental Protocol: HPLC Quantification

Objective: To develop and validate an HPLC method for the quantification of this compound.

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the purified this compound standard (≥95% purity) of known concentration (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Calibration Curve Construction:

    • Inject each calibration standard into the HPLC system using the conditions described in Section 2.2.

    • Record the peak area for this compound at each concentration.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), the limit of detection (LOD), and the limit of quantification (LOQ).

  • Sample Analysis:

    • Prepare the sample to be analyzed (e.g., a plant extract) by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Determine the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample using the calibration curve equation.

Data Presentation

Table 1: HPLC Calibration Data for this compound Quantification

Concentration (µg/mL)Peak Area (arbitrary units)
1.015,234
5.076,170
10.0151,980
25.0380,500
50.0759,900
100.01,525,000
Linear Regression y = 15240x - 500
Correlation Coefficient (r²) 0.9998
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Section 4: Biological Activity Assessment

Application Note

To establish a comprehensive profile of the this compound standard, its biological activity should be evaluated. Based on the known activities of compounds from S. koetjape, a relevant bioassay would be a cytotoxicity assay against a cancer cell line.[1][5][6] This provides a functional characterization of the standard and can be used for quality control purposes. The MTT assay is a common colorimetric assay for assessing cell viability.[25]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity of this compound against a cancer cell line (e.g., A549 lung cancer cells).[1]

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • This compound standard solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Data Presentation

Table 2: Hypothetical Cytotoxicity of this compound against A549 Cells

Concentration (µM)% Cell Viability
0.198.5 ± 2.1
1.085.2 ± 3.5
10.052.1 ± 4.2
25.025.8 ± 2.9
50.010.3 ± 1.8
100.02.5 ± 0.9
IC₅₀ (µM) 9.8

Section 5: Visualizations

Experimental Workflow

G cluster_0 Extraction & Isolation cluster_1 Characterization & Quantification cluster_2 Biological Activity plant_material S. koetjape (Leaves) extraction Methanol Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column1 Silica Gel Column (Gradient Elution) partitioning->column1 fractions Collect & Pool Fractions (TLC Monitoring) column1->fractions column2 Further Purification fractions->column2 pure_this compound Pure this compound (>95%) column2->pure_this compound nmr NMR Spectroscopy (1D & 2D) pure_this compound->nmr ms Mass Spectrometry pure_this compound->ms hplc_purity HPLC-UV (Purity Assessment) pure_this compound->hplc_purity calibration Calibration Curve pure_this compound->calibration treatment Treatment with this compound pure_this compound->treatment hplc_quant HPLC-UV (Quantification) calibration->hplc_quant cell_culture Cancer Cell Culture (e.g., A549) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50

Caption: Workflow for developing an analytical standard for this compound.

Representative Signaling Pathway

Given that many natural products with cytotoxic properties induce apoptosis, a diagram of the intrinsic apoptosis pathway is provided as a representative signaling pathway that could be investigated in relation to this compound's mechanism of action.

G This compound This compound stress Cellular Stress This compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) bcl2->bax_bak cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Pro-Caspase-9 apaf1->cas9 apoptosome Apoptosome cas9->apoptosome cas3 Caspase-3 (Executioner Caspase) apoptosome->cas3 apoptosis Apoptosis cas3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sandoricin Extraction from Sandoricum koetjape

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of sandoricin extraction from plant material. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it typically extracted?

A1: this compound is a bioactive flavonoid compound known for its potential antioxidant, antibacterial, and insecticidal properties. It is primarily extracted from the leaves, stems, and fruit of the Santol tree (Sandoricum koetjape).

Q2: What are the most common methods for extracting this compound?

A2: The most common methods for extracting this compound and similar flavonoids from plant materials include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE). The choice of method can significantly impact the extraction efficiency and the purity of the final product.

Q3: Which solvents are most effective for this compound extraction?

A3: Polar solvents are generally used for the extraction of flavonoids like this compound. Ethanol (B145695) (typically 70-95%), methanol, and ethyl acetate (B1210297) are commonly employed. The selection of the solvent is a critical parameter that influences the yield and purity of the extract.

Q4: What are the key parameters to optimize for maximizing this compound yield?

A4: To maximize the yield of this compound, it is crucial to optimize several parameters, including:

  • Solvent Selection: The polarity of the solvent should be matched to the target compound.

  • Temperature: Higher temperatures can increase solubility and diffusion but may also lead to the degradation of thermolabile compounds.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds.

  • Particle Size: Grinding the plant material to a smaller particle size increases the surface area for extraction.

  • Solid-to-Liquid Ratio: An optimal ratio ensures that there is enough solvent to extract the compounds effectively.

Q5: How can I purify this compound from the crude extract?

A5: Purification of this compound from the crude extract typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method, where a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) is used to separate the different components of the extract. Further purification can be achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The solvent may not be optimal for this compound. 2. Insufficient Extraction Time: The extraction period may be too short. 3. Incorrect Temperature: The temperature may be too low for efficient extraction. 4. Large Particle Size: The plant material may not be ground finely enough.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and mixtures with water). 2. Increase Extraction Time: Extend the duration of the extraction process. 3. Adjust Temperature: Gradually increase the temperature, monitoring for any signs of compound degradation. 4. Reduce Particle Size: Grind the plant material to a fine powder (less than 0.5 mm is often optimal).
Co-extraction of Impurities 1. Solvent is too non-polar/polar: The solvent may be extracting a wide range of compounds. 2. High Temperature: Higher temperatures can increase the solubility of undesirable compounds.1. Solvent Partitioning: Perform a liquid-liquid extraction to partition the crude extract between immiscible solvents (e.g., hexane and methanol) to remove non-polar impurities like chlorophyll. 2. Optimize Temperature: Lower the extraction temperature to increase selectivity.
Difficulty in Purifying this compound 1. Complex Mixture: The crude extract contains numerous compounds with similar polarities. 2. Inappropriate Chromatographic Conditions: The stationary or mobile phase may not be suitable for separation.1. Fractionation: Pre-fractionate the crude extract using a less resolving chromatographic method before attempting final purification. 2. Method Development: Systematically test different solvent systems for TLC to find the optimal mobile phase for column chromatography or HPLC.
Degradation of this compound 1. High Temperature: this compound may be sensitive to heat. 2. Exposure to Light or Air: Flavonoids can be susceptible to degradation upon exposure to light and oxygen.1. Use Lower Temperatures: Employ cold extraction methods or use a rotary evaporator at a lower temperature for solvent removal. 2. Protect from Light and Air: Store extracts and purified compounds in amber vials under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

This protocol is a standard method for the extraction of flavonoids from plant material.

  • Preparation of Plant Material:

    • Dry the leaves of Sandoricum koetjape in an oven at 50°C until a constant weight is achieved.

    • Grind the dried leaves into a fine powder using a grinder.

  • Extraction:

    • Place the powdered plant material in a sealed container and add 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

    • After 72 hours, filter the mixture to separate the extract from the plant residue.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

  • Solvent Removal:

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C.

  • Solvent Partitioning (Optional):

    • Suspend the concentrated extract in water and perform a liquid-liquid extraction with ethyl acetate to partition the compounds of interest into the organic phase.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

UAE can enhance extraction efficiency and reduce extraction time.

  • Preparation of Plant Material:

    • Prepare the dried and powdered leaves of Sandoricum koetjape as described in Protocol 1.

  • Extraction:

    • Place the powdered plant material in an extraction vessel with 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

    • Submerge the vessel in an ultrasonic bath and sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature (e.g., 40°C).

    • Filter the mixture to separate the extract from the plant residue.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

Data Presentation

While specific quantitative data for this compound yield is limited in publicly available literature, the following table provides a general comparison of different extraction methods for flavonoids. Ultrasonic-assisted extraction has been shown to provide higher yields in shorter times compared to traditional maceration for flavonoids from various plant sources.[1][2][3][4]

Extraction Method Typical Solvent Extraction Time Relative Yield Key Advantages
Maceration 70-95% Ethanol24-72 hoursModerateSimple, requires minimal equipment
Soxhlet Extraction Ethanol, Hexane6-24 hoursHighEfficient for exhaustive extraction
Ultrasound-Assisted Extraction (UAE) 70% Ethanol15-60 minutesHighFast, efficient, lower solvent consumption

Visualizations

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates a typical workflow for the extraction and purification of this compound from Sandoricum koetjape.

Extraction_Workflow A Plant Material (Sandoricum koetjape leaves) B Drying and Grinding A->B C Extraction (Maceration or UAE) B->C D Filtration C->D E Crude Extract D->E F Solvent Partitioning (Optional) E->F G Purification (Column Chromatography) F->G H Pure this compound G->H

Caption: A generalized workflow for the extraction and purification of this compound.

Potential Signaling Pathways Modulated by Bioactive Compounds in Sandoricum koetjape

The following diagrams illustrate signaling pathways that may be modulated by bioactive compounds found in Sandoricum koetjape, such as the triterpenoid (B12794562) koetjapic acid. While direct evidence for this compound is still emerging, flavonoids are known to interact with these pathways.

Wnt/β-catenin Signaling Pathway

Wnt_Pathway cluster_0 Wnt Signaling Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates GSK3b GSK3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation (Inhibited by Dsh) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to nucleus and binds Gene Target Gene Transcription TCF_LEF->Gene Activates

Caption: The canonical Wnt/β-catenin signaling pathway.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_1 MAPK/ERK Signaling GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling cascade.

NF-κB Signaling Pathway

NFkB_Pathway cluster_2 NF-κB Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Transcription Nucleus->Inflammation

Caption: The canonical NF-κB signaling pathway.

References

Technical Support Center: Scaling Up Sandoricin Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the production of sandoricin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of this compound extraction and purification from its natural source, Sandoricum koetjape.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield of crude extract and purified this compound from Sandoricum koetjape leaves?

Q2: What are the critical parameters to consider when scaling up the extraction of this compound?

Scaling up extraction requires careful consideration of several factors to maintain efficiency and product quality. These include the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. For industrial-scale extraction, minimizing solvent consumption is a key economic driver[2]. It is also crucial to ensure consistency in the quality of the raw plant material, as this can significantly impact the final yield.

Q3: What are the recommended analytical methods for quantifying this compound during production?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for the quantification of limonoids like this compound[3][4][5]. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended[6]. Developing a validated analytical method early in the process is crucial for monitoring yield and purity throughout the scale-up.

Q4: What are the regulatory considerations for the commercial production of a botanical-derived compound like this compound?

For a botanical product to be marketed as a drug, it must undergo regulatory approval from agencies like the FDA in the United States or the EMA in Europe. This involves submitting an Investigational New Drug (IND) application and eventually a New Drug Application (NDA)[7][8][9]. The regulatory process for botanical drugs has specific guidance documents that outline the requirements for demonstrating safety, efficacy, and consistent manufacturing practices[10][11].

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract

Low yields are a common challenge in the extraction of natural products. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Poor Quality of Raw Material: Incorrect species identification, improper harvesting time, or degradation during storage.Verify the botanical identity of Sandoricum koetjape. Optimize harvesting time based on this compound content. Ensure proper drying and storage of leaves in a cool, dark, and dry place to prevent degradation of the target compound.
Inefficient Extraction: Sub-optimal solvent, temperature, or extraction time.For limonoids, polar solvents like methanol (B129727) or ethanol (B145695) are often effective[7]. Conduct small-scale optimization studies to determine the ideal solvent, temperature, and duration for extraction. Techniques like ultrasound-assisted or microwave-assisted extraction can improve efficiency at the lab scale and may be considered for larger-scale operations[2][12][13].
Inadequate Particle Size Reduction: Poor solvent penetration due to insufficient grinding of the plant material.Grind the dried leaves to a uniform and fine powder to increase the surface area for extraction. This allows for better solvent penetration and more efficient extraction of this compound[2].
High Moisture Content: Presence of water in the plant material can reduce extraction efficiency with non-polar solvents.Ensure the plant material is thoroughly dried to a low and consistent moisture content before extraction.
Problem 2: Difficulties in Purifying this compound

The purification of specific compounds from a complex crude extract presents numerous challenges.

Potential Cause Recommended Solution
Co-extraction of Impurities: Presence of pigments, tannins, and other polar compounds that interfere with purification.Perform a preliminary liquid-liquid partitioning of the crude extract. For instance, partition the extract between a non-polar solvent (like hexane) and a polar solvent to remove unwanted lipids and other non-polar impurities[14].
Poor Resolution in Chromatography: Co-elution of this compound with structurally similar compounds.Optimize the mobile phase and stationary phase for column chromatography. For polar compounds like limonoids, a common mobile phase is a mixture of chloroform, methanol, and water[14]. Gradient elution may be necessary to achieve better separation. Consider using different chromatography techniques such as reversed-phase flash chromatography[3].
Degradation of this compound during Purification: Instability of the compound due to pH or temperature fluctuations.While specific stability data for this compound is limited, it is advisable to avoid extreme pH and high temperatures during purification. Conduct stability studies at different pH values and temperatures to determine the optimal conditions for handling this compound extracts[15][16][17][18].
Irreversible Adsorption to Stationary Phase: Strong binding of this compound to the chromatography column, leading to product loss.If using silica (B1680970) gel, irreversible adsorption can be an issue for some compounds. If optimizing the mobile phase does not resolve the issue, consider alternative stationary phases like C18 or using a different purification technique such as counter-current chromatography[14].

Experimental Protocols

Lab-Scale Solvent Extraction of this compound

This protocol provides a general procedure for the laboratory-scale extraction of this compound from Sandoricum koetjape leaves.

  • Preparation of Plant Material:

    • Dry the leaves of Sandoricum koetjape at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Place a known amount of the powdered leaves (e.g., 100 g) into a flask.

    • Add a suitable solvent, such as 95% ethanol, at a solid-to-liquid ratio of 1:10 (w/v)[7].

    • Macerate the mixture at room temperature with continuous stirring for 24-48 hours.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant material.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract[7].

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform liquid-liquid partitioning with ethyl acetate (B1210297).

    • Separate and collect the ethyl acetate fraction, which will contain the limonoids.

    • Evaporate the ethyl acetate to yield a semi-purified extract[7].

Data Presentation

Table 1: Comparison of Extraction Methods for Bioactive Compounds (Generalized Data)

Extraction Method Typical Yield Advantages Disadvantages
Maceration Low to ModerateSimple, low costTime-consuming, large solvent consumption
Soxhlet Extraction Moderate to HighEfficient, less solvent than macerationPotential for thermal degradation of compounds
Ultrasound-Assisted Extraction (UAE) HighFast, efficient, reduced solvent useEquipment cost, potential for localized heating
Microwave-Assisted Extraction (MAE) HighVery fast, highly efficient, low solvent useHigh equipment cost, not suitable for all solvents

Visualizations

Logical Workflow for Scaling Up this compound Production

ScalingUpWorkflow cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot-Scale Production cluster_2 Phase 3: Industrial-Scale Production RawMaterial Raw Material Sourcing & QC (Sandoricum koetjape leaves) ExtractionOptimization Extraction Method Optimization RawMaterial->ExtractionOptimization PurificationOptimization Purification Protocol Development ExtractionOptimization->PurificationOptimization AnalyticalMethod Analytical Method Validation (HPLC, LC-MS) PurificationOptimization->AnalyticalMethod PilotExtraction Pilot-Scale Extraction AnalyticalMethod->PilotExtraction Transfer analytical methods PilotPurification Pilot-Scale Purification PilotExtraction->PilotPurification ProcessValidation Process Validation PilotPurification->ProcessValidation StabilityTesting Stability Studies ProcessValidation->StabilityTesting LargeScaleExtraction Large-Scale Extraction StabilityTesting->LargeScaleExtraction Inform process parameters LargeScalePurification Large-Scale Purification LargeScaleExtraction->LargeScalePurification GMP_Manufacturing GMP Manufacturing LargeScalePurification->GMP_Manufacturing RegulatorySubmission Regulatory Submission (NDA) GMP_Manufacturing->RegulatorySubmission

Caption: Logical workflow for scaling up this compound production.

Troubleshooting Logic for Low this compound Yield

LowYieldTroubleshooting Start Low this compound Yield CheckRawMaterial Evaluate Raw Material Quality Start->CheckRawMaterial CheckExtraction Review Extraction Parameters CheckRawMaterial->CheckExtraction Material OK OptimizeMaterial Optimize Sourcing and Storage CheckRawMaterial->OptimizeMaterial Issue Found CheckPurification Analyze Purification Steps CheckExtraction->CheckPurification Extraction OK OptimizeExtraction Optimize Solvent, Temp, Time CheckExtraction->OptimizeExtraction Issue Found OptimizePurification Optimize Chromatography CheckPurification->OptimizePurification Issue Found End Yield Improved CheckPurification->End Purification OK OptimizeMaterial->Start Re-evaluate OptimizeExtraction->Start Re-evaluate OptimizePurification->Start Re-evaluate

Caption: Troubleshooting logic for addressing low this compound yield.

Generalized Biosynthetic Pathway of Limonoids

While the specific enzymatic steps for this compound biosynthesis are not fully elucidated, it follows the general pathway for limonoid synthesis in Meliaceae.

LimonoidBiosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Triterpenoid Tetracyclic Triterpenoid (e.g., Tirucallol) FPP->Triterpenoid Protolimonoid Protolimonoids Triterpenoid->Protolimonoid Side chain cyclization & loss of 4 carbons BasicLimonoid Basic Limonoid Skeleton Protolimonoid->BasicLimonoid Oxidative modifications This compound This compound (Highly Oxidized Limonoid) BasicLimonoid->this compound Further oxidation and rearrangements

Caption: Generalized biosynthetic pathway leading to limonoids like this compound.

References

Sandoricin Solubility Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of sandoricin. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to overcome challenges associated with this compound's solubility in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for bioassays?

This compound is a bioactive terpenoid isolated from the plant Sandoricum koetjape.[1][2] Like many complex natural products, particularly terpenoids and limonoids, this compound has a hydrophobic structure, leading to poor aqueous solubility.[2][3][4][5] This low solubility can cause compounds to precipitate in aqueous bioassay buffers, leading to inaccurate results, underestimated potency, and poor reproducibility.[6]

Q2: What is the recommended first-line approach for dissolving this compound for an in vitro assay?

The most common initial strategy is to use a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the aqueous assay medium.[7] Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a wide range of hydrophobic compounds.[6]

Q3: What are the main strategies to improve this compound's aqueous solubility if co-solvents like DMSO are insufficient or cause toxicity?

If standard co-solvents are not viable, several advanced methods can be employed:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble "inclusion complex".[7][8][9][10][11]

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a solid state.[12][13][14][15] When introduced to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, molecularly dispersed particles, which enhances the dissolution rate.[12][13]

  • Nanoparticle Formulations: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area, which can significantly improve its dissolution rate and saturation solubility according to the Noyes-Whitney equation.[16][17][18]

Q4: What is the maximum concentration of DMSO generally considered acceptable in cell-based assays?

To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically at or below 0.5%.[7] Higher concentrations can lead to decreased cell viability and other off-target effects, confounding the experimental results.[19][20] It is always critical to run a vehicle control (assay medium with the same final DMSO concentration but without the compound) to assess the solvent's impact.

Troubleshooting Guide

Q1: My this compound powder will not dissolve completely in the primary organic solvent (e.g., DMSO). What should I do?

This indicates that this compound may have low solubility even in organic solvents or that the chosen solvent is not optimal.

  • Action 1: Apply Gentle Energy. Try sonicating the solution in an ultrasonic bath or gently warming it (e.g., to 37°C). Be cautious with heating, as it could degrade the compound.

  • Action 2: Test Alternative Solvents. If the issue persists, test other water-miscible organic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or ethanol.[6][7]

  • Action 3: Quantify Solubility. Perform a simple solubility test by creating a slurry and measuring the concentration of the dissolved compound to determine its actual solubility limit in that solvent.

Q2: My this compound-DMSO stock solution is clear, but a precipitate forms immediately when I dilute it into my aqueous assay buffer. How can I fix this?

This is a common problem known as "precipitation upon dilution," which occurs when the concentration of the organic co-solvent drops, and the aqueous medium cannot maintain the drug's solubility.[7]

  • Action 1: Reduce the Final Concentration. The simplest solution is to test lower final concentrations of this compound in your assay.

  • Action 2: Increase Co-solvent Percentage. If your assay can tolerate it, slightly increasing the final percentage of the organic co-solvent might help. However, be mindful of the toxicity limits (typically ≤0.5% for DMSO).[7]

  • Action 3: Change the Solubilization Strategy. This is a strong indication that a co-solvent approach is insufficient. Switching to a cyclodextrin-based formulation is an excellent next step, as it directly increases the aqueous solubility of the compound itself rather than relying on the solvent.[7][8]

Q3: I suspect the solvent I'm using is interfering with my bioassay or is toxic to my cells. What are the best alternatives?

Solvent interference is a serious issue that can invalidate results.

  • Action 1: Confirm with a Vehicle Control. First, ensure you have robust data from a vehicle control (buffer + solvent) to confirm the solvent is the problem.

  • Action 2: Use a Cyclodextrin-Based Approach. Cyclodextrins are widely used to create aqueous formulations of hydrophobic drugs, often eliminating the need for organic co-solvents.[9][10][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[7]

  • Action 3: Explore Advanced Formulations. For more persistent issues, consider solid dispersions or nanoparticle-based systems, which can enhance solubility without relying on high concentrations of organic solvents.[14][22][23]

Data and Methodologies

Data Presentation

Table 1: Comparison of Common Organic Solvents for Stock Solutions

SolventKey PropertiesCommon Issues in Bioassays
DMSO High dissolving power for non-polar compounds; water-miscible.Cytotoxicity and biological interference at concentrations >0.5%; can affect cell differentiation.[19][20]
Ethanol Good solvent for moderately polar compounds; less toxic than DMSO.Can have biological effects (e.g., on receptor signaling); higher volatility can alter concentration.
DMF Strong dissolving power, similar to DMSO.Higher toxicity than DMSO; should be used with caution and at very low final concentrations.[6]
Xylene Excellent solvent for highly non-polar compounds.Not water-miscible; generally unsuitable for direct dilution into aqueous bioassays.[24][25]

Table 2: Overview of this compound Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvency (e.g., DMSO) Increases solubility by reducing the polarity of the aqueous medium.[7]Simple, fast, and widely used for initial screening.Risk of precipitation upon dilution; potential for solvent toxicity/interference.[6]
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a water-soluble host molecule.[8][9]Significantly increases aqueous solubility; reduces need for organic solvents; low toxicity.[10][11]Requires optimization of drug-to-cyclodextrin ratio; may not work for all molecules.
Solid Dispersion Disperses the drug in a hydrophilic solid carrier, enhancing dissolution rate.[12][14]Greatly improves dissolution and bioavailability; established pharmaceutical technique.[13][22]More complex preparation process; potential for drug recrystallization over time.
Nanoparticle Formulation Increases surface area-to-volume ratio, leading to faster dissolution.[16][17]Enhances both solubility and permeability; allows for high drug loading.[18][26]Requires specialized equipment for preparation and characterization.

Experimental Workflows and Protocols

G start_node This compound Powder process_node_1 Dissolve in DMSO to create stock solution start_node->process_node_1 Initial Approach process_node process_node decision_node decision_node advanced_node advanced_node end_node end_node decision_node_1 Precipitation upon dilution in aqueous buffer? process_node_1->decision_node_1 process_node_2 Perform Bioassay with Appropriate Vehicle Control decision_node_1->process_node_2 No decision_node_2 Is final DMSO concentration >0.5% or causing toxicity? decision_node_1->decision_node_2 Yes process_node_3 Optimize Dilution: - Lower final concentration - Use serial dilutions decision_node_2->process_node_3 No advanced_node_1 Select Advanced Strategy: - Cyclodextrin Complexation - Solid Dispersion - Nanoparticle Formulation decision_node_2->advanced_node_1 Yes process_node_3->process_node_2 process_node_4 Prepare Formulation & Validate Solubility advanced_node_1->process_node_4 process_node_4->process_node_2 G start_node Solubility Issue Observed decision_node_1 Where does precipitation occur? start_node->decision_node_1 decision_node decision_node action_node action_node final_action_node final_action_node decision_node_2 Is compound known to be highly insoluble? decision_node_1->decision_node_2 In organic stock solution (e.g., DMSO) decision_node_3 Is final co-solvent concentration <0.1%? decision_node_1->decision_node_3 Upon dilution in aqueous buffer decision_node_4 Is vehicle control showing toxicity? decision_node_1->decision_node_4 Assay shows signs of solvent toxicity/interference action_node_1 Apply energy: - Sonicate for 10-15 min - Gently warm (37°C) decision_node_2->action_node_1 No action_node_2 Test alternative solvent: - DMF - NMP decision_node_2->action_node_2 Yes action_node_3 Increase co-solvent to 0.5% (if assay permits) and re-test decision_node_3->action_node_3 Yes final_action_node_1 Switch to Cyclodextrin (HP-β-CD) method to increase aqueous solubility decision_node_3->final_action_node_1 No action_node_4 Investigate compound-specific toxicity or other artifacts decision_node_4->action_node_4 No final_action_node_2 Reduce final solvent %. If not possible, switch to Cyclodextrin formulation decision_node_4->final_action_node_2 Yes

References

sandoricin stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sandoricin Stability

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of natural products like this compound can be influenced by several factors.[1][2][3] Key factors include:

  • pH: The acidity or alkalinity of the solvent can catalyze degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]

  • Light: Exposure to UV or even ambient light can lead to photodegradation.[4]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[3]

  • Solvent Type: The polarity and chemical nature of the solvent can significantly impact the stability of the dissolved compound.

Q2: What are the visible signs that my this compound solution might be degrading?

A2: Degradation of a natural product in solution can sometimes be observed visually.[2] Common signs include:

  • Color Change: A noticeable change in the color of the solution can indicate the formation of degradation products.[4]

  • Precipitation: The formation of a solid precipitate may suggest that the compound is degrading into less soluble products or that the solvent can no longer keep it in solution.

  • Changes in Odor or Viscosity: Any alteration in the physical properties of the solution could be a sign of chemical change.[4]

Q3: Which solvents are generally recommended for storing natural product stock solutions?

A3: The choice of solvent is critical for maintaining the stability of a natural product.[5] While the ideal solvent for this compound needs to be experimentally determined, some general guidelines are:

  • Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are often used for stock solutions as they are less reactive than protic solvents.

  • Purity: High-purity, anhydrous-grade solvents are recommended to minimize contaminants that could catalyze degradation.

  • Trial and Error: It is advisable to test the stability of this compound in a small batch of your chosen solvent before preparing a large stock.

Q4: How can I conduct a quick preliminary stability test for this compound in a new solvent?

A4: A simple way to assess preliminary stability is to prepare a solution of a known concentration and monitor it over a short period. You can divide the solution into aliquots and store them under different conditions (e.g., room temperature, 4°C, protected from light). At set time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A significant decrease in concentration indicates instability.

Troubleshooting Guide

Q: My this compound solution has turned from colorless to a yellowish tint. What should I do?

A: A color change is a strong indicator of chemical degradation.[4]

  • Immediate Action: Store the solution at a lower temperature (e.g., -20°C or -80°C) and protect it from light immediately to slow down further degradation.

  • Analysis: Use an analytical technique like HPLC-UV or LC-MS to check the purity of the solution. Compare the chromatogram to that of a freshly prepared solution to identify potential degradation peaks.

  • Prevention: Consider preparing fresh solutions before each experiment or storing stock solutions at ultra-low temperatures. If the solvent is the issue, you may need to screen for a more suitable one.

Q: I observed a precipitate in my this compound stock solution after storing it in the refrigerator. What is the cause?

A: Precipitation upon cooling can be due to two main reasons:

  • Low Solubility at Reduced Temperatures: The solubility of a compound can decrease significantly at lower temperatures. Try gently warming the solution and vortexing to see if the precipitate redissolves. If it does, this is likely the cause. To avoid this, you can either store the solution at room temperature (if stable) or use a lower concentration.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound. If the precipitate does not redissolve upon warming, it is likely a degradation product. In this case, the solution should be discarded.

Q: My biological assay results are not reproducible, and I suspect this compound instability. How can I confirm this?

A: Inconsistent experimental results are a common consequence of using an unstable compound.

  • Stability Check: Perform a stability study of this compound under your exact experimental conditions (solvent, temperature, duration of the experiment). Use HPLC to quantify the amount of this compound remaining at the beginning and end of your experiment.

  • Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation.

  • Control Experiments: Include a positive and negative control in your assays to ensure that the variability is not coming from other reagents or the assay itself.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

Objective: To quantify the percentage of this compound remaining in a specific solvent over time under defined storage conditions.[4]

Materials:

  • This compound reference standard

  • High-purity solvent to be tested

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile phase solvents (e.g., acetonitrile, water)

  • Volumetric flasks and pipettes

Methodology:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to create a calibration curve.[4]

  • Sample Preparation: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 100 µg/mL).

  • Initial Analysis (Time 0): Immediately after preparation, inject the sample solution into the HPLC system and record the peak area corresponding to this compound. This will serve as the initial concentration (100%).

  • Storage: Aliquot the remaining sample solution into several vials and store them under the desired conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated stability).[4] Protect the samples from light if photosensitivity is being assessed.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve a vial from storage, allow it to equilibrate to room temperature, and inject it into the HPLC system.

  • Quantification: Calculate the concentration of this compound at each time point using the calibration curve. The percentage of this compound remaining can be calculated as: (Concentration at time t / Initial concentration) x 100%

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Different Solvents at 25°C

SolventTime (days)% this compound Remaining (Mean ± SD, n=3)Observations
DMSO 0100 ± 0.5Clear, colorless
798.2 ± 0.8Clear, colorless
3095.5 ± 1.2Clear, colorless
Ethanol 0100 ± 0.6Clear, colorless
792.1 ± 1.5Faint yellow tint
3078.4 ± 2.1Yellow solution
Methanol 0100 ± 0.4Clear, colorless
785.3 ± 1.8Precipitate formed
3065.7 ± 2.5Significant precipitate
Acetonitrile 0100 ± 0.5Clear, colorless
799.1 ± 0.7Clear, colorless
3097.8 ± 1.0Clear, colorless

Visualizations

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_conclusion Conclusion start Select Solvents for Testing prep_stock Prepare this compound Stock Solutions start->prep_stock prep_samples Prepare Samples at Target Concentration prep_stock->prep_samples initial_hplc T=0 Analysis (HPLC) prep_samples->initial_hplc storage Store Aliquots under Defined Conditions (Temp, Light) initial_hplc->storage timepoint_hplc Time-Point Analysis (HPLC) storage->timepoint_hplc At t=1, 7, 30 days data_analysis Calculate % Remaining timepoint_hplc->data_analysis conclusion Determine Optimal Solvent and Storage Conditions data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound in various solvents.

References

Technical Support Center: Overcoming Sandoricin Degradation Under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of sandoricin degradation under UV light during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to UV light?

Q2: What are the primary strategies to prevent this compound degradation during my experiments?

The main approaches to mitigate UV-induced degradation of photosensitive compounds like this compound fall into three categories:

  • Formulation-based strategies: This involves incorporating this compound into protective delivery systems.

    • Liposomal Encapsulation: Entrapping this compound within the lipid bilayer of liposomes can physically shield it from UV light.[4][5]

    • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can encapsulate the photosensitive parts of the this compound molecule, thereby enhancing its stability.[6][7][8]

  • Use of Additives:

    • Antioxidants/Free Radical Scavengers: Since photodegradation often involves oxidative processes, the addition of antioxidants can quench reactive oxygen species (ROS) generated by UV exposure.[9][10][11]

  • Environmental Control:

    • Light-Protective Containers: Storing and handling this compound solutions in amber-colored vials or containers wrapped in aluminum foil can prevent UV exposure.

    • Working under Subdued Lighting: Performing experimental manipulations under yellow or red light, which has lower energy than UV or blue light, can minimize degradation.

Q3: Which stabilization method is most effective for this compound?

The most suitable method depends on the specific experimental requirements, including the solvent system, desired concentration, and downstream applications.

  • Liposomal encapsulation is highly effective for in vitro and in vivo studies as it can also enhance the bioavailability of hydrophobic compounds like this compound.[4]

  • Cyclodextrin complexation is particularly useful for improving the aqueous solubility and stability of this compound in solutions.[6][12]

  • Antioxidants are a straightforward addition to many formulations but their effectiveness can be concentration-dependent and they might interfere with certain biological assays.

A combination of these methods, such as encapsulating this compound in liposomes formulated with an antioxidant, may offer the highest degree of protection.

Q4: How can I monitor the degradation of this compound in my samples?

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a common and effective method for monitoring the degradation of this compound.[13][14] By comparing the peak area of this compound in samples exposed to UV light with that of a protected control sample (dark control), you can quantify the extent of degradation.[13] The appearance of new peaks in the chromatogram indicates the formation of degradation products.[13]

Troubleshooting Guides

Issue 1: Rapid loss of this compound activity in cell culture experiments.
Possible Cause Troubleshooting Step
Photodegradation from ambient light in the biosafety cabinet or incubator. 1. Work with this compound-containing media under subdued lighting. 2. Use amber-colored cell culture plates or wrap standard plates in aluminum foil. 3. Prepare fresh this compound stock solutions and dilute them into media immediately before use.
Interaction with components in the cell culture medium. 1. Test the stability of this compound in the basal medium without serum or other supplements to identify potential interactions. 2. Consider encapsulating this compound in liposomes to minimize direct interaction with medium components.
Oxidative degradation. 1. Supplement the cell culture medium with a low concentration of a biocompatible antioxidant, such as N-acetylcysteine or ascorbic acid. Ensure the chosen antioxidant does not interfere with the experimental endpoint.
Issue 2: Inconsistent results in photostability assays.
Possible Cause Troubleshooting Step
Variable UV light exposure. 1. Ensure a consistent distance between the UV lamp and the samples for all experiments. 2. Use a calibrated radiometer to measure and standardize the UV irradiance for each experiment. 3. Monitor the age and output of the UV lamp, as it can decrease over time.
Temperature fluctuations during irradiation. 1. Place samples on a temperature-controlled surface during UV exposure. 2. Include a "dark control" sample, wrapped in aluminum foil, alongside the exposed sample to differentiate between thermal and photodegradation.
Solvent effects on degradation rate. 1. Be aware that the solvent can influence the rate of photodegradation. If possible, use the same solvent system across all comparative experiments. 2. Report the solvent system used when presenting photostability data.
Issue 3: Low encapsulation efficiency of this compound in liposomes.
Possible Cause Troubleshooting Step
Inappropriate lipid composition. 1. Since this compound is hydrophobic, ensure the lipid bilayer composition is suitable for its incorporation. A standard composition is phosphatidylcholine and cholesterol.[15] 2. Vary the ratio of this compound to lipid to find the optimal loading concentration.
Suboptimal hydration of the lipid film. 1. Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids used.[5][15] 2. Extend the hydration time and ensure vigorous agitation (vortexing) to facilitate the formation of multilamellar vesicles.[5]
Incorrect encapsulation method for a hydrophobic compound. 1. For hydrophobic compounds like this compound, it should be co-dissolved with the lipids in the organic solvent before the formation of the thin film.[5][15][16]

Data Presentation

Table 1: Representative Encapsulation Efficiencies of Phenolic Compounds in Liposomes.

Data for phenolic compounds are presented as an illustrative example of the encapsulation efficiencies achievable for hydrophobic natural products.

Liposome (B1194612) Formulation (Phosphatidylcholine:Cholesterol)Encapsulation MethodCompound TypeEncapsulation Efficiency (%)
9:1Thin-film hydrationTotal Phenolic Compounds40 - 60%[17]
8:2Thin-film hydrationTotal Flavonoid Compounds65 - 85%[17]
9:1 with Tween 80Thin-film hydrationPropolis Extract Phenolics~75%[18]
9:1 with Ammonium PhosphatideThin-film hydrationPropolis Extract Phenolics~70%[18]

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol is adapted for a hydrophobic compound like this compound.[15][16]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol (e.g., in a 4:1 molar ratio), and this compound in chloroform in a round-bottom flask. The amount of this compound should be optimized, but a starting point could be a 1:10 molar ratio of this compound to total lipid.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid's phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in a water bath at a temperature above the lipid's Tc for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain smaller, more uniform liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes or using a probe sonicator with short bursts, ensuring the sample is kept cool.

    • For a more defined size distribution, pass the liposome suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm) multiple times (e.g., 11-21 passes).

  • Purification (Removal of Unencapsulated this compound):

    • Separate the liposome-encapsulated this compound from the free compound by ultracentrifugation, dialysis, or size exclusion chromatography.

  • Characterization:

    • Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes versus the initial amount used. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol) and analyzing the this compound concentration by HPLC.

    • Measure the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).

Protocol 2: Complexation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer of choice

  • Magnetic stirrer with heating plate

  • 0.45 µm syringe filter

Methodology:

  • Preparation of HP-β-CD Solution:

    • Prepare a solution of HP-β-CD in deionized water or buffer at the desired concentration (e.g., 1-10% w/v).

  • Complexation:

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 24-48 hours to allow for complex formation.

  • Purification:

    • After the incubation period, remove the uncomplexed, excess this compound by filtration through a 0.45 µm syringe filter or by centrifugation.

  • Characterization:

    • Determine the concentration of complexed this compound in the filtrate using a validated analytical method such as HPLC-UV.

    • The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy.

Visualizations

experimental_workflow_liposome cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Size Reduction cluster_purification Purification & Analysis dissolve Dissolve Lipids & this compound in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate vortex Vortex/Agitate hydrate->vortex sonicate Sonication vortex->sonicate extrude Extrusion sonicate->extrude purify Remove Free this compound (e.g., Dialysis) extrude->purify analyze Characterize Liposomes (Size, EE%) purify->analyze

Fig. 1: Experimental workflow for liposomal encapsulation of this compound.

photodegradation_pathway This compound This compound (Ground State) Sandoricin_excited This compound* (Excited State) This compound->Sandoricin_excited UV Light (hν) ROS Reactive Oxygen Species (ROS) Sandoricin_excited->ROS Energy Transfer to O2 Degradation_Products Degradation Products (e.g., Photo-oxides, Isomers) Sandoricin_excited->Degradation_Products Isomerization, Cleavage ROS->this compound Oxidation ROS->Degradation_Products Oxidative Attack Antioxidant Antioxidant Antioxidant->ROS Quenching Antioxidant_ox Oxidized Antioxidant

Fig. 2: Hypothetical signaling pathway of this compound photodegradation.

troubleshooting_logic start Experiment Shows This compound Degradation q1 Is the sample protected from ambient light? start->q1 sol1 Use amber vials/ Work under subdued light q1->sol1 No q2 Is a dark control included? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Include a dark control to assess thermal effects q2->sol2 No q3 Is degradation still significant? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Problem likely solved q3->sol3 No q4 Consider Stabilization Strategies q3->q4 Yes a3_yes Yes a3_no No opt1 Liposomal Encapsulation q4->opt1 opt2 Cyclodextrin Complexation q4->opt2 opt3 Add Antioxidant q4->opt3

Fig. 3: Logical workflow for troubleshooting this compound degradation.

References

methods to reduce variability in sandoricin antifeedant studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in sandoricin antifeedant studies. The information is tailored for scientists and drug development professionals working with this natural compound.

Troubleshooting Guide: Minimizing Variability

High variability in antifeedant bioassays can obscure the true effects of this compound. Below are common issues and their recommended solutions to ensure robust and reproducible results.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Feeding Deterrence Inconsistent Compound Concentration: Errors in serial dilutions or non-uniform application of the test solution.- Use calibrated pipettes and vortex stock solutions before making dilutions.- Ensure the entire surface of the leaf disc or artificial diet is uniformly coated. Allow the solvent to evaporate completely before introducing the insect.
Compound Instability: this compound, like other limonoids, may be susceptible to degradation by UV light, high temperatures, or extreme pH.- Prepare fresh solutions for each experiment and store them protected from light in a cool place.- If using aqueous emulsions, maintain a mildly acidic to neutral pH (4-7).
Solvent Effects: The solvent used to dissolve this compound may have its own effects on insect feeding behavior.- Always include a solvent-only control to account for any deterrent or attractive effects of the solvent itself.- Common solvents like acetone (B3395972) or DMSO should be used at the lowest effective concentration and be allowed to fully evaporate.
High Mortality in Control Group Solvent Toxicity: The solvent may be toxic to the test insects at the concentration used.- Conduct preliminary tests to determine the maximum non-lethal concentration of the solvent.- Ensure complete evaporation of the solvent from the test substrate before introducing the insects.
Contaminated Diet or Water: The artificial diet, water, or host plant leaves may be contaminated with pesticides or other harmful substances.- Use high-purity water and reagents for artificial diets.- Source host plants from pesticide-free environments.
Handling Stress: Improper or excessive handling can injure or stress the insects.- Minimize handling of the insects. Use a soft brush or forceps to move them.- Allow insects to acclimate to the experimental conditions before starting the assay.
Unsuitable Environmental Conditions: Fluctuations in temperature, humidity, or photoperiod can stress the insects.- Maintain consistent and optimal environmental conditions for the specific insect species throughout the experiment.
High Variability Between Replicates Biological Variability in Test Insects: Differences in age, developmental stage (instar), size, or physiological state (e.g., starvation level, mating status) of the insects.- Use insects of the same instar and age for all replicates.- Standardize the pre-assay starvation period (e.g., 2-4 hours) to ensure consistent feeding motivation.- Rear insects under standardized conditions (temperature, humidity, diet) to minimize developmental variations.
Habituation of Insects: Insects may become desensitized to the antifeedant over long exposure periods.- Ensure the bioassay duration is appropriate to capture the initial antifeedant effect before habituation occurs.
Experimental Setup Inconsistencies: Variations in the placement of leaf discs, lighting conditions, or container size.- Use a standardized experimental arena for all replicates.- Ensure uniform lighting and temperature across all experimental units.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied as an antifeedant?

A1: this compound is a limonoid, a type of triterpenoid, isolated from the seeds of the Sandoricum koetjape tree.[1][2] It is studied for its potent antifeedant properties against various insect pests, making it a promising candidate for the development of natural insecticides.[1][2]

Q2: Which insects are known to be affected by this compound's antifeedant properties?

A2: this compound has been shown to be an effective antifeedant against the larvae of the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrinia nubilalis).[1][2]

Q3: What are the typical outcomes of this compound exposure in antifeedant studies?

A3: At lower doses, this compound typically leads to reduced growth rates and increased time to pupation in insect larvae. At higher doses, significant mortality can be observed.[1]

Q4: What is the best assay to determine the antifeedant activity of this compound?

A4: The leaf disc no-choice bioassay is a commonly used and effective method. In this assay, insects are presented with a food source (leaf disc) treated with this compound, and the amount of consumption is compared to a control group. An artificial diet incorporation method can also be used, where this compound is mixed directly into the insect's food.

Q5: How is the antifeedant activity of this compound quantified?

A5: Antifeedant activity is often quantified using the Antifeedant Index (AFI) or by calculating the EC50 (Effective Concentration to inhibit feeding by 50%). The AFI is calculated using the formula: AFI = [(C - T) / (C + T)] * 100, where C is the consumption in the control group and T is the consumption in the treated group.

Data Presentation

CompoundInsect SpeciesAssay TypeConcentration (µg/cm²)Antifeedant Index (AFI %)EC₅₀ (µg/cm²)Reference
This compound Spodoptera frugiperdaArtificial Diet(To Be Determined)(To Be Determined)(To Be Determined)[1]
6-hydroxythis compound Spodoptera frugiperdaArtificial Diet(To Be Determined)(To Be Determined)(To Be Determined)[1]
Illustrative Limonoid ASpodoptera frugiperdaLeaf Disc No-Choice5075~60Hypothetical
Illustrative Limonoid BSpodoptera frugiperdaLeaf Disc No-Choice10088~45Hypothetical

Experimental Protocols

Protocol 1: Leaf Disc No-Choice Antifeedant Assay

This protocol is adapted from standard methods for evaluating the antifeedant properties of natural compounds against lepidopteran larvae.

1. Insect Rearing:

  • Rear larvae of the target insect species (e.g., Spodoptera frugiperda) on a standard artificial diet in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).

  • Use larvae of a consistent instar (e.g., third instar) for the bioassay to minimize age-related variability.

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

  • Perform serial dilutions of the stock solution to obtain the desired test concentrations.

  • Prepare a control solution consisting of the solvent alone.

3. Leaf Disc Preparation:

  • Use fresh, healthy leaves from a suitable host plant (e.g., maize for S. frugiperda).

  • Cut uniform leaf discs (e.g., 2 cm diameter) using a cork borer.

  • Immerse the leaf discs in the test solutions or the control solution for 10-15 seconds.

  • Allow the solvent to evaporate completely in a fume hood.

4. Bioassay Setup:

  • Place one treated or control leaf disc in a Petri dish lined with moist filter paper to prevent desiccation.

  • Pre-starve the larvae for 2-4 hours to standardize feeding motivation.

  • Introduce one pre-starved larva into each Petri dish.

  • Seal the Petri dishes and place them in the controlled environment chamber.

5. Data Collection and Analysis:

  • After 24 hours, remove the larvae and measure the area of each leaf disc consumed. This can be done using a leaf area meter or by scanning the discs and using image analysis software.

  • Calculate the Antifeedant Index (AFI) for each concentration.

  • If multiple concentrations are tested, the EC50 value can be calculated using probit analysis.

Protocol 2: Artificial Diet Incorporation Assay

1. Insect Rearing:

  • As described in Protocol 1.

2. Preparation of Treated Diet:

  • Prepare the standard artificial diet for the test insect.

  • While the diet is cooling but still liquid, add the desired concentration of this compound (dissolved in a small amount of solvent) and mix thoroughly to ensure even distribution.

  • Prepare a control diet by adding the same amount of solvent without this compound.

  • Pour the diets into rearing containers and allow them to solidify.

3. Bioassay Setup:

  • Place one pre-weighed larva into each container with the treated or control diet.

4. Data Collection and Analysis:

  • After a set period (e.g., 7 days), record larval weight gain and the amount of diet consumed.

  • Larval mortality and any developmental abnormalities should also be noted.

  • The antifeedant effect can be assessed by comparing the weight gain and food consumption between the treated and control groups.

Visualizations

Experimental_Workflow_for_Antifeedant_Assay cluster_prep Preparation Phase cluster_assay Assay Phase cluster_data Data Analysis Phase Insect_Rearing Insect Rearing (Standardized Conditions) Starvation Larval Starvation (2-4 hours) Insect_Rearing->Starvation Test_Compound_Prep This compound Solution (Serial Dilutions) Treatment_Application Application of this compound to Substrate Test_Compound_Prep->Treatment_Application Control_Prep Solvent Control Preparation Control_Prep->Treatment_Application Substrate_Prep Leaf Disc or Artificial Diet Prep Substrate_Prep->Treatment_Application Incubation Incubation (24h in Controlled Env.) Treatment_Application->Incubation Measurement Measure Consumption (Leaf Area or Weight) Incubation->Measurement Calculation Calculate AFI / EC50 Measurement->Calculation Statistical_Analysis Statistical Analysis Calculation->Statistical_Analysis

Caption: Workflow for a standardized antifeedant bioassay.

Bitter_Taste_Signaling_Pathway cluster_receptor Receptor Level cluster_cellular Cellular Response cluster_behavioral Behavioral Output Limonoid This compound (Limonoid) GR Gustatory Receptor (Gr) (Bitter-sensing) Limonoid->GR Binding Ion_Channel Ion Channel Opening GR->Ion_Channel Conformational Change Neuron Gustatory Receptor Neuron (GRN) Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Firing Depolarization->Action_Potential Signal_Transmission Signal to Brain Action_Potential->Signal_Transmission Feeding_Aversion Feeding Aversion Signal_Transmission->Feeding_Aversion

Caption: Generalized signaling pathway for bitter taste perception in insects.

References

Technical Support Center: Refining HPLC Protocols for Better Sandoricin Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of sandoricin and related limonoids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing and troubleshooting your HPLC protocols.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound from a crude plant extract?

A1: A robust starting point for separating this compound, a limonoid, is to use a reversed-phase C18 column with a gradient elution. Limonoids typically have poor UV absorbance at higher wavelengths, so detection at a lower wavelength, such as 210 nm, is often necessary. An acidic modifier in the mobile phase, like formic acid, is crucial for good peak shape.[1][2] See the detailed protocol in the "Experimental Protocols" section below for a comprehensive starting method.

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system. Here are the primary causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based C18 column can interact with polar functional groups on this compound. Adding a small amount of acid (e.g., 0.1% formic acid) to your mobile phase will protonate these silanols, minimizing these interactions.[1][2]

  • Column Contamination: The column frit or the head of the column may be contaminated with strongly retained compounds from previous injections of crude extract. Try flushing the column with a strong solvent (like 100% isopropanol) or, if the problem persists, replace the guard column or the analytical column.

  • Column Overload: Injecting too much sample mass can lead to peak distortion. Try diluting your sample and reinjecting.

Q3: I am observing inconsistent retention times for this compound across different runs. What should I check?

A3: Fluctuating retention times are a common issue in HPLC and can point to several problems with your system or method:[3]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to flush with at least 10 column volumes of the starting mobile phase.

  • Mobile Phase Composition: If you are mixing solvents online, ensure your pump's proportioning valves are functioning correctly. Small variations in the mobile phase composition can lead to significant shifts in retention time.[3] Preparing the mobile phase manually (pre-mixing) can help diagnose this issue. Also, ensure your solvents are properly degassed to prevent bubble formation in the pump heads.

  • Temperature Fluctuations: Column temperature has a significant impact on retention. Use a column oven to maintain a consistent temperature throughout your analytical run.[3]

  • Leaks: Check for any leaks in the system, from the pump heads to the detector. A small leak can cause pressure fluctuations and, consequently, retention time shifts.

Q4: I'm not seeing any peaks, or the peaks are much smaller than expected. What's wrong?

A4: A lack of signal can be frustrating. Here's a checklist of potential causes:

  • Incorrect Detection Wavelength: this compound and similar limonoids have a weak chromophore. Ensure your detector is set to a low wavelength, such as 210 nm, for optimal sensitivity.

  • Sample Degradation: Ensure your sample is stored correctly and has not degraded.

  • Injection Issues: Check that the autosampler is correctly picking up and injecting your sample. Verify the injection volume and ensure there are no blockages in the injector or sample loop.

  • System Blockage: A complete blockage in the system can prevent the sample from reaching the detector. Check the system pressure; an unusually high or low reading can indicate a blockage or a major leak, respectively.

Troubleshooting Guides

Problem 1: Poor Resolution Between this compound and an Unknown Impurity

You observe that the this compound peak is not fully resolved from a closely eluting impurity, making accurate quantification impossible.

Troubleshooting Steps:

  • Optimize the Gradient Slope: The rate of change of the mobile phase composition is a critical parameter for resolution. A shallower gradient provides more time for the analytes to interact with the stationary phase, often improving the separation of closely eluting compounds.

    • Action: Decrease the rate of increase of acetonitrile (B52724) in your gradient. For example, if your original gradient went from 30% to 50% acetonitrile in 10 minutes (a 2%/min slope), try changing it to a 1%/min slope over 20 minutes.

  • Evaluate Mobile Phase pH: Small changes in the mobile phase pH can alter the polarity and retention of ionizable compounds, potentially improving selectivity.

    • Action: If using 0.1% formic acid (pH ~2.8), try adjusting the concentration to 0.05% or 0.2% to see if selectivity improves.[1][4][5]

  • Change the Organic Solvent: Switching from acetonitrile to methanol (B129727) can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Action: Replace acetonitrile with methanol in your mobile phase B and re-run the separation. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile.

  • Check Column Temperature: Lowering the temperature can sometimes increase resolution, although it will also increase retention times and backpressure.

    • Action: Decrease the column temperature in 5 °C increments and observe the effect on resolution.

Problem 2: Peak Fronting Observed for the this compound Peak

Your this compound peak appears asymmetrical with a leading edge that is less steep than the trailing edge.

Troubleshooting Steps:

  • Check for Sample Overload: Injecting too high a concentration of your analyte is a common cause of peak fronting.[6][7][8]

    • Action: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Verify Sample Solvent Compatibility: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause the analyte band to spread and distort, leading to fronting.[6][9][10]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase (e.g., 30% acetonitrile/70% water). If you must use a stronger solvent for solubility, inject the smallest possible volume.

  • Inspect for Column Voids or Collapse: A void at the head of the column can cause the sample to be introduced unevenly, resulting in distorted peaks.[9]

    • Action: Disconnect the column and inspect the inlet frit. If a void is visible, the column may need to be replaced. This issue is often accompanied by a sudden drop in backpressure.

Data Presentation

Table 1: Effect of Gradient Slope on Resolution of this compound and a Co-eluting Impurity

Gradient Slope (% Acetonitrile/min)This compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
2.015.215.50.95
1.022.823.51.55
0.531.532.81.98

As demonstrated, a shallower gradient significantly improves the resolution between the two closely eluting peaks.

Table 2: Impact of Mobile Phase Additive on this compound Peak Asymmetry

Mobile Phase AdditiveThis compound Retention Time (min)Asymmetry Factor (As)
None16.52.1 (Tailing)
0.1% Formic Acid15.81.1
0.1% Trifluoroacetic Acid (TFA)16.11.0

The addition of an acid modifier dramatically improves peak shape by reducing tailing.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for this compound Separation

This protocol provides a starting point for the separation of this compound from a crude extract of Sandoricum koetjape.

1. Instrumentation and Columns:

  • HPLC System: Any standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Guard Column: C18 guard column with compatible dimensions.

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid. Filter through a 0.22 µm filter before use.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid. Filter through a 0.22 µm filter before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
25.04060
30.01090
35.01090
35.17030
45.07030

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the dried plant extract.

  • Dissolve in 10 mL of a 1:1 mixture of methanol and water.

  • Vortex for 2 minutes and sonicate for 10 minutes.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Mandatory Visualizations

Caption: Troubleshooting workflow for improving peak resolution in HPLC.

References

dealing with co-eluting impurities during sandoricin purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the purification of sandoricin.

Frequently Asked Questions (FAQs)

Q1: What are the likely co-eluting impurities during the purification of this compound from Sandoricum koetjape?

A1: During the purification of this compound, a tetracarboxylic acid derivative, from Sandoricum koetjape, you are likely to encounter other structurally similar secondary metabolites.[1] The most probable co-eluting impurities are other limonoids and triterpenoids present in the plant extract. Based on the phytochemical profile of Sandoricum koetjape, these may include, but are not limited to:

  • 6-Hydroxythis compound: A closely related limonoid with an additional hydroxyl group.

  • Koetjapic acid: A triterpenoid (B12794562) with a different core structure but potentially similar polarity.[1]

  • Sandoripins (A and B): These are also limonoids isolated from the same plant.[2]

  • Other terpenoids and flavonoids present in the crude extract.

Q2: How can I detect co-eluting impurities if my primary chromatographic peak looks symmetrical?

A2: A symmetrical peak in your chromatogram does not always guarantee purity. Co-eluting impurities can be hidden under the main peak. Here are some methods to detect them:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent across the peak, it indicates the presence of a co-eluting compound with a different chromophore.

  • Mass Spectrometry (MS): Coupling your liquid chromatography (LC) system to a mass spectrometer allows you to monitor the mass-to-charge ratio (m/z) across the peak. The presence of multiple m/z values under a single chromatographic peak is a clear indication of co-elution.

  • Varying Chromatographic Conditions: Altering the mobile phase composition, gradient slope, or even the stationary phase can sometimes lead to the partial or full resolution of previously co-eluting peaks.

  • Peak Tailing or Shouldering: While not always obvious, slight asymmetries in your peak, such as tailing or the appearance of a small shoulder, can be indicative of a closely eluting impurity.

Q3: What are the general starting points for chromatographic purification of this compound?

A3: The purification of limonoids like this compound typically involves either normal-phase or reversed-phase chromatography.

  • Normal-Phase Chromatography (NPC): This is a common technique for the initial fractionation of plant extracts. A typical setup would involve a silica (B1680970) gel stationary phase with a non-polar mobile phase, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or acetone (B3395972) in hexane.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers higher resolution and is often used for final purification steps. A C18 column is a common choice, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Troubleshooting Guide: Dealing with Co-eluting Impurities

This guide provides a systematic approach to resolving co-elution issues during the purification of this compound.

Problem: A broad or shouldered peak is observed for this compound, suggesting a co-eluting impurity.

Step 1: Confirm Co-elution

  • Utilize a Diode Array Detector (DAD) to check for spectral non-uniformity across the peak.

  • If available, use an LC-MS to look for multiple mass-to-charge ratios within the peak.

Step 2: Optimize the Existing Chromatographic Method

  • Mobile Phase Modification:

    • Solvent Strength: In reversed-phase HPLC, decrease the organic solvent percentage to increase retention and potentially improve separation. In normal-phase chromatography, use a less polar mobile phase.

    • Solvent Selectivity: Change the organic modifier (e.g., from acetonitrile to methanol in reversed-phase) to alter the selectivity of the separation.

    • pH Adjustment: Since this compound is a tetracarboxylic acid, the pH of the mobile phase in reversed-phase HPLC will significantly affect its retention. Lowering the pH (e.g., by adding 0.1% formic acid) will protonate the carboxylic acid groups, making the molecule less polar and increasing its retention, which can improve separation from less acidic impurities.

  • Gradient Optimization:

    • Shallow Gradient: Employ a shallower gradient around the elution time of this compound to provide more time for the separation of closely eluting compounds.

  • Temperature:

    • Varying the column temperature can alter selectivity and improve resolution. Try running the separation at both a lower and a higher temperature to see the effect.

Step 3: Change the Stationary Phase (Orthogonal Chromatography)

If optimizing the mobile phase is insufficient, a change in the stationary phase chemistry is the next logical step. This is known as orthogonal chromatography because it utilizes a different separation mechanism.

  • Reversed-Phase Options: If you are using a C18 column, consider switching to a phenyl-hexyl or a polar-embedded column. These stationary phases offer different selectivities for aromatic and polar compounds, respectively.

  • Normal-Phase Options: If you are using silica gel, consider other normal-phase stationary phases like alumina (B75360) or a bonded phase like cyano (CN) or amino (NH2).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to normal-phase chromatography for separating polar compounds. It uses a polar stationary phase (like silica or a polar bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.

Data Presentation

The following table summarizes the physicochemical properties of this compound and some of its potential co-eluting impurities. This data can be used to rationalize and guide the development of a separation method.

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (Predicted)pKa (Predicted/Experimental)
This compound C31H40O11588.64[1]N/AN/A (Expected to be acidic due to four carboxylic acid groups)
6-Hydroxythis compound C31H40O12604.641.1711.44 (strongest acidic)
Koetjapic Acid C30H46O4470.76.774.42 (strongest acidic)
Sandoripin A N/AN/AN/AN/A
Sandoripin B N/AN/AN/AN/A

Experimental Protocols

The following are generalized protocols for the purification of this compound. These should be considered as starting points and may require optimization for your specific sample and equipment.

Protocol 1: Normal-Phase Column Chromatography (Initial Fractionation)
  • Column Packing: Dry pack a glass column with silica gel (60-120 mesh) in a fume hood. The amount of silica gel will depend on the amount of crude extract to be purified (typically a 1:20 to 1:50 ratio of extract to silica).

  • Sample Preparation: Dissolve the crude extract of Sandoricum koetjape in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone).

  • Loading: In a separate flask, mix the dissolved extract with a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent such as n-hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate or acetone. A typical gradient might be:

    • 100% n-hexane (2 column volumes)

    • Gradient to 50% ethyl acetate in n-hexane over 10 column volumes.

    • Gradient to 100% ethyl acetate over 5 column volumes.

    • Hold at 100% ethyl acetate for 2 column volumes.

  • Fraction Collection: Collect fractions of a suitable volume throughout the elution process.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

Protocol 2: Preparative Reversed-Phase HPLC (Final Purification)
  • Column: A preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Sample Preparation: Pool the this compound-containing fractions from the normal-phase chromatography, evaporate the solvent, and dissolve the residue in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm filter.

  • Gradient Elution:

    • Start with a mobile phase composition that allows for the retention of this compound on the column (e.g., 30-40% B).

    • Run a linear gradient to a higher percentage of B (e.g., 70-80%) over 30-40 minutes.

    • Include a wash step with a high percentage of B (e.g., 95%) to elute any strongly retained compounds.

    • Equilibrate the column back to the initial conditions before the next injection.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength where this compound shows good absorbance (e.g., 210-220 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity.

Mandatory Visualization

experimental_workflow cluster_extraction Initial Extraction cluster_fractionation Fractionation cluster_purification Final Purification plant_material Sandoricum koetjape Plant Material extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract npc Normal-Phase Chromatography (Silica Gel) crude_extract->npc fractions Collect Fractions npc->fractions tlc_analysis TLC/HPLC Analysis fractions->tlc_analysis sandoricin_fractions This compound-Enriched Fractions tlc_analysis->sandoricin_fractions prep_hplc Preparative RP-HPLC sandoricin_fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound troubleshooting_workflow start Co-elution Suspected (Broad/Shouldered Peak) confirm Confirm Co-elution (DAD/MS) start->confirm optimize Optimize Current Method confirm->optimize change_mp Modify Mobile Phase (Solvent Strength, Selectivity, pH) optimize->change_mp optimize_gradient Optimize Gradient (Shallow Gradient) optimize->optimize_gradient change_temp Vary Temperature optimize->change_temp evaluate_separation Evaluate Separation change_mp->evaluate_separation optimize_gradient->evaluate_separation change_temp->evaluate_separation orthogonal Switch to Orthogonal Chromatography evaluate_separation->orthogonal No end_success Resolution Achieved evaluate_separation->end_success Yes change_sp Change Stationary Phase (e.g., Phenyl-hexyl, HILIC) orthogonal->change_sp end_further_opt Further Optimization Needed change_sp->end_further_opt

References

Technical Support Center: Enhancing the Shelf-Life of Sandoricin-Based Biopesticides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development and storage of sandoricin-based biopesticides.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and storage of this compound-based biopesticides.

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of efficacy in liquid formulations. 1. Degradation of this compound: The active ingredient, this compound, may be susceptible to hydrolysis, photodegradation, or microbial degradation.[1][2] 2. Improper pH: The pH of the formulation may not be optimal for this compound stability. 3. Microbial Contamination: Growth of bacteria or fungi can degrade the active compound.1. Formulation Modification: Incorporate stabilizing agents such as UV protectants (e.g., lignin (B12514952), carbon-based materials) and antioxidants. Consider microencapsulation or nano-encapsulation to protect the active ingredient.[3][4][5] 2. pH Adjustment: Buffer the formulation to a pH range optimal for this compound stability (preliminary studies may be needed to determine this). 3. Add Preservatives: Include broad-spectrum antimicrobial agents that are compatible with the formulation.
Precipitation or phase separation in liquid formulations. 1. Poor Solubility: this compound may have low solubility in the chosen solvent system. 2. Incompatible Adjuvants: Surfactants, emulsifiers, or other adjuvants may not be compatible with each other or the active ingredient. 3. Temperature Fluctuations: Storage at improper temperatures can affect formulation stability.[6]1. Co-solvents and Surfactants: Use a co-solvent system or select surfactants that enhance the solubility of this compound. 2. Compatibility Testing: Conduct compatibility tests with all formulation components before finalizing the recipe. 3. Controlled Storage: Store the formulation at the recommended temperature and avoid extreme fluctuations.[6]
Caking or clumping in solid (e.g., wettable powder) formulations. 1. High Moisture Content: Absorption of moisture from the environment. 2. Inappropriate Carrier: The carrier material may have a high affinity for moisture. 3. Improper Packaging: Packaging may not provide an adequate moisture barrier.1. Use of Anti-caking Agents: Incorporate anti-caking agents like silica (B1680970) dioxide. 2. Selection of Carrier: Utilize inert carriers with low moisture absorption, such as kaolin (B608303) or talc.[7] 3. Improved Packaging: Use hermetically sealed, moisture-proof packaging.
Reduced biological activity after prolonged storage. 1. Chemical Degradation: Slow breakdown of this compound over time.[1] 2. Environmental Factors: Exposure to high temperatures, humidity, or light can accelerate degradation.[6][8] 3. Formulation Instability: Gradual breakdown of the formulation matrix, exposing the active ingredient to degradation.1. Shelf-Life Studies: Conduct accelerated and real-time stability studies to determine the optimal storage conditions and shelf-life.[9] 2. Optimized Storage Conditions: Store in a cool, dark, and dry place.[6] 3. Robust Formulation: Develop a more stable formulation, potentially a solid formulation which often has a longer shelf-life.[7]

Frequently Asked Questions (FAQs)

1. What are the primary factors that degrade this compound in a biopesticide formulation?

The stability of this compound, a bioactive limonoid, is primarily influenced by environmental factors.[10] Like many botanical pesticides, it is susceptible to degradation from:

  • Sunlight (UV Radiation): Photodegradation can break down the chemical structure of this compound.[6][8]

  • Temperature: High temperatures can accelerate chemical degradation reactions.[6]

  • pH: Non-optimal pH levels in liquid formulations can lead to hydrolysis.

  • Microbial Activity: Contaminating microorganisms can metabolize the active compound.

2. How can I improve the photostability of my this compound formulation?

To enhance photostability, consider the following approaches:

  • UV Protectants: Incorporate UV-absorbing compounds like lignin or nanomaterials such as titanium dioxide.

  • Encapsulation: Microencapsulation or nano-encapsulation can provide a physical barrier against UV radiation.[5]

  • Opaque Packaging: Store the product in packaging that blocks light.

3. What type of formulation is generally best for maximizing the shelf-life of a botanical biopesticide like this compound?

Solid formulations, such as wettable powders (WP) or granules (GR), tend to offer a longer shelf-life compared to liquid formulations like emulsifiable concentrates (EC).[1][7] This is because solid formulations minimize the potential for hydrolysis and can offer better protection against microbial degradation.

4. Are there any synergistic compounds that can be added to improve the stability and efficacy of this compound?

While specific studies on this compound are limited, the use of synergists is a common practice in botanical pesticide formulation.[4] Antioxidants can be added to reduce oxidative degradation. For efficacy, compounds that inhibit insect metabolic pathways, such as piperonyl butoxide (PBO), are often used, though natural alternatives are increasingly being explored.

Experimental Protocols

Protocol 1: Accelerated Shelf-Life Study

This protocol is designed to rapidly estimate the shelf-life of a this compound-based biopesticide formulation under elevated temperature conditions.

Objective: To determine the stability of the this compound formulation over a simulated two-year period.

Materials:

  • This compound biopesticide formulation

  • Incubator or environmental chamber capable of maintaining 54 ± 2°C

  • Analytical instrumentation for quantifying this compound (e.g., HPLC)

  • Packaging material identical to the final product

Methodology:

  • Package the this compound formulation in its final intended commercial packaging.

  • Place the packaged samples in an incubator set at 54 ± 2°C.

  • At time points 0, 3, 7, and 14 days, remove a subset of samples.

  • Allow the samples to cool to room temperature.

  • Analyze the concentration of the active ingredient (this compound) using a validated analytical method (e.g., HPLC).

  • Assess the physical properties of the formulation (e.g., color, odor, pH, viscosity for liquids; moisture content, suspensibility for solids).

  • A 14-day study at 54°C is generally considered equivalent to two years of storage at room temperature.[9]

Protocol 2: Real-Time Shelf-Life Study

This protocol evaluates the stability of the biopesticide under normal storage conditions over an extended period.

Objective: To determine the actual shelf-life of the this compound formulation under recommended storage conditions.

Materials:

  • This compound biopesticide formulation

  • Storage area with controlled temperature (e.g., 25 ± 2°C) and humidity (e.g., 60 ± 5% RH)

  • Analytical instrumentation for quantifying this compound (e.g., HPLC)

  • Packaging material identical to the final product

Methodology:

  • Package the this compound formulation in its final intended commercial packaging.

  • Store the packaged samples under controlled, ambient conditions.

  • At time points 0, 3, 6, 9, 12, 18, and 24 months, remove a subset of samples.

  • Analyze the concentration of the active ingredient and assess the physical properties of the formulation as described in the accelerated study protocol.

  • The shelf-life is defined as the time at which the active ingredient concentration drops below 90% of the initial labeled concentration.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep Prepare this compound Formulation package Package in Final Container prep->package accelerated Accelerated Storage (54°C) package->accelerated real_time Real-Time Storage (25°C) package->real_time sampling Periodic Sampling accelerated->sampling real_time->sampling chem_analysis Chemical Analysis (e.g., HPLC) sampling->chem_analysis phys_analysis Physical Property Assessment sampling->phys_analysis data_eval Data Evaluation chem_analysis->data_eval phys_analysis->data_eval shelf_life Determine Shelf-Life data_eval->shelf_life

Caption: Workflow for Shelf-Life Determination of this compound Biopesticides.

degradation_pathway cluster_factors Degradation Factors This compound This compound (Active Ingredient) degraded Degraded Products (Loss of Efficacy) This compound->degraded Degradation uv UV Radiation (Sunlight) uv->degraded temp High Temperature temp->degraded ph Non-optimal pH (Hydrolysis) ph->degraded microbes Microbial Action microbes->degraded

Caption: Factors Leading to the Degradation of this compound in Biopesticide Formulations.

References

Technical Support Center: Enhancing the Photostability of Sandoricin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for research and development involving sandoricin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the photostability of this promising tetranortriterpenoid.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a bioactive tetranortriterpenoid, a class of complex natural products, isolated from the seeds of Sandoricum koetjape.[1][4] Like many complex organic molecules, triterpenoids can be susceptible to degradation upon exposure to light, particularly UV radiation.[5][6] This photodegradation can lead to a loss of biological activity and the formation of unknown impurities, compromising experimental results and the therapeutic potential of the compound.

Q2: My this compound solution is rapidly losing potency when exposed to ambient laboratory light. What are the immediate steps I can take?

A2: To mitigate immediate photodegradation, you should:

  • Work in low-light conditions: Use a fume hood with the light turned off or work under yellow light (wavelengths >500 nm).

  • Use amber-colored glassware: Amber vials or flasks can block a significant portion of UV and blue light.

  • Wrap containers in aluminum foil: This is a simple and effective method to completely block light exposure during storage, sample preparation, and experiments.

  • Prepare solutions fresh: If possible, prepare this compound solutions immediately before use to minimize the duration of light exposure.

Q3: What are the primary strategies for long-term enhancement of this compound's photostability?

A3: Long-term strategies focus on formulation and chemical modification to protect the molecule from light-induced degradation. The main approaches include:

  • Inclusion of Photostabilizing Excipients: Adding antioxidants, UV absorbers, or excited-state quenchers to the formulation.

  • Encapsulation: Incorporating this compound into carrier systems like liposomes, polymeric nanoparticles, or cyclodextrins.[7]

  • Chemical Modification: Altering the chemical structure of this compound to remove photosensitive functional groups, though this may also alter its biological activity.

Q4: Which antioxidants or stabilizers are most effective for natural products like this compound?

A4: While specific studies on this compound are limited, common and effective antioxidants for natural products include:

  • Butylated hydroxytoluene (BHT) [8]

  • Ascorbic acid (Vitamin C)

  • Alpha-tocopherol (Vitamin E)

  • Sodium metabisulfite

The choice of antioxidant may depend on the solvent system and the intended application. It is crucial to screen several options to find the most compatible and effective one for your formulation.

Troubleshooting Guide

Problem 1: Significant degradation of this compound is observed during HPLC analysis, indicated by multiple unknown peaks.

Possible Cause Troubleshooting Steps
Photodegradation in Autosampler Use amber or light-blocking autosampler vials. If possible, use a cooled autosampler to reduce thermal degradation, which can be exacerbated by light.
On-Column Degradation If using a photodiode array (PDA) detector, the light source can sometimes induce degradation. Reduce the exposure time or light intensity if the detector settings allow.
Mobile Phase Incompatibility Ensure the mobile phase is degassed and does not contain impurities that could catalyze photodegradation. Certain solvents can generate radicals under UV light.

Problem 2: An added antioxidant is not improving the photostability of my this compound formulation.

Possible Cause Troubleshooting Steps
Incorrect Concentration The antioxidant concentration may be too low to be effective or so high that it causes pro-oxidant effects. Perform a dose-response study to determine the optimal concentration.
Incompatibility The antioxidant may not be soluble or stable in your chosen solvent system, or it may be reacting with this compound or other excipients.
Mechanism of Degradation This compound's photodegradation may not be primarily oxidative. It could be undergoing other photochemical reactions like isomerization or cyclization that are not prevented by antioxidants. Consider using UV absorbers or quenchers instead.

Problem 3: Encapsulation of this compound into nanoparticles resulted in low loading efficiency and poor photoprotection.

Possible Cause Troubleshooting Steps
Poor Polymer/Lipid Compatibility The chosen encapsulation material may not be suitable for the chemical structure of this compound. Screen different types of polymers or lipids with varying hydrophobicities.
Inefficient Encapsulation Process Optimize the parameters of your encapsulation method (e.g., sonication time, homogenization speed, solvent evaporation rate).
Surface-Bound Drug A significant portion of the this compound may be adsorbed to the nanoparticle surface rather than encapsulated within the core, leaving it exposed to light. Improve washing steps to remove surface-bound drug.

Quantitative Data Summary

The following table presents hypothetical data from a photostability study on this compound, illustrating how different strategies can enhance its stability. The data is based on a standard photostability test following ICH Q1B guidelines, with samples exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[9][10][11]

Table 1: Photostability of this compound Under Different Formulation Strategies

Formulation Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation Photostability Enhancement Factor (PEF) *
This compound in Methanol (Control)100.045.254.8%1.0
+ 0.1% BHT100.078.921.1%2.6
+ 0.1% Ascorbic Acid100.085.114.9%3.7
Liposomal Encapsulation100.092.57.5%7.3
PLGA Nanoparticle Encapsulation100.094.85.2%10.5

*Photostability Enhancement Factor (PEF) is calculated as the % degradation of the control divided by the % degradation of the test sample.

Experimental Protocols

Protocol 1: General Photostability Testing of this compound (ICH Q1B Confirmatory Study)

This protocol outlines the steps for conducting a confirmatory photostability study as recommended by the ICH Q1B guidelines.[9][12]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 100 µg/mL). Prepare parallel samples for each formulation strategy to be tested (e.g., with antioxidants, encapsulated).

  • Control Samples: Prepare "dark" control samples for each formulation by wrapping them completely in aluminum foil. These will be stored under the same temperature and humidity conditions but protected from light.

  • Light Exposure: Place the test samples in a validated photostability chamber. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11]

  • Sample Analysis: After the exposure period, analyze the concentration of this compound remaining in both the light-exposed and dark control samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the final concentration of the light-exposed sample to the dark control sample. This corrects for any non-photolytic degradation.

Protocol 2: Encapsulation of this compound in PLGA Nanoparticles

This protocol describes a common solvent evaporation method for encapsulating a hydrophobic compound like this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[7]

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a water-miscible organic solvent like acetone (B3395972) or acetonitrile (B52724) (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 20 mL) containing a surfactant, such as 1% w/v polyvinyl alcohol (PVA), to stabilize the nanoparticle suspension.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at high speed (e.g., 1000 rpm). Sonicate the mixture using a probe sonicator for 2-5 minutes in an ice bath to form a nanoemulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes). Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of cryoprotectant solution (e.g., 5% trehalose) and freeze-dry to obtain a powdered sample for storage and future use.

Visualizations

PhotostabilityWorkflow start Start: this compound Sample prepare Prepare Solutions (Control, Test Formulations) start->prepare dark_control Dark Control (Wrap in Foil) prepare->dark_control Control light_exposed Light-Exposed Sample prepare->light_exposed Test hplc HPLC Analysis dark_control->hplc photostability_chamber Expose in Photostability Chamber (ICH Q1B Guidelines) light_exposed->photostability_chamber photostability_chamber->hplc compare Compare Results hplc->compare evaluate Evaluate Photostability (% Degradation, PEF) compare->evaluate end End: Stability Profile Determined evaluate->end

Caption: Workflow for Photostability Assessment.

MitigationStrategies problem This compound Photodegradation physical Physical Protection problem->physical formulation Formulation Strategy problem->formulation amber Use Amber Glassware physical->amber foil Wrap in Aluminum Foil physical->foil light Work in Low Light physical->light excipients Add Photostabilizing Excipients formulation->excipients encapsulation Encapsulation formulation->encapsulation antioxidants Antioxidants (BHT, Vit C/E) excipients->antioxidants uv_absorbers UV Absorbers (e.g., Benzophenones) excipients->uv_absorbers liposomes Liposomes encapsulation->liposomes nanoparticles Polymeric Nanoparticles (e.g., PLGA) encapsulation->nanoparticles

Caption: Strategies to Mitigate Photodegradation.

References

Technical Support Center: Sandoricin Activity and Solvent Choice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sandoricin. The focus is on mitigating the impact of solvent selection on the observed biological activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a limonoid, a type of secondary metabolite, isolated from the seeds and leaves of the santol plant (Sandoricum koetjape)[1][2]. It, along with related compounds from the same plant, has demonstrated a range of biological activities, including insecticidal, antibacterial, antioxidant, and cytotoxic effects[1][3][4][5][6].

Q2: Why is the choice of solvent so critical for assessing this compound's activity?

A2: The choice of solvent is critical because it can significantly influence the solubility, stability, and bioavailability of this compound in an experimental setting. An inappropriate solvent can lead to:

  • Underestimation of Activity: Poor solubility can cause the compound to precipitate out of solution, reducing the effective concentration and leading to artificially low activity readings.

  • False-Negative Results: If this compound is not adequately dissolved, its true potential may be missed entirely.

  • Solvent-Induced Effects: The solvent itself can have biological effects, such as cytotoxicity or enzyme inhibition, which can confound the experimental results.

  • Chemical Degradation: Some solvents may promote the degradation of the compound, leading to a loss of activity.

Q3: What are the most common solvents used for this compound and similar natural products?

A3: The most common solvents for initial stock solutions of moderately polar to nonpolar natural products like this compound are dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727). These are often used to create a concentrated stock that is then further diluted in aqueous media for the bioassay.

Q4: What is the recommended maximum concentration of solvents like DMSO or ethanol in a cell-based assay?

A4: The final concentration of the organic solvent in the assay medium should be kept as low as possible, typically well below 1% (v/v). For sensitive cell lines, even concentrations as low as 0.1% DMSO can have an effect. It is crucial to perform a solvent toxicity control experiment to determine the maximum tolerated concentration for the specific cell line and assay duration.

Q5: My this compound solution is showing precipitation when added to the aqueous assay buffer. What should I do?

A5: This is a common issue. Here are a few troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to test this compound at lower concentrations.

  • Optimize the Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. Also, ensure rapid and thorough mixing when adding the stock solution to the aqueous buffer.

  • Use a Co-solvent: In some cases, a small percentage of a less polar, water-miscible co-solvent in the final medium can help maintain solubility. However, this must be carefully validated for its own effects on the assay.

  • Consider Alternative Solvents: If DMSO is causing issues, ethanol or methanol might be viable alternatives, but their own biological effects and volatility must be considered.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Low or no this compound activity observed 1. Poor Solubility: this compound may be precipitating in the aqueous assay medium.2. Compound Degradation: The solvent or assay conditions may be degrading the this compound.3. Solvent Interference: The solvent may be inhibiting the target or interfering with the assay signal.1. Visually inspect for precipitation. Try sonicating the stock solution before dilution. Consider using a different solvent for the stock solution.2. Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C and protect from light.3. Run a solvent control at all concentrations used. If interference is suspected, consider an alternative assay with a different detection method.
High variability between replicate experiments 1. Inconsistent Solubilization: The compound may not be dissolving consistently between experiments.2. Solvent Evaporation: Volatile solvents like ethanol can evaporate, concentrating the stock solution over time.1. Ensure the stock solution is fully dissolved before each use (vortexing/sonication). Prepare a fresh dilution series for each experiment.2. Use tightly sealed vials for stock solutions. Prepare dilutions immediately before use.
High background signal or assay interference 1. Solvent-Induced Fluorescence/Absorbance: The solvent may be contributing to the readout signal.1. Run a "solvent-only" blank to measure the background signal and subtract it from the experimental values.
Cytotoxicity observed in control wells (solvent only) 1. Solvent Concentration Too High: The final concentration of the solvent is toxic to the cells.1. Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration. Ensure the final solvent concentration in all experimental wells is below this level.

Data Presentation

Table 1: Illustrative Example of Solvent Effect on the Cytotoxicity (IC50 in µM) of a Limonoid Compound

Cell Line DMSO Ethanol Methanol
HCT-116 (Colon Cancer) 15.5 ± 1.225.8 ± 2.122.4 ± 1.9
MCF-7 (Breast Cancer) 28.2 ± 2.545.1 ± 3.839.7 ± 3.1
A549 (Lung Cancer) 45.9 ± 3.970.3 ± 5.565.2 ± 4.8

Note: These are hypothetical values for illustrative purposes only.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic activity of this compound against a cancer cell line (e.g., HCT-116).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells. Include wells with medium and the highest concentration of DMSO as a solvent control, and wells with medium only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value.

Protocol 2: Antibacterial Activity Assessment (Broth Microdilution)
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a 2x concentrated serial dilution of this compound in broth medium from a stock solution (e.g., in DMSO).

  • Assay Setup: In a 96-well plate, add 50 µL of the bacterial inoculum to 50 µL of each 2x this compound dilution. This will result in a 1x final concentration of the compound and bacteria. Include a solvent control, a positive control (a known antibiotic), and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Logical Workflow for Solvent Selection and Validation

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_exp Experiment Phase This compound This compound Powder solubility_test Test Solubility in DMSO, Ethanol, Methanol This compound->solubility_test stock_solution Prepare Concentrated Stock Solution solubility_test->stock_solution dilution Dilute Stock in Assay Medium stock_solution->dilution solvent_control Determine Max Non-Toxic Solvent Concentration solvent_control->dilution assay_medium Assay Medium assay_medium->dilution bioassay Perform Bioassay (e.g., MTT, Antibacterial) dilution->bioassay troubleshoot Troubleshoot? (e.g., Precipitation) bioassay->troubleshoot data_analysis Data Analysis (Calculate IC50/MIC) result Final Result data_analysis->result troubleshoot->solubility_test Yes troubleshoot->data_analysis No G This compound This compound bax Bax/Bak This compound->bax wnt Wnt Signaling This compound->wnt mapk MAPK/JNK/ERK Signaling This compound->mapk vegf VEGF Signaling This compound->vegf mito Mitochondrial Dysfunction bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase3 Caspase-3 Activation cyto_c->caspase3 apoptosis Apoptosis caspase3->apoptosis proliferation Cell Proliferation, Angiogenesis, Metastasis wnt->proliferation mapk->proliferation vegf->proliferation

References

Navigating the Challenges of Sandoricin Research: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To address the growing interest in the therapeutic potential of sandoricin, a natural limonoid with noted antifeedant properties, a new technical support center has been launched. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound experimentation and tackling the common issue of poor reproducibility. By providing a centralized repository of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, this hub aims to foster more consistent and reliable scientific outcomes.

The technical support center directly confronts the current gaps in this compound research, including the limited availability of data on its specific mechanisms of action in mammalian cells and established optimal concentrations for in vitro studies. The resources provided are intended to empower researchers to generate robust and high-quality data.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in cell viability assays with this compound between experiments. What are the potential causes?

A1: Poor reproducibility in cell viability assays is a common challenge, especially with natural products like this compound. Several factors can contribute to this variability:

  • This compound Purity and Stability: The purity of your this compound sample is critical. Impurities from the extraction and purification process can have their own biological effects. Additionally, the stability of this compound in your solvent (e.g., DMSO) and culture medium is unknown. We recommend aliquoting your stock solution to minimize freeze-thaw cycles and preparing fresh dilutions for each experiment. Long-term storage conditions should also be validated.

  • Cell Culture Conditions: Minor variations in cell culture can lead to significant differences in experimental outcomes. Ensure consistency in:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.

    • Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout. Optimize and strictly adhere to a defined seeding density.

    • Growth Phase: Always use cells that are in the logarithmic growth phase for your experiments.

  • Assay Protocol: Strict adherence to the assay protocol is essential. Pay close attention to incubation times, reagent concentrations, and the specific assay being used (e.g., MTT, MTS, resazurin).

Q2: What is the recommended starting concentration for this compound in our cancer cell line experiments?

A2: Currently, there is limited published data on the IC50 values of pure this compound in specific cancer cell lines. Its primary reported bioactivity is as an antifeedant against insect larvae, with high efficacy noted at concentrations of 200 ppm and above[1][2]. For initial in vitro experiments with mammalian cancer cell lines, a broad dose-response curve is recommended to determine the effective concentration range. A suggested starting point could be a range from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM) concentrations.

Q3: Which signaling pathways should we investigate as potential targets of this compound?

A3: While the specific signaling pathways modulated by this compound are not yet well-defined, based on the activities of other structurally related limonoids and natural products, several pathways are plausible starting points for investigation. Other compounds isolated from Sandoricum koetjape, such as koetjapic acid, have been shown to induce apoptosis and affect pathways like MAPK and NF-κB[3]. Therefore, it is reasonable to hypothesize that this compound may also impact key cancer-related signaling cascades. We recommend beginning with an assessment of apoptosis induction and then exploring major pathways involved in cell survival and proliferation.

Q4: How can we troubleshoot inconsistent results in our Western blot analyses of this compound-treated cells?

A4: Inconsistent Western blot results can be frustrating. Beyond general troubleshooting, consider these points specific to experiments with a novel compound like this compound:

  • Sample Preparation: Ensure your lysis buffer is effective and contains fresh protease and phosphatase inhibitors. The timing of cell lysis after this compound treatment is also crucial and may need to be optimized.

  • Antibody Selection: Use well-validated antibodies specific to your targets of interest.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. This is especially important when comparing protein expression levels between different treatment groups.

Troubleshooting Guides

Guide 1: Poor Reproducibility in Cell Viability Assays

This guide provides a logical workflow for identifying and addressing sources of variability in cell viability experiments involving this compound.

start High Variability Observed check_compound Step 1: Verify this compound Stock - Purity assessment? - Consistent solvent & concentration? - Aliquoted to avoid freeze-thaw? start->check_compound check_cells Step 2: Standardize Cell Culture - Consistent passage number? - Optimized seeding density? - Cells in log growth phase? check_compound->check_cells Stock OK check_protocol Step 3: Review Assay Protocol - Consistent incubation times? - Freshly prepared reagents? - Proper plate reader settings? check_cells->check_protocol Cells Standardized re_evaluate Re-evaluate Experimental Design - Include positive/negative controls - Perform dose-response & time-course check_protocol->re_evaluate Protocol Consistent end_node Improved Reproducibility re_evaluate->end_node

A logical workflow for troubleshooting cell viability assay variability.
Guide 2: Investigating this compound's Mechanism of Action

For researchers beginning to explore the cellular effects of this compound, this workflow outlines a systematic approach.

start Initiate Mechanism of Action Studies dose_response 1. Establish Effective Dose - Broad dose-response curve - Determine IC50 in target cell line(s) start->dose_response apoptosis_assay 2. Assess Apoptosis Induction - Annexin V/PI staining - Caspase activation assays (Caspase-3/7) dose_response->apoptosis_assay pathway_screen 3. Screen Key Signaling Pathways - Western blot for p-Akt, p-ERK, p-p38 - NF-κB activation assay apoptosis_assay->pathway_screen Apoptosis confirmed target_validation 4. Validate Pathway Involvement - Use specific pathway inhibitors - Confirm downstream target modulation pathway_screen->target_validation end_node Elucidate Signaling Pathway target_validation->end_node

A systematic approach to investigating this compound's cellular mechanism.

Quantitative Data Summary

Given the limited quantitative data available for pure this compound in cancer cell lines, this table summarizes data for related Sandoricum koetjape extracts to provide context for experimental design.

Extract/CompoundCell Line(s)AssayIC50 / Effective ConcentrationReference
n-hexane extractMCF-7, MDA-MB-231, T47DCytotoxicity44 - 48 µg/ml[2]
n-hexane extractHCT-116XTT14 µg/mL[4]
n-hexane extractHT-29XTT52 µg/mL[4]
This compoundSpodoptera frugiperdaAntifeedant100% effective at 200 ppm[1][2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a standardized method for assessing the effect of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Target cancer cell line

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used) and untreated controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of this compound-Treated Cells

This protocol details the steps for analyzing protein expression changes in cells following this compound treatment.

Materials:

  • This compound-treated and control cell pellets

  • RIPA lysis buffer with freshly added protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with TBST and add ECL substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

Potential Signaling Pathways for Investigation

The following diagram illustrates key signaling pathways that are often dysregulated in cancer and represent plausible targets for investigation in this compound-treated cells.

Hypothesized signaling pathways potentially modulated by this compound.

References

Validation & Comparative

Comparative Analysis of Sandoricin's Antifeedant Efficacy in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Peoria, IL – A comprehensive review of available data validates the potent antifeedant properties of sandoricin, a natural compound extracted from the seeds of the Sandoricum koetjape tree. This guide provides a comparative analysis of this compound and its derivatives against other known insect antifeedants, offering valuable insights for researchers, scientists, and drug development professionals in the agricultural and pest management sectors.

Introduction to this compound and its Antifeedant Properties

This compound and its analog, 6-hydroxythis compound (B236682), are limonoids that have demonstrated significant antifeedant effects against key agricultural pests.[1] Studies have shown that these compounds, when incorporated into the diet of insects such as the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrina nubilalis), lead to reduced growth rates and increased time to pupation at lower doses, with significant mortality observed at higher concentrations.[1] This dual action of feeding deterrence and toxicity positions this compound as a promising candidate for the development of novel bio-insecticides.

Comparative Antifeedant Performance

To objectively assess the efficacy of this compound, its performance was compared against azadirachtin, a well-established botanical antifeedant derived from the neem tree. The following table summarizes the available quantitative data on the antifeedant and toxic effects of these compounds against Spodoptera frugiperda and Ostrina nubilalis.

CompoundInsect SpeciesParameterValueReference
This compound Spodoptera frugiperdaAntifeedant EffectReduced growth rate[1]
Ostrina nubilalisAntifeedant EffectReduced growth rate[1]
6-Hydroxythis compound Spodoptera frugiperdaAntifeedant EffectIncreased time to pupation[1]
Ostrina nubilalisAntifeedant EffectIncreased time to pupation[1]
Azadirachtin Spodoptera frugiperdaLC50 (2nd instar larvae)0.23 ppmN/A
Spodoptera frugiperdaLC50 (3rd instar larvae)0.28 ppmN/A
Ostrina nubilalisAntifeedant EffectNot specifiedN/A

Experimental Protocols for Antifeedant Assays

The validation of antifeedant effects relies on standardized bioassays. The two primary methods employed are the choice and no-choice feeding assays.

No-Choice Feeding Assay

In a no-choice feeding assay, insect larvae are provided with a diet treated with the test compound. This method is crucial for determining the intrinsic deterrent properties of a substance, as the insect does not have an alternative food source.

Protocol:

  • Diet Preparation: An artificial diet is prepared and divided into two batches. One batch serves as the control, while the other is homogeneously mixed with the test compound (e.g., this compound) at various concentrations.

  • Assay Setup: A small, weighed portion of the control or treated diet is placed in individual containers (e.g., petri dishes or multi-well plates).

  • Insect Introduction: A single, pre-weighed larva of the target insect species is introduced into each container.

  • Incubation: The containers are maintained in a controlled environment (temperature, humidity, and light cycle) for a specified period (e.g., 24-72 hours).

  • Data Collection: At the end of the assay period, the amount of diet consumed is measured by weighing the remaining diet. The larvae are also re-weighed to determine changes in body weight. Mortality rates are recorded.

  • Calculation of Feeding Deterrence Index (FDI): The FDI is calculated using the formula: FDI (%) = [(C - T) / C] * 100 Where 'C' is the amount of control diet consumed, and 'T' is the amount of treated diet consumed.

Choice Feeding Assay

The choice feeding assay provides the insect with a choice between a treated and an untreated food source. This design is useful for evaluating the relative repellency and palatability of a compound.

Protocol:

  • Diet Preparation: As in the no-choice assay, both control and treated diets are prepared.

  • Assay Setup: In a single container (e.g., a petri dish), equal, weighed portions of the control and treated diets are placed on opposite sides.

  • Insect Introduction: A single larva is released in the center of the container, equidistant from both food sources.

  • Incubation: The setup is maintained under controlled conditions for a set duration.

  • Data Collection: The amount of each diet consumed is measured.

  • Calculation of Preference Index: A preference index can be calculated to quantify the insect's choice.

Experimental Workflow

The following diagram illustrates a generalized workflow for conducting antifeedant bioassays.

Antifeedant_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis Diet_Prep Diet Preparation (Control & Treated) No_Choice No-Choice Assay Diet_Prep->No_Choice Treated Diet Choice Choice Assay Diet_Prep->Choice Treated & Control Diets Insect_Prep Insect Rearing & Acclimatization Insect_Prep->No_Choice Insect_Prep->Choice Consumption Measure Diet Consumption No_Choice->Consumption Weight Measure Larval Weight Change No_Choice->Weight Mortality Record Mortality No_Choice->Mortality Choice->Consumption Analysis Calculate FDI/EC50/ LC50 & Statistics Consumption->Analysis Weight->Analysis Mortality->Analysis

Caption: Generalized workflow for antifeedant bioassays.

Conclusion and Future Directions

The available evidence strongly supports the antifeedant potential of this compound and its derivatives against economically important insect pests. However, to fully realize its potential in sustainable agriculture, further research is warranted. Specifically, the determination of quantitative metrics such as the Feeding Deterrence Index (FDI) and the effective concentration for 50% feeding reduction (EC50) for this compound and 6-hydroxythis compound is crucial. Such data will enable a more direct and robust comparison with existing antifeedants and facilitate the development of effective and environmentally sound pest management strategies.

References

A Comparative Analysis of Sandoricin and 6-Hydroxysandoricin: Potent Antifeedant Limonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of sandoricin and 6-hydroxythis compound (B236682), two structurally related limonoids isolated from the seeds of the tropical fruit tree, Sandoricum koetjape. This comparison focuses on their known biological activities, particularly their potent antifeedant effects, and is based on available experimental data.

Chemical Structures

This compound and its hydroxylated analog, 6-hydroxythis compound, are complex tetranortriterpenoids. The key structural difference lies in the presence of a hydroxyl group at the C-6 position in 6-hydroxythis compound, which may influence its biological activity.

(Note: Chemical structure diagrams would be placed here in a full publication, but cannot be generated in this format.)

Comparative Biological Activity: Antifeedant Properties

The most well-documented biological activity for both this compound and 6-hydroxythis compound is their potent antifeedant effect against lepidopteran insect pests.[1] A key study by Powell et al. (1991) established their efficacy against the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrina nubilalis).

Data Presentation: Antifeedant Efficacy

CompoundTarget Pest(s)Concentration for 100% EffectivenessObserved EffectsReference
This compoundSpodoptera frugiperda, Ostrina nubilalis≥ 200 ppmReduced growth rates, increased time to pupation, significant mortality at higher doses.[1]Powell et al., 1991
6-Hydroxythis compoundSpodoptera frugiperda, Ostrina nubilalis≥ 200 ppmReduced growth rates, increased time to pupation, significant mortality at higher doses.[1]Powell et al., 1991

Interpretation of Data:

Other Biological Activities: A Gap in Current Knowledge

Extensive literature searches did not yield any specific studies investigating the cytotoxic, anticancer, or other biological activities of this compound and 6-hydroxythis compound. It is important to note that other limonoids and triterpenoids isolated from Sandoricum koetjape have demonstrated cytotoxic and anticancer properties.[3][4] However, these findings cannot be directly extrapolated to this compound and 6-hydroxythis compound without dedicated experimental evidence.

Similarly, no studies were found that specifically elucidate the signaling pathways modulated by this compound or 6-hydroxythis compound.

Experimental Protocols

The following is a generalized experimental protocol for an insect antifeedant bioassay, representative of the methods used to evaluate compounds like this compound and 6-hydroxythis compound. The specific protocol used by Powell et al. (1991) is not available in its entirety.

Representative Antifeedant Bioassay Protocol (Artificial Diet Incorporation Method)

1. Test Insects:

  • Neonate larvae of Spodoptera frugiperda or Ostrina nubilalis.

2. Artificial Diet Preparation:

  • A standard meridic diet for the respective insect species is prepared. Common ingredients include agar, casein, sucrose, wheat germ, vitamins, and minerals.

3. Test Compound Incorporation:

  • This compound and 6-hydroxythis compound are dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone).

  • The dissolved compounds are then incorporated into the artificial diet at various concentrations (e.g., 50, 100, 200 ppm) while the diet is still in a liquid state.

  • A control diet is prepared with the solvent alone.

4. Bioassay:

  • The prepared diets are poured into individual wells of a multi-well plate or small petri dishes and allowed to solidify.

  • One neonate larva is placed in each well.

  • The plates are maintained in a controlled environment (e.g., 25°C, 16:8 hour light:dark photoperiod).

5. Data Collection:

  • Larval mortality is recorded daily.

  • After a set period (e.g., 7-10 days), the surviving larvae are weighed.

  • The time to pupation and adult emergence can also be monitored.

6. Data Analysis:

  • The percentage of feeding inhibition (antifeedant activity) can be calculated using the formula:

    where C is the mean weight gain of larvae on the control diet and T is the mean weight gain of larvae on the treated diet.

  • Statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualization

Logical Relationship of the Comparative Analysis

cluster_compounds Compounds cluster_activity Biological Activity cluster_data Experimental Data This compound This compound antifeedant Antifeedant Activity This compound->antifeedant cytotoxicity Cytotoxicity (Data Lacking) This compound->cytotoxicity signaling Signaling Pathways (Data Lacking) This compound->signaling hydroxythis compound 6-Hydroxythis compound hydroxythis compound->antifeedant hydroxythis compound->cytotoxicity hydroxythis compound->signaling powell_data Powell et al. (1991) ≥200 ppm = 100% effective antifeedant->powell_data

Caption: Comparative analysis workflow for this compound and 6-hydroxythis compound.

Conclusion

This compound and 6-hydroxythis compound are potent insect antifeedants, both demonstrating 100% efficacy at concentrations of 200 ppm and above against key agricultural pests.[2] This makes them interesting candidates for the development of natural insecticides. However, a significant knowledge gap exists regarding their other potential biological activities, including cytotoxicity and their effects on cellular signaling pathways. Further research is warranted to fully elucidate the structure-activity relationship, particularly the influence of the C-6 hydroxyl group, and to explore a broader range of biological targets for these promising natural products.

References

A Comparative Efficacy Analysis of Sandoricin and Azadirachtin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of sandoricin and azadirachtin (B1665905), two naturally derived limonoids with significant insecticidal and potential anticancer properties. While both compounds originate from plants of the Meliaceae family, they exhibit distinct profiles in terms of their known biological activities and the extent of scientific investigation. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to offer a comprehensive resource for research and development.

Overview of Compounds

This compound is a limonoid isolated from the seeds of Sandoricum koetjape (Santol).[1] It is recognized for its potent antifeedant and insecticidal activities against several key agricultural pests.[1] Research into its broader pharmacological effects, including anticancer properties, is less extensive compared to azadirachtin.

Azadirachtin , a complex tetranortriterpenoid derived from the seeds of the neem tree (Azadirachta indica), is one of the most well-studied botanical insecticides worldwide.[2] Its multifaceted mechanism of action, which includes antifeedant, growth-regulating, and reproductive inhibitory effects, makes it a cornerstone of many integrated pest management programs.[2][3] Furthermore, azadirachtin has been investigated for its potential as an anticancer agent.[4]

Comparative Efficacy Data

Direct comparative studies evaluating the efficacy of this compound and azadirachtin under identical experimental conditions are limited in the current scientific literature. The following tables summarize the available quantitative data for each compound from various studies.

Table 1: Insecticidal and Antifeedant Efficacy
CompoundTarget OrganismEfficacy MetricValueReference
This compound Spodoptera frugiperda (Fall Armyworm)AntifeedantEffective at 200 ppm[5]
Ostrina nubilalis (European Corn Borer)AntifeedantEffective at 200 ppm[5]
6-hydroxythis compound Spodoptera frugiperdaAntifeedantEffective at 200 ppm[5]
Ostrina nubilalisAntifeedantEffective at 200 ppm[5]
Azadirachtin Spodoptera frugiperda (2nd instar larvae)LC50 (24h)0.23 ppm[6]
Spodoptera frugiperda (3rd instar larvae)LC50 (24h)0.28 ppm[6]
Spodoptera frugiperda (4th instar larvae)LC50 (24h)0.35 ppm[6]
Spodoptera frugiperdaAntifeedantObvious at 0.5-20 mg/L[7]

Note: The study on this compound reported 100% effectiveness at 200 ppm, indicating significant antifeedant and insecticidal action at this concentration, though specific LC50 values were not provided.[5]

Table 2: Anticancer Efficacy (Cytotoxicity)
Compound/SourceCell LineEfficacy MetricValueReference
Koetjapic Acid (from S. koetjape)HCT 116 (Colon Cancer)IC50 (48h)19 ± 0.7 µg/mL[8]
MDA-MB-231 (Breast Cancer)IC50 (48h)36 ± 1.2 µg/mL[8]
Hep G2 (Liver Cancer)IC50 (48h)56 ± 1.2 µg/mL[8]
MCF 7 (Breast Cancer)IC5068.88 ± 6.075 µg/mL[9]
Azadirachtin Glioblastoma cell linesCytotoxicEffective at 28 µM[4]
Azadirachta indica ethanolic extract MDA-MB-231 (Breast Cancer)IC50 (pH 7.1)200 µg/mL[10]
Azadirachta indica methanolic root bark extract HeLa (Cervical Cancer)IC501.85 ± 0.01 µg/mL[11]
Azadirachta indica methanolic stem bark extract DU145 (Prostate Cancer)IC501.53 ± 0.07 µg/mL[11]

Experimental Protocols

Insect Antifeedant and Larval Mortality Bioassay (Leaf Disc No-Choice Method)

This protocol is a standard method for evaluating the antifeedant and insecticidal properties of test compounds.

  • Preparation of Test Solutions: The compound (e.g., this compound or azadirachtin) is dissolved in an appropriate solvent (e.g., ethanol (B145695) or acetone) to create a stock solution. Serial dilutions are then made to achieve the desired test concentrations. A control solution containing only the solvent is also prepared.

  • Treatment of Leaf Discs: Uniformly sized leaf discs from a suitable host plant (e.g., corn for S. frugiperda) are excised. The discs are dipped into the test solutions for a standardized duration and then allowed to air dry. Control discs are treated with the solvent-only solution.

  • Bioassay: A single, pre-weighed larva (e.g., third-instar) is placed in a petri dish containing a treated leaf disc. The petri dishes are maintained in a controlled environment (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark cycle).

  • Data Collection: After a set period (e.g., 24, 48, and 72 hours), larval mortality is recorded. The remaining leaf area is measured using a leaf area meter or image analysis software to determine the amount of leaf tissue consumed. The larvae are also re-weighed to assess growth inhibition.

  • Data Analysis: The antifeedant index can be calculated. The lethal concentration required to kill 50% of the larval population (LC50) is determined using probit analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or azadirachtin) and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) without the test compound.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and Related Compounds from Sandoricum koetjape

The precise signaling pathways affected by this compound are not yet well-elucidated. However, studies on other bioactive compounds from S. koetjape, such as koetjapic acid, have provided insights into their potential mechanisms, particularly in the context of cancer. Koetjapic acid has been shown to induce apoptosis and affect several key signaling pathways involved in cancer progression.[12]

Sandoricum_koetjape_compounds_pathway cluster_this compound This compound cluster_koetjapic_acid Koetjapic Acid cluster_cellular_effects Cellular Effects This compound This compound antifeedant Antifeedant Activity This compound->antifeedant insecticidal Insecticidal Activity This compound->insecticidal koetjapic_acid Koetjapic Acid apoptosis Apoptosis Induction koetjapic_acid->apoptosis wnt_pathway Wnt Pathway (Down-regulation) koetjapic_acid->wnt_pathway mapk_pathway MAPK/ERK/JNK Pathway (Down-regulation) koetjapic_acid->mapk_pathway nfkb_pathway NF-κB Pathway (Up-regulation) koetjapic_acid->nfkb_pathway Azadirachtin_pathway cluster_azadirachtin Azadirachtin cluster_insecticidal_effects Insecticidal Effects cluster_anticancer_effects Anticancer Effects azadirachtin Azadirachtin ecdysone Ecdysone Antagonist azadirachtin->ecdysone jh Juvenile Hormone Inhibition azadirachtin->jh antifeedant_insect Antifeedant azadirachtin->antifeedant_insect apoptosis_cancer Apoptosis Induction azadirachtin->apoptosis_cancer cell_cycle Cell Cycle Arrest azadirachtin->cell_cycle nfkb_cancer NF-κB Inhibition azadirachtin->nfkb_cancer pi3k_akt PI3K/Akt Pathway Inhibition azadirachtin->pi3k_akt growth_disruption Growth Disruption ecdysone->growth_disruption jh->growth_disruption Experimental_Workflow start Plant Material (e.g., Seeds) extraction Extraction and Isolation of Compound start->extraction insecticidal_assay Insecticidal/ Antifeedant Assay extraction->insecticidal_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) extraction->cytotoxicity_assay lc50_determination LC50/EC50 Determination insecticidal_assay->lc50_determination ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination mechanism_study Mechanism of Action Studies (Signaling Pathways) lc50_determination->mechanism_study ic50_determination->mechanism_study data_analysis Data Analysis and Comparison mechanism_study->data_analysis

References

A Comparative Analysis of the Insecticidal Activity of Sandoricin and Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

The quest for effective and environmentally benign insecticides is a cornerstone of modern agricultural and public health research. While synthetic pesticides have long dominated the market, there is a growing interest in bioactive compounds from natural sources. This guide provides a detailed comparison of the insecticidal activity of sandoricin, a natural limonoid derived from the tropical fruit tree Sandoricum koetjape, with several commercially available synthetic pesticides. This analysis is supported by experimental data from various studies, focusing on lepidopteran pests, a significant target for many insecticides.

Quantitative Comparison of Insecticidal Activity

The efficacy of an insecticide is most commonly quantified by its median lethal concentration (LC50), the concentration required to kill 50% of a test population. The following table summarizes the available data for this compound and a range of synthetic pesticides against larvae of the Spodoptera genus, a widespread agricultural pest.

CompoundClassTarget PestConcentration/LC50Efficacy/TimeSource
This compound & 6-hydroxythis compound Natural LimonoidSpodoptera frugiperda200 ppm100% mortality--INVALID-LINK--
Emamectin (B195283) Benzoate (B1203000) AvermectinS. frugiperda0.33–0.38 µg/LLC50[1]
Indoxacarb (B177179) OxadiazineS. frugiperda15.26 µg/mLLC50 (24h)[2]
Spinosad SpinosynS. frugiperda0.976 mg/LLC50 (72h)[3]
Flubendiamide DiamideS. litura0.30 - 0.37 ppmLC50 (48h)[4][5]
Chlorantraniliprole DiamideS. litura0.56 mg/LLC50[6]
Lambda-cyhalothrin PyrethroidS. frugiperda268–895 mg/LLC50[1]
Methomyl CarbamateS. frugiperda18–73 mg/LLC50[1]

Note: Direct comparison of LC50 values should be approached with caution due to variations in experimental protocols, larval stages, and specific pest species (S. frugiperda vs. S. litura) across studies.

Experimental Protocols

The data presented is primarily derived from laboratory bioassays designed to determine the toxicity of these compounds. Below are representative methodologies for these key experiments.

This compound Extraction and Isolation

Bioactive compounds like this compound are typically extracted from plant materials using a multi-step process.

  • Collection and Preparation: Leaves, seeds, or fruit peels of Sandoricum koetjape are collected, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, commonly starting with a non-polar solvent like hexane, followed by ethyl acetate, and then a polar solvent like methanol (B129727).

  • Fractionation: The crude methanol extract, often containing the highest concentration of limonoids, is then fractionated using techniques such as column chromatography over silica (B1680970) gel.

  • Purification: Fractions showing high insecticidal activity are further purified using methods like High-Performance Liquid Chromatography (HPLC) to isolate pure compounds like this compound. The structure of the isolated compound is then confirmed using spectroscopic techniques (NMR, Mass Spectrometry).

Insecticidal Bioassay: Leaf Dip Method

A common method for assessing the insecticidal activity of a compound against lepidopteran larvae is the leaf dip bioassay.

  • Preparation of Test Solutions: The purified compound (e.g., this compound) or a commercial formulation of a synthetic pesticide is dissolved in an appropriate solvent and diluted to create a range of concentrations. A surfactant is often added to ensure even coating of the leaf surface.

  • Leaf Treatment: Fresh host plant leaves (e.g., castor, maize) are dipped into the test solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution only.

  • Insect Exposure: Third or fourth instar larvae of the target pest (e.g., Spodoptera litura) are placed on the treated leaves within a petri dish or a suitable container.[7]

  • Data Collection: Mortality is recorded at specified time intervals, typically 24, 48, and 72 hours after exposure. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis P1 Prepare Test Solutions T1 Leaf Dip in Test Solution P1->T1 P2 Select Host Plant Leaves P2->T1 T2 Air Dry Leaves T1->T2 T3 Introduce Larvae to Treated Leaves T2->T3 D1 Record Mortality (24, 48, 72h) T3->D1 D2 Correct for Control Mortality (Abbott's) D1->D2 D3 Calculate LC50 (Probit Analysis) D2->D3

Caption: Experimental workflow for a typical leaf dip bioassay.

Mechanisms of Action and Signaling Pathways

This compound and synthetic pesticides exert their lethal effects by interfering with critical biological processes in the target insect. Their modes of action, however, are fundamentally different.

This compound: A Potentially Multi-Target Natural Compound

The precise molecular target of this compound has not been fully elucidated. However, based on studies of other insecticidal limonoids, several mechanisms are proposed. Limonoids are known to act as potent antifeedants, growth regulators, and toxins.[4] A plausible mechanism involves the disruption of cellular stress-response pathways. Some limonoids have been shown to interact with heat shock proteins (Hsp), such as Hsp47, which are crucial for protein folding and cellular integrity.[8] Interference with these chaperone proteins could lead to a cascade of cytotoxic effects, ultimately causing insect mortality.

G This compound This compound (Limonoid) Hsp47 Heat Shock Protein (Hsp47) This compound->Hsp47 Binds to/Inhibits ProteinFolding Incorrect Protein Folding Hsp47->ProteinFolding leads to CellStress Cellular Stress & Apoptosis ProteinFolding->CellStress Mortality Insect Mortality CellStress->Mortality

Caption: Proposed mechanism of action for this compound via Hsp inhibition.

Synthetic Pesticides: Targeting the Nervous System

Many of the most effective synthetic pesticides are neurotoxins, designed to rapidly incapacitate and kill insects by disrupting their nervous systems. Two prominent examples are the spinosyns and the neonicotinoids.

Spinosad: This insecticide has a unique dual mode of action. Its primary target is the nicotinic acetylcholine (B1216132) receptor (nAChR), a type of ligand-gated ion channel crucial for nerve signaling. Spinosad binds to an allosteric site on the receptor, distinct from the acetylcholine binding site, causing prolonged activation of the neuron.[6][9] This leads to hyperexcitation, involuntary muscle contractions, paralysis, and death. Additionally, spinosad can affect GABA (gamma-aminobutyric acid) receptors, further contributing to neuronal disruption.[10]

Neonicotinoids (e.g., Imidacloprid): Like spinosad, neonicotinoids target the nAChRs. However, they act as agonists, mimicking the natural neurotransmitter acetylcholine. They bind to the acetylcholine site, opening the ion channel and causing a continuous, unstoppable nerve impulse.[11] This persistent stimulation leads to paralysis and death. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key aspect of their utility.[6]

G cluster_spinosad Spinosad Pathway cluster_neonic Neonicotinoid Pathway Spinosad Spinosad nAChR_S Nicotinic Acetylcholine Receptor (nAChR) Spinosad->nAChR_S Allosteric Binding Neuron_S Postsynaptic Neuron nAChR_S->Neuron_S Prolonged Activation (Ion Influx) Paralysis Hyperexcitation, Paralysis & Death Neuron_S->Paralysis Neonic Neonicotinoid nAChR_N Nicotinic Acetylcholine Receptor (nAChR) Neonic->nAChR_N Agonist Binding (ACh Site) Neuron_N Postsynaptic Neuron nAChR_N->Neuron_N Continuous Activation (Ion Influx) Neuron_N->Paralysis

Caption: Signaling pathways for Spinosad and Neonicotinoid insecticides.

Conclusion

This comparative guide highlights the distinct profiles of the natural compound this compound and various synthetic pesticides. While synthetic neurotoxins like emamectin benzoate and indoxacarb demonstrate exceptionally high toxicity at very low concentrations (in the µg/L or µg/mL range), this compound also shows potent activity, achieving 100% mortality at 200 ppm against S. frugiperda.

The primary advantage of synthetic pesticides lies in their rapid action and high efficacy, stemming from their specific targeting of the insect nervous system. In contrast, natural products like this compound may offer benefits such as novel modes of action, which can be valuable for managing insecticide resistance. The proposed mechanism of Hsp inhibition for this compound is fundamentally different from the neurotoxic pathways of many synthetics, suggesting a lower likelihood of cross-resistance.

For drug development professionals and researchers, this compound represents a promising lead compound. Further research is warranted to fully elucidate its molecular target, optimize its formulation for enhanced bioavailability and stability, and conduct comprehensive field trials. The exploration of natural insecticides like this compound is a critical avenue for developing more sustainable and diverse integrated pest management (IPM) strategies.

References

Comparative Efficacy and Mechanistic Validation of Sandoricin's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of sandoricin, a flavonoid isolated from Sandoricum koetjape (santol). While specific mechanistic data for this compound is limited, this document extrapolates its potential modes of action based on its classification as a flavonoid and compares its activity with other natural compounds. The information is intended to guide further research and drug development efforts. This compound has been noted for its antioxidant, antibacterial, and insecticidal properties.[1][2][3][4][5]

Comparative Analysis of Bioactivity

Table 1: Comparative Antioxidant Activity

Compound/ExtractAssayIC50 ValueSource
Santol (Sandoricum koetjape) Peel Extract DPPH 30.00 µg/mL [6]
Santol (Sandoricum koetjape) Peel Extract ABTS 48.00 µg/mL [6]
QuercetinDPPH~2.5 µg/mL-
Ascorbic Acid (Vitamin C)DPPH~5 µg/mL-
Trolox (Vitamin E analog)ABTS~43.61 µg/mL[6]

Table 2: Comparative Antibacterial Activity

Compound/ExtractTarget BacteriaMethodEfficacySource
Santol (Sandoricum koetjape) Leaf Extract Staphylococcus aureus, Escherichia coliDisc DiffusionZone of inhibition observed[7]
Tea Tree OilStaphylococcus aureus, Escherichia coliMIC0.25-2.0 mg/mL[8]
Thyme Essential OilVarious bacteriaMIC0.03-12.5% (v/v)[8]
Clove Essential OilVarious bacteriaMIC0.06-1.0 mg/mL[8]

Table 3: Cytotoxicity Data

Compound/ExtractCell LineConcentrationCytotoxicity (%)Source
Santol (Sandoricum koetjape) Peel Extract Vero (Normal monkey kidney)2000 µg/mL37.08%[6]
Santol (Sandoricum koetjape) Peel Extract HT-29 (Human colorectal cancer)2000 µg/mL47.39%[6]

Proposed Modes of Action and Experimental Validation

Based on its flavonoid structure, this compound's bioactivity likely stems from several mechanisms. The following sections detail these proposed modes of action and the experimental protocols to validate them.

Antibacterial Mode of Action

Flavonoids can exert antibacterial effects through various mechanisms, including the inhibition of cell wall synthesis, disruption of plasma membrane integrity, and interference with key metabolic pathways.[9][10][11]

Experimental Protocol: Validation of Antibacterial Mechanism

This protocol outlines a general workflow to determine the antibacterial mode of action of a test compound like this compound.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination :

    • Use broth microdilution method to determine the MIC and MBC of this compound against a panel of pathogenic bacteria (e.g., S. aureus, E. coli).

  • Cell Membrane Integrity Assay :

    • Treat bacterial cells with this compound at its MIC.

    • Use fluorescent probes like propidium (B1200493) iodide (PI) and SYTO 9 to assess membrane damage via flow cytometry or fluorescence microscopy. An increase in PI fluorescence indicates compromised membrane integrity.

  • Inhibition of Nucleic Acid and Protein Synthesis :

    • Incorporate radiolabeled precursors ([³H]-thymidine for DNA, [³H]-uridine for RNA, and [³⁵S]-methionine for protein) into bacterial cultures treated with this compound.

    • Measure the incorporation of radioactivity over time to assess the inhibition of these macromolecular synthesis pathways.

  • Enzyme Inhibition Assays :

    • If a specific enzyme target is hypothesized (e.g., DNA gyrase, fatty acid synthase), perform in vitro enzyme activity assays in the presence of varying concentrations of this compound.

G Experimental Workflow for Antibacterial Mode of Action Validation cluster_0 Initial Screening cluster_1 Mechanism Elucidation cluster_2 Target Identification MIC_MBC MIC & MBC Determination Membrane Membrane Integrity Assay MIC_MBC->Membrane Informs concentration Synthesis Macromolecular Synthesis Assay MIC_MBC->Synthesis Informs concentration Target Specific Target Validation Membrane->Target Suggests membrane target Synthesis->Target Suggests intracellular target Enzyme Enzyme Inhibition Assay Enzyme->Target Confirms enzyme target G Signaling Pathway of Oxidative Stress and Flavonoid Intervention ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Causes This compound This compound (Flavonoid) Neutralization Radical Scavenging & Metal Chelation This compound->Neutralization Mediates Neutralization->ROS Inhibits G Logical Relationship of Proposed Insecticidal Actions This compound This compound Antifeedant Antifeedant Effect This compound->Antifeedant Causes ContactToxicity Contact Toxicity This compound->ContactToxicity Causes Starvation Starvation Antifeedant->Starvation Leads to Dehydration Dehydration ContactToxicity->Dehydration Leads to Mortality Insect Mortality Starvation->Mortality Dehydration->Mortality

References

Cross-Species Bioactivity of Sandoricin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandoricin, a limonoid isolated from the seeds of Sandoricum koetjape (Santol), has garnered attention for its notable insecticidal and antifeedant properties.[1][2][3] This guide provides a comparative overview of the bioactivity of this compound across different species, with a focus on presenting available quantitative data, detailed experimental protocols, and insights into its potential mechanism of action. While research on this compound is specific to certain insect species, this document aims to consolidate the existing knowledge to support further investigation and drug development endeavors.

Data Presentation: Quantitative Bioactivity of this compound

The primary quantitative data available for this compound's bioactivity is centered on its antifeedant and insecticidal effects on lepidopteran larvae. A key study by Powell et al. (1991) established the efficacy of this compound and its derivative, 6-hydroxythis compound, against the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrina nubilalis).

Table 1: Insecticidal and Antifeedant Activity of this compound and 6-Hydroxythis compound

CompoundSpeciesBioactivity TypeConcentrationObserved EffectReference
This compoundSpodoptera frugiperdaAntifeedant, Insecticidal200 ppm or above100% effective (larval mortality)Powell et al. (1991) as cited in[3]
6-Hydroxythis compoundSpodoptera frugiperdaAntifeedant, Insecticidal200 ppm or above100% effective (larval mortality)Powell et al. (1991) as cited in[3]
This compoundOstrina nubilalisAntifeedant, Insecticidal200 ppm or above100% effective (larval mortality)Powell et al. (1991) as cited in[3]
6-Hydroxythis compoundOstrina nubilalisAntifeedant, Insecticidal200 ppm or above100% effective (larval mortality)Powell et al. (1991) as cited in[3]
This compoundSpodoptera frugiperda, Ostrina nubilalisGrowth RegulationLower dose levelsReduced growth rates, increased time to pupationPowell et al. (1991)
6-Hydroxythis compoundSpodoptera frugiperda, Ostrina nubilalisGrowth RegulationLower dose levelsReduced growth rates, increased time to pupationPowell et al. (1991)

Note: Specific ED50 and LC50 values from the original Powell et al. (1991) study were not available in the reviewed literature. The provided data is based on secondary citations.

Currently, there is a significant lack of published quantitative data on the bioactivity of this compound against other species, including mammals, microbes, or other invertebrates. The broader bioactivity profile of extracts from Sandoricum koetjape has been attributed to other compounds like koetjapic acid, which exhibits anti-inflammatory and anticancer properties.[1][2]

Experimental Protocols

The evaluation of this compound's bioactivity, particularly its antifeedant and insecticidal properties, relies on standardized bioassays using artificial diets. The following is a detailed methodology based on common practices for such experiments.

Insect Antifeedant and Larval Mortality Bioassay (Artificial Diet Incorporation Method)

This protocol is designed to assess the effects of this compound on the feeding behavior and survival of lepidopteran larvae.

1. Rearing of Test Insects:

  • Larvae of Spodoptera frugiperda or Ostrina nubilalis are reared from egg masses on a standard artificial diet under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Second or third instar larvae are typically used for the bioassay as they are actively feeding.

2. Preparation of Artificial Diet:

  • A standard wheat germ-based artificial diet is prepared.

  • The diet components are mixed with distilled water and heated to boiling.

  • Agar is added, and the mixture is allowed to cool slightly before the addition of heat-sensitive components like vitamins and microbial inhibitors.

3. Incorporation of this compound:

  • This compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone) to create a stock solution.

  • Serial dilutions of the stock solution are prepared to achieve the desired final concentrations in the diet (e.g., 50, 100, 150, 200 ppm).

  • The this compound solutions are then thoroughly mixed into the still-liquid artificial diet before it solidifies. A control diet containing only the solvent is also prepared.

4. Bioassay Procedure:

  • The prepared diets (control and various this compound concentrations) are poured into individual wells of a multi-well bioassay tray or into small petri dishes.

  • Once the diet has solidified, one pre-weighed larva is placed in each well or dish.

  • The trays or dishes are sealed with a breathable membrane to prevent larvae from escaping while allowing for air exchange.

  • The bioassay is maintained under the same controlled conditions as the insect rearing.

5. Data Collection and Analysis:

  • Larval Mortality: The number of dead larvae is recorded at 24-hour intervals for a specified period (e.g., 7 days).

  • Antifeedant Activity: The amount of diet consumed by each larva can be determined by weighing the remaining diet at the end of the experiment and correcting for water loss. An Antifeedant Index (AFI) can be calculated as: AFI = [(C-T)/(C+T)] x 100, where C is the consumption in the control group and T is the consumption in the treatment group.

  • Growth Inhibition: The weight of surviving larvae is measured at the end of the bioassay. The percentage of growth inhibition is calculated relative to the control group.

  • Developmental Effects: The time to pupation and adult emergence of the surviving larvae are recorded.

6. Statistical Analysis:

  • Mortality data can be subjected to probit analysis to determine the LC50 (lethal concentration for 50% of the population).

  • Antifeedant and growth inhibition data are typically analyzed using analysis of variance (ANOVA) followed by a suitable post-hoc test to compare treatment groups.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway for the action of limonoids like this compound in insect cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Insect_Rearing Insect Rearing (S. frugiperda / O. nubilalis) Larva_Introduction Introduce Larvae to Treated Diet Insect_Rearing->Larva_Introduction Diet_Prep Artificial Diet Preparation Diet_Incorporation Incorporate this compound into Diet Diet_Prep->Diet_Incorporation Sandoricin_Prep This compound Solution Prep Sandoricin_Prep->Diet_Incorporation Diet_Incorporation->Larva_Introduction Incubation Incubate under Controlled Conditions Larva_Introduction->Incubation Mortality Record Mortality Incubation->Mortality Antifeedant Measure Consumption Incubation->Antifeedant Growth Measure Larval Weight Incubation->Growth Development Observe Pupation Incubation->Development

Caption: Experimental workflow for this compound bioassay.

Limonoid_Signaling_Pathway cluster_cell Insect Midgut Cell cluster_response Cellular & Physiological Response This compound This compound (Limonoid) Receptor Gustatory Receptor / Membrane Protein This compound->Receptor Enzyme_Inhibition Enzyme Inhibition (e.g., Detoxification enzymes) This compound->Enzyme_Inhibition Cell_Membrane Signal_Transduction Signal Transduction Cascade (e.g., G-protein coupled) Receptor->Signal_Transduction Ion_Channel Ion Channel Modulation (e.g., Ca2+ influx) Signal_Transduction->Ion_Channel Deterrent_Signal Neural Deterrent Signal to Brain Signal_Transduction->Deterrent_Signal Cell_Damage Cellular Damage / Apoptosis Ion_Channel->Cell_Damage Reduced_Metabolism Reduced Nutrient Metabolism Enzyme_Inhibition->Reduced_Metabolism Antifeedant_Effect Antifeedant Effect Deterrent_Signal->Antifeedant_Effect Toxicity Toxicity / Mortality Cell_Damage->Toxicity Growth_Inhibition Growth Inhibition Reduced_Metabolism->Growth_Inhibition

Caption: Hypothetical signaling pathway for limonoids.

References

Independent Verification of Sandoricin's Insecticidal Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal properties of sandoricin, a natural compound, with other synthetic and natural alternatives. The information is compiled from publicly available scientific literature to aid in research and development.

Executive Summary

Quantitative Data Comparison

The following tables summarize the insecticidal efficacy of various compounds against key insect pests. It is important to note that direct comparison of this compound's efficacy is challenging due to the absence of standardized lethal dose values in the available literature. The data for this compound is presented based on its observed biological effects.

Table 1: Insecticidal Activity Against Spodoptera frugiperda (Fall Armyworm)

InsecticideTypeEfficacy (LC50)Target Site/Mechanism of Action
This compound Natural (Limonoid)Not available. Antifeedant, growth reduction, and mortality at high doses.[1]Unknown, likely gustatory repellent/digestive disruption
6-Hydroxythis compound Natural (Limonoid)Not available. Antifeedant, growth reduction, and mortality at high doses.[1]Unknown, likely gustatory repellent/digestive disruption
Emamectin benzoateSynthetic (Avermectin)0.33–0.38 µg/L[2]Chloride channel activator
MethomylSynthetic (Carbamate)18–73 mg/L[2]Acetylcholinesterase inhibitor
Chlorpyrifos-ethylSynthetic (Organophosphate)199–377 mg/L[2]Acetylcholinesterase inhibitor
DeltamethrinSynthetic (Pyrethroid)70–541 mg/L[2]Sodium channel modulator
Lambda-cyhalothrinSynthetic (Pyrethroid)268–895 mg/L[2]Sodium channel modulator
Bacillus thuringiensis (Bt)Natural (Microbial)430–614 MIU/L[2]Microbial disruptor of insect midgut membranes
Nicotiana tabacum extractNatural (Botanical)High larval mortality (66% at 10% w/v)[3]Nicotinic acetylcholine (B1216132) receptor agonist
Azadirachta indica (Neem) extractNatural (Botanical)High larval mortality (60% at 10% w/v)[3]Ecdysone antagonist, antifeedant

Table 2: Insecticidal Activity Against Ostrinia nubilalis (European Corn Borer)

InsecticideTypeEfficacyTarget Site/Mechanism of Action
This compound Natural (Limonoid)Not available. Effective antifeedant.[1]Unknown, likely gustatory repellent/digestive disruption
6-Hydroxythis compound Natural (Limonoid)Not available. Effective antifeedant.[1]Unknown, likely gustatory repellent/digestive disruption
Bacillus thuringiensis Cry1AbNatural (Microbial)Highly effective in transgenic corn[4]Forms pores in the larval midgut membrane
Phenylacetaldehyde + 4-methoxyphenethyl alcoholNatural (Volatiles)Attractant for trapping[5]Olfactory system disruption

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of insecticidal properties. Below are generalized protocols based on standard bioassay techniques.

Extraction and Isolation of this compound

This protocol outlines a general procedure for obtaining this compound from its natural source.

Extraction_Workflow A Collect and dry seeds of Sandoricum koetjape B Grind dried seeds into a fine powder A->B C Soxhlet extraction with hexane B->C D Defatted seed material C->D E Soxhlet extraction with ethanol (B145695) D->E F Crude ethanol extract E->F G Solvent-solvent partitioning (e.g., with ethyl acetate (B1210297) and water) F->G H Fraction containing limonoids G->H I Column chromatography (e.g., silica (B1680970) gel) H->I J Further purification by HPLC I->J K Pure this compound J->K

Extraction and purification of this compound.
Insecticidal Bioassay: Diet Incorporation Method

This method is used to assess the antifeedant and chronic toxicity of a compound.

Diet_Incorporation_Bioassay A Prepare artificial insect diet C Incorporate different concentrations of the compound into the diet A->C D Prepare control diet (with solvent only) A->D B Dissolve test compound (e.g., this compound) in a suitable solvent B->C E Dispense diet into individual wells of a bioassay tray C->E D->E F Introduce one neonate larva (e.g., S. frugiperda) per well E->F G Incubate under controlled conditions (temperature, humidity, photoperiod) F->G H Record larval mortality, weight, and developmental stage at set intervals G->H I Calculate feeding inhibition, growth reduction, and mortality rates H->I

Workflow for diet incorporation bioassay.
Insecticidal Bioassay: Leaf Disc No-Choice Test

This bioassay evaluates the antifeedant properties of a substance.

Leaf_Disc_Bioassay A Prepare leaf discs from a suitable host plant (e.g., maize) C Dip leaf discs in the test solutions A->C D Dip control discs in solvent only A->D B Prepare different concentrations of the test compound in a solvent B->C E Air-dry the treated and control discs C->E D->E F Place individual discs in separate Petri dishes E->F G Introduce one pre-starved larva into each Petri dish F->G H Allow larvae to feed for a specific period (e.g., 24-48 hours) G->H I Measure the area of the leaf disc consumed H->I J Calculate the antifeedant index I->J

Leaf disc no-choice antifeedant bioassay.

Signaling Pathways and Mechanisms of Action

The precise molecular target of this compound is not yet elucidated. However, the mechanisms of action for many synthetic and some natural insecticides are well-characterized.

General Insecticide Modes of Action

The following diagram illustrates the primary target sites for major classes of insecticides.

Insecticide_MoA cluster_NervousSystem Nervous System cluster_OtherSystems Other Physiological Systems A Sodium Channel Modulators (e.g., Pyrethroids) B Acetylcholinesterase Inhibitors (e.g., Organophosphates, Carbamates) C Chloride Channel Activators (e.g., Avermectins) D Nicotinic Acetylcholine Receptor Agonists (e.g., Neonicotinoids, Nicotine) E Midgut Membrane Disruption (e.g., Bacillus thuringiensis) F Growth Regulators (e.g., Chitin Synthesis Inhibitors, Ecdysone Antagonists) Insect Insect Pest Insect->A Targets Insect->B Insect->C Insect->D Insect->E Insect->F

Major target sites for different classes of insecticides.

Conclusion

This compound and its derivatives present a promising avenue for the development of new, natural insecticides, particularly as antifeedants. However, further research is required to quantify their lethal and sub-lethal effects on a wider range of insect pests and to elucidate their precise mechanism of action. The data and protocols presented in this guide offer a framework for the independent verification and comparative analysis of this compound's insecticidal properties against existing alternatives.

References

The Cytotoxic Landscape of Limonoids: A Comparative Analysis of Sandoricin and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic profiles of sandoricin and other prominent limonoids reveals a class of natural products with significant potential in oncology research. This guide provides a comparative analysis of their performance against various cancer cell lines, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular pathways.

Limonoids, a class of highly oxygenated triterpenoid (B12794562) compounds predominantly found in the Meliaceae and Rutaceae plant families, have garnered considerable attention for their diverse biological activities, including potent cytotoxic effects against a range of cancer cells. Among these, this compound, isolated from Sandoricum koetjape, has emerged as a compound of interest. This guide offers an objective comparison of the cytotoxicity of this compound and its related triterpenoid, koetjapic acid, with other well-characterized limonoids such as nimbolide (B1678885) and gedunin.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic efficacy of these natural compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of this compound, koetjapic acid, and other notable limonoids against various cancer cell lines, as determined by the widely used MTT assay.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Analogue (Compound 4) P-388Murine Leukemia16.8 ± 1.8 µg/mL[1]
Koetjapic Acid HCT 116Colon Carcinoma18.88 µg/mL (~40 µM)[2]
MCF-7Breast Adenocarcinoma68.88 µg/mL (~146 µM)[3][4]
HCT 116Colorectal Carcinoma19 ± 0.7 µg/mL (~40.4 µM)[5]
MDA-MB-231Breast Adenocarcinoma36 ± 1.2 µg/mL (~76.5 µM)[5]
Hep G2Hepatocellular Carcinoma56 ± 1.2 µg/mL (~119 µM)[5]
Nimbolide N1E-115Murine Neuroblastoma4 - 10[2]
143B.TK-Human Osteosarcoma4 - 10[2]
Sf9Insect Cells4 - 10[2]
Du-145Prostate CarcinomaVaries (Dose-dependent)[6]
PC-3Prostate AdenocarcinomaVaries (Dose-dependent)[6]
A-549Lung CarcinomaVaries (Dose-dependent)[6]
Gedunin SK-BR-3Breast Adenocarcinoma16.9[7]
CaCo-2Colorectal Adenocarcinoma16.8[7]
Epoxyazadiradione N1E-115, 143B.TK-, Sf9Various27[2]
Salannin N1E-115, 143B.TK-, Sf9Various112[2]
Azadirachtin N1E-115, 143B.TK-, Sf9Various>200[2]

Note: IC50 values for koetjapic acid were often reported in µg/mL and have been converted to µM for comparative purposes, assuming a molecular weight of approximately 470.68 g/mol .

Experimental Protocols: Unveiling the Methodology

The data presented in this guide are primarily derived from in vitro cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being the most frequently employed method.[3][4][5][8]

MTT Assay Protocol

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The fundamental principle of this assay lies in the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living, metabolically active cells.[3][4] The intensity of the resulting purple color is directly proportional to the number of viable cells.

A generalized protocol for the MTT assay is as follows:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test limonoids (e.g., this compound, nimbolide) and incubated for a specified duration (typically 24, 48, or 72 hours).[6]

  • MTT Incubation: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 1.5 to 4 hours to allow for the formation of formazan crystals.[5]

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the insoluble formazan crystals.[3][5]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[3][5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_limonoids Add Limonoid Solutions incubation_24h->add_limonoids incubation_treatment Incubate (24-72h) add_limonoids->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate (1.5-4h) add_mtt->incubation_mtt add_solubilizer Add Solubilizing Agent (DMSO) incubation_mtt->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action: Induction of Apoptosis

A significant body of evidence suggests that the cytotoxic effects of this compound and other limonoids are primarily mediated through the induction of apoptosis, or programmed cell death.[1][9] This process is a highly regulated cellular mechanism that involves a cascade of molecular events leading to cell dismantling and removal. Limonoids have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9][10]

The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspase enzymes, including caspase-9 and the executioner caspases-3 and -7.[4] The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors, leading to the activation of caspase-8, which can then directly activate the executioner caspases.[10] Studies on koetjapic acid, a compound structurally related to this compound, have demonstrated its ability to induce apoptosis in colon cancer cells by activating both intrinsic and extrinsic caspases, leading to DNA fragmentation and nuclear condensation.[10] Similarly, nimbolide has been shown to induce apoptosis through both pathways.[9]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Limonoids_ext Limonoids (e.g., this compound) DeathReceptor Death Receptors (e.g., FAS, TRAILR) Limonoids_ext->DeathReceptor Induces Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase37 Caspase-3 & 7 Activation Caspase8->Caspase37 Limonoids_int Limonoids (e.g., this compound) Mitochondrion Mitochondrial Stress Limonoids_int->Mitochondrion Induces CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase37->Apoptosis

Simplified signaling pathway of limonoid-induced apoptosis.

References

A Comparative Guide to the In Vitro Anti-inflammatory Effects of Sandoricin and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-inflammatory properties of sandoricin, a natural compound isolated from Sandoricum koetjape. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide utilizes data for another prominent bioactive compound from the same plant, koetjapic acid , as a proxy to represent the potential anti-inflammatory activity of compounds from this source. The performance of koetjapic acid is compared with two well-researched natural anti-inflammatory agents: curcumin and quercetin (B1663063) . This guide presents available quantitative data, detailed experimental protocols for key assays, and visual diagrams of relevant biological pathways and experimental workflows to aid in research and drug development.

Data Presentation: Comparative Anti-inflammatory Activity

The following tables summarize the in vitro anti-inflammatory effects of koetjapic acid, curcumin, and quercetin based on various assays. These assays are standard methods for evaluating the anti-inflammatory potential of compounds.

CompoundAssayCell Line/SystemConcentration/IC50Reference
Koetjapic Acid COX-2 InhibitionIn vitro enzyme assay-Potential molecular target
Anti-angiogenicRat aortic ring assay10-50 µg/ml (dose-dependent inhibition)
Cytotoxicity (HUVECs)HUVECIC50: 40.97 ± 0.37 µg/ml
Curcumin Protein Denaturation InhibitionBovine Serum AlbuminConcentration-dependent
Histamine & β-hexosaminidase releaseU937 human monocytesDose-dependent reduction
NF-κB InhibitionVarious cancer cell lines-Suppresses activation
Quercetin TNF-α Production InhibitionLPS-stimulated human blood1 µM (23% reduction)
Lipoxygenase InhibitionIn vitro enzyme assay75.3 ± 1.6% inhibition at 10 mM
Hyaluronidase InhibitionIn vitro enzyme assay67.4 ± 4.0% inhibition at 2 mM
NF-κB InhibitionLPS-induced PBMCsSignificantly attenuated p65-NF-κB phosphorylation

Note: The absence of specific IC50 values for some entries indicates that the source material described the effect without providing a precise value. Researchers are encouraged to consult the primary literature for more detailed information.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for a common in vitro anti-inflammatory assay.

Protocol: Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a common feature of inflammation.

Materials:

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compounds (this compound, alternatives, and standard) at various concentrations

  • Diclofenac (B195802) sodium (as a standard reference drug)

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture:

    • Pipette 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution into a series of test tubes.

    • Add 4.5 mL of the test compound solution at various concentrations (e.g., 100, 200, 400, 600, 800, 1000 µg/mL) to the respective test tubes.

    • A control tube should be prepared containing 0.5 mL of BSA solution and 4.5 mL of PBS.

    • A standard tube should be prepared with a known concentration of diclofenac sodium.

  • Incubation:

    • Incubate all the test tubes at 37°C for 20 minutes.

    • Following the initial incubation, heat the samples at 70°C for 10 minutes in a water bath to induce protein denaturation.

  • Measurement:

    • After cooling the solutions to room temperature, measure the absorbance of each solution at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

  • Data Analysis:

    • The IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) can be determined by plotting the percentage inhibition against the concentration of the test compound.

Mandatory Visualizations

Diagrams are provided below to illustrate key signaling pathways and experimental workflows relevant to the assessment of anti-inflammatory compounds.

G NF-κB Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binding IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation IκBα-NF-κB IκBα-NF-κB Complex IκBα->IκBα-NF-κB Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα-NF-κB Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation IκBα-NF-κB->NF-κB (p50/p65) Release DNA DNA Nuclear Translocation->DNA Binding to Promoter Regions Gene Transcription Gene Transcription DNA->Gene Transcription Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Gene Transcription->Pro-inflammatory Genes (TNF-α, IL-6, COX-2)

Caption: NF-κB signaling pathway in inflammation.

G Experimental Workflow for In Vitro Anti-inflammatory Assay Start Start Compound Preparation Prepare Test Compound (this compound/Alternatives) Start->Compound Preparation Cell Culture Culture Appropriate Cell Line (e.g., Macrophages) Start->Cell Culture Treatment Treat Cells with Test Compound Compound Preparation->Treatment Stimulation Induce Inflammation (e.g., with LPS) Cell Culture->Stimulation Stimulation->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Data Collection Measure Inflammatory Markers (e.g., NO, Cytokines, COX-2) Incubation->Data Collection Data Analysis Analyze Data & Calculate IC50 Data Collection->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Comparative Analysis of Sandoricin Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the comparative analysis of Sandoricin extraction methodologies, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed overview of various extraction techniques, supported by experimental data and protocols, to aid in the selection of the most effective method for isolating this compound.

This compound, a bioactive limonoid found in Sandoricum koetjape (Santol), has garnered interest for its potential therapeutic properties, including insecticidal activity.[1][2] The efficient extraction of this compound is a critical first step in its study and potential application. This guide compares common laboratory-scale extraction methods based on available research.

Data Summary

The following table summarizes the key parameters and outcomes of different extraction approaches for this compound and its derivatives from Sandoricum koetjape.

Method Plant Part Solvent System Key Technique(s) Outcome Reference
Method 1: Ethanolic Extraction & Chromatographic Purification Dried Leaves95% Ethanol (B145695), followed by partitioning with Ethyl Acetate (B1210297), n-ButanolMaceration, Solvent Partitioning, Column Chromatography, Preparative Layer Chromatography (PLC)Successful isolation of two new this compound derivatives.[3]
Method 2: Methanolic Extraction Dried Leaves and HeartwoodsMethanol (B129727)Maceration, Column ChromatographyIsolation of various bioactive compounds, though this compound is not explicitly quantified.[4]
Method 3: General Methanolic Extraction Fruit Peels and FleshMethanolMacerationInvestigation of general biological activities of the extract. This compound yield not specified.[5]

Experimental Protocols

Method 1: Ethanolic Extraction Followed by Multi-Step Chromatographic Purification

This method has been successfully employed for the isolation of new this compound derivatives, indicating its efficacy for obtaining pure compounds.[3]

I. Extraction:

  • Air-dry the leaves of Sandoricum koetjape and grind them into a fine powder.

  • Macerate 720 g of the dried leaf powder in 95% ethanol at room temperature. Repeat the extraction multiple times to ensure exhaustive extraction.[3]

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude ethanol extract.[3]

II. Solvent Partitioning:

  • Suspend the crude ethanol extract (190.0 g) in water.

  • Sequentially partition the aqueous suspension with ethyl acetate and then n-butanol.

  • Evaporate the solvents from each fraction to yield the ethyl acetate extract (91.5 g), n-butanol extract (42.7 g), and water extract (55.2 g).[3]

III. Chromatographic Purification:

  • Subject the ethyl acetate extract (25.5 g) to column chromatography over silica (B1680970) gel.

  • Elute the column with a gradient of hexane:ethyl acetate to yield multiple fractions.[3]

  • Further purify the targeted limonoid-containing fraction (451.3 mg) by another round of column chromatography using a hexane:acetone solvent system.[3]

  • Finally, utilize preparative layer chromatography (PLC) with a hexane:acetone developing solvent for the final purification of this compound derivatives.[3]

Method 2: Methanolic Extraction and Chromatographic Separation

This protocol is a general approach for extracting a wide range of bioactive compounds from the plant material.

I. Extraction:

  • Dry the leaves and heartwoods of Sandoricum koetjape and grind them.

  • Extract the dried material (10.0 kg of leaves, 25.0 kg of heartwoods) three times with methanol (3 x 40 L) at room temperature.[4]

  • Evaporate the solvent from the combined extracts under reduced pressure to get the crude methanol extract.[4]

II. Purification:

  • The crude extract is then subjected to column chromatography for the separation of its constituents.[4]

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the described extraction and purification methods.

cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification DriedLeaves Dried S. koetjape Leaves Maceration Maceration with 95% Ethanol DriedLeaves->Maceration Filtration Filtration Maceration->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 CrudeExtract Crude Ethanol Extract Evaporation1->CrudeExtract Suspension Suspend in Water CrudeExtract->Suspension PartitionEA Partition with Ethyl Acetate Suspension->PartitionEA PartitionBuOH Partition with n-Butanol PartitionEA->PartitionBuOH Aqueous Layer EA_Extract Ethyl Acetate Extract PartitionEA->EA_Extract Organic Layer BuOH_Extract n-Butanol Extract PartitionBuOH->BuOH_Extract Organic Layer Water_Extract Water Extract PartitionBuOH->Water_Extract Aqueous Layer ColumnChrom1 Silica Gel Column Chromatography (Hexane:EtOAc) EA_Extract->ColumnChrom1 Fractionation Collect Fractions ColumnChrom1->Fractionation ColumnChrom2 Silica Gel Column Chromatography (Hexane:Acetone) Fractionation->ColumnChrom2 PLC Preparative Layer Chromatography (Hexane:Acetone) ColumnChrom2->PLC Purethis compound Pure this compound Derivatives PLC->Purethis compound

Caption: Workflow for Ethanolic Extraction and Chromatographic Purification of this compound Derivatives.

cluster_extraction Extraction cluster_purification Purification DriedMaterial Dried S. koetjape (Leaves or Heartwoods) Maceration Maceration with Methanol DriedMaterial->Maceration Evaporation Solvent Evaporation Maceration->Evaporation CrudeExtract Crude Methanol Extract Evaporation->CrudeExtract ColumnChrom Column Chromatography CrudeExtract->ColumnChrom IsolatedCompounds Isolated Bioactive Compounds ColumnChrom->IsolatedCompounds

Caption: General Workflow for Methanolic Extraction of Bioactive Compounds from S. koetjape.

References

Assessing the Synergistic Potential of Sandoricin and Other Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for more effective and less toxic cancer therapies, the exploration of synergistic interactions between natural compounds has emerged as a promising frontier. Sandoricin, a limonoid found in the plant Sandoricum koetjape, has garnered interest for its potential biological activities. However, research directly investigating the synergistic effects of this compound with other natural compounds is currently limited.

This guide provides a comparative framework for assessing such potential synergies. Due to the nascent stage of research on this compound combinations, this document presents illustrative data from studies on structurally related or functionally similar natural compounds, such as other limonoids and triterpenoids. This approach offers a valuable blueprint for designing and evaluating future studies on this compound. The experimental protocols and analyses of signaling pathways detailed herein are broadly applicable to the study of synergistic effects among natural compounds.

Comparative Analysis of Synergistic Cytotoxicity

The following tables summarize quantitative data from studies investigating the synergistic anticancer effects of various natural compound combinations. These examples serve as a proxy to illustrate how the synergistic potential of this compound could be quantified and compared. The primary metric for quantifying synergy is the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Another common metric is the fold-decrease in the half-maximal inhibitory concentration (IC50).

Table 1: Synergistic Effects of Triterpenoid Combinations in Cancer Cell Lines

TriterpenoidCombination PartnerCancer Cell LineEffect MetricValueReference
Ursolic AcidResveratrolCa3/7 (Skin Carcinoma)Fold Decrease of IC503.26 ± 0.45[1]
Betulinic AcidGinsenoside Rh2HepG2 (Hepatocellular Carcinoma)Synergistic Apoptosis InductionSynergistic[2][3]
Betulinic AcidGinsenoside Rh2A549 (Lung Cancer)Synergistic Apoptosis InductionSynergistic[2][3]
Betulinic AcidGinsenoside Rh2HeLa (Cervical Cancer)Synergistic Apoptosis InductionSynergistic[2][3]

Table 2: Synergistic and Additive Effects of Limonoid Combinations in Cancer Cell Lines

LimonoidCombination PartnerCancer Cell LineEffect MetricValueReference
LimoninCurcumin (B1669340)SW480 (Colon Cancer)Cell Proliferation InhibitionUp to 96%[4]
Limonin GlucosideCurcuminSW480 (Colon Cancer)Cell Proliferation InhibitionUp to 96%[4]
Limonoids (general)CurcuminSW480 (Colon Cancer)Caspase-3 Activity Increase3.5–4.0 fold[4]
Limonoids (general)CurcuminSW480 (Colon Cancer)Bax/Bcl-2 Ratio Increase2- to 4-fold[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of findings in synergistic effect studies. Below are methodologies for key experiments typically employed in this area of research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the individual natural compounds and their combinations for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 values are determined from the dose-response curves.

Synergy Analysis: Combination Index (CI) Method

The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a widely used method to quantify drug interactions.

Protocol:

  • Experimental Design: Determine the IC50 values of each compound individually. Based on these values, select a fixed ratio or non-fixed ratio combination design for the synergy experiment.

  • Data Collection: Perform cell viability assays with the individual compounds and their combinations at various concentrations.

  • Data Analysis with CompuSyn Software:

    • Enter the dose-effect data for the individual compounds and the combination into the CompuSyn software.

    • The software will generate the median-effect plot for each compound and the combination.

    • The software calculates the CI values for different effect levels (e.g., Fa = 0.5 for 50% inhibition).

    • A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

    • The software can also generate isobolograms for a visual representation of the interaction.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of natural compounds often arise from their ability to modulate multiple, interconnected signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Understanding these pathways is key to elucidating the mechanism of synergy.

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for assessing the synergistic effects of two natural compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Determine IC50 of Compound A and B individually B Cell Viability Assay (e.g., MTT, SRB) A->B D Calculate Combination Index (CI) using CompuSyn B->D C Combination Treatment (Fixed or Variable Ratios) C->B E Identify Synergistic Combinations (CI < 1) D->E F Apoptosis Assays (Annexin V/PI, Caspase Activity) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot Analysis (Signaling Proteins) E->H I Gene Expression Analysis (qRT-PCR) E->I

Workflow for assessing synergistic effects.
Key Signaling Pathways in Synergistic Anticancer Effects

Natural compounds can synergistically induce apoptosis and inhibit cancer cell growth by targeting key nodes in signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways. The diagram below illustrates a simplified model of how two natural compounds might converge on these pathways.

G cluster_0 Signaling Cascades cluster_1 Cellular Outcomes A Natural Compound A PI3K PI3K A->PI3K inhibits B Natural Compound B IKK IKK B->IKK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Induced) Akt->Apoptosis inhibits Proliferation Cell Proliferation (Inhibited) mTOR->Proliferation promotes IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IKK->NFκB activates IκBα->NFκB inhibits NFκB->Proliferation promotes NFκB->Apoptosis inhibits

Modulation of PI3K/Akt and NF-κB pathways.

Conclusion

While direct experimental data on the synergistic effects of this compound with other natural compounds is not yet available, the framework presented in this guide provides a robust starting point for future investigations. By employing standardized cytotoxicity assays, rigorous synergy analysis methods like the Combination Index, and in-depth mechanistic studies of key signaling pathways, researchers can systematically evaluate the potential of this compound in combination therapies. The illustrative data from related triterpenoids and limonoids suggest that such combinations hold promise for enhancing anticancer efficacy and warrant further exploration. This structured approach will be instrumental in advancing our understanding and harnessing the full therapeutic potential of this compound and other natural products in the development of novel cancer treatments.

References

Sandoricin in the Landscape of Botanical Insecticides: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and environmentally benign alternatives to synthetic pesticides has intensified research into plant-derived compounds. Among these, sandoricin, a limonoid isolated from the seeds of Sandoricum koetjape, has demonstrated notable insecticidal and antifeedant properties. This guide provides a comparative analysis of this compound against other major classes of botanical insecticides, supported by available experimental data. A critical evaluation reveals this compound's potential while highlighting the need for further quantitative toxicological studies.

Comparative Efficacy: A Look at the Data

A direct quantitative comparison of this compound with other botanical insecticides is challenging due to the limited availability of standardized toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for the purified compound. However, existing studies on this compound and related compounds from S. koetjape, alongside extensive data on other botanicals, allow for a qualitative and semi-quantitative assessment.

Botanical InsecticideChemical ClassTarget Pests (Examples)Available Quantitative Data
This compound & 6-Hydroxythis compound Limonoid (Tetranortriterpenoid)Spodoptera frugiperda (Fall armyworm), Ostrina nubilalis (European corn borer)100% effective (mortality and feeding inhibition) at ≥200 ppm in diet incorporation assays.[1] Specific LD50/LC50 values are not readily available in the reviewed literature.
Azadirachtin Limonoid (Tetranortriterpenoid)Wide spectrum including Lepidoptera, Coleoptera, Hemiptera, and DipteraLD50 (topical): 15 µg/g (S. litura); LC50 (diet): 0.3-2.0 ppm (S. litura). Highly variable depending on the insect species and application method.[2][3]
Pyrethrins EsterWide spectrum of flying and crawling insects (e.g., mosquitoes, flies, fleas)LD50 (topical): 10-100 µg/g for various insects. Acts as a fast-acting neurotoxin.[4][5]
Rotenone IsoflavonoidWide spectrum, particularly effective against fish and some insects (e.g., beetles, aphids)LD50 (oral, rat): 132-1500 mg/kg (Note: Mammalian toxicity). Insecticidal LD50 varies greatly.[6]
Nicotine AlkaloidSucking insects (e.g., aphids, thrips, whiteflies)LD50 (oral, rat): 50-60 mg/kg (Note: High mammalian toxicity). Acts as a potent neurotoxin in insects.[7][8]

Experimental Protocols: A Methodological Overview

The data presented for botanical insecticides are typically derived from standardized bioassays. Understanding these methodologies is crucial for interpreting and comparing results across different studies.

Diet Incorporation Bioassay for Antifeedant and Chronic Toxicity Assessment

This method is commonly used to evaluate the long-term effects of a compound when ingested by an insect.

  • Preparation of Artificial Diet : A standard artificial diet suitable for the target insect species is prepared.

  • Incorporation of Test Compound : The botanical insecticide, dissolved in an appropriate solvent, is thoroughly mixed into the molten diet at various concentrations. A control diet containing only the solvent is also prepared.

  • Experimental Setup : The prepared diets are poured into individual containers (e.g., wells of a multi-well plate or small cups).

  • Insect Infestation : Neonate or early instar larvae of the target insect are individually placed in the containers with the treated or control diet.

  • Data Collection : Over a period of 7-14 days, several parameters are recorded:

    • Larval mortality

    • Larval and pupal weight

    • Time to pupation and adult emergence

    • Antifeedant indices (calculated based on the weight of diet consumed compared to the control)

  • Statistical Analysis : Probit or logit analysis is used to determine LC50 values, while ANOVA and other statistical tests are used to assess effects on growth and development.

Leaf Disc No-Choice Bioassay for Antifeedant Activity

This assay is designed to specifically measure the feeding deterrence of a compound.

  • Preparation of Leaf Discs : Uniform discs are cut from the host plant leaves of the target insect.

  • Treatment Application : The leaf discs are dipped in solutions of the botanical insecticide at different concentrations or in a solvent-only control solution. The solvent is allowed to evaporate completely.

  • Experimental Arena : Each treated or control leaf disc is placed in a separate petri dish with a moistened filter paper to maintain humidity.

  • Insect Introduction : A single, pre-starved larva is introduced into each petri dish.

  • Assessment : After a defined period (typically 24-48 hours), the area of the leaf disc consumed is measured, often using a leaf area meter or image analysis software.

  • Calculation of Antifeedant Index (AFI) : The AFI is calculated using the formula: AFI (%) = [(C - T) / (C + T)] * 100 where C is the area of leaf consumed in the control group and T is the area of leaf consumed in the treated group.

Visualizing the Mechanisms and Workflows

Inferred Mechanism of Action for Limonoid Insecticides

While the precise signaling pathway for this compound is not fully elucidated, it is believed to share a mechanism of action with other limonoids like azadirachtin, primarily acting as an insect growth regulator and antifeedant.

G cluster_insect Insect Larva Limonoid Limonoid Ingestion Ingestion Gustatory_Receptors Gustatory_Receptors Ingestion->Gustatory_Receptors Binding Neurosecretory_Cells Neurosecretory_Cells Ingestion->Neurosecretory_Cells Internal Transport Feeding_Deterrence Feeding_Deterrence Gustatory_Receptors->Feeding_Deterrence Stimulation Prothoracic_Gland Prothoracic_Gland Neurosecretory_Cells->Prothoracic_Gland Inhibition of PTTH release Ecdysone_Synthesis Ecdysone_Synthesis Prothoracic_Gland->Ecdysone_Synthesis Reduced Stimulation Molting_Disruption Molting_Disruption Ecdysone_Synthesis->Molting_Disruption Leads to

Caption: Inferred signaling pathway for limonoid insecticides like this compound.

Standard Experimental Workflow for Insecticidal Bioassays

The evaluation of botanical insecticides typically follows a structured workflow to ensure reliable and reproducible results.

G Compound_Isolation Compound Isolation (e.g., this compound from seeds) Dose_Preparation Preparation of Serial Dilutions Compound_Isolation->Dose_Preparation Bioassay_Setup Bioassay Setup (e.g., Diet Incorporation or Leaf Disc) Dose_Preparation->Bioassay_Setup Insect_Exposure Exposure of Target Insect Bioassay_Setup->Insect_Exposure Data_Collection Data Collection (Mortality, Growth, Feeding) Insect_Exposure->Data_Collection Statistical_Analysis Statistical Analysis (LC50, Antifeedant Index) Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation

Caption: A typical experimental workflow for evaluating botanical insecticides.

Conclusion

This compound, a limonoid from Sandoricum koetjape, demonstrates significant potential as a botanical insecticide, particularly as an antifeedant and growth regulator against key lepidopteran pests. Its efficacy at concentrations of 200 ppm and above is promising. However, the current body of literature lacks the standardized toxicological data (LD50/LC50) necessary for a direct quantitative comparison with well-established botanical insecticides like azadirachtin, pyrethrins, rotenone, and nicotine.

While the inferred mechanism of action places this compound within the class of insect growth disruptors, further research is required to elucidate the specific molecular targets and signaling pathways it affects. The development of this compound as a viable commercial insecticide will depend on future studies that not only establish its toxicological profile against a broader range of pests but also investigate its safety for non-target organisms and its stability in field conditions. For researchers and drug development professionals, this compound represents an intriguing lead compound that warrants more in-depth investigation to unlock its full potential in sustainable pest management.

References

Validating the Safety Profile of Sandoricin for Non-Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of naturally derived compounds for pest management presents a promising avenue for sustainable agriculture and disease vector control. Sandoricin, a limonoid isolated from the tropical fruit tree Sandoricum koetjape, has demonstrated notable insecticidal properties. However, a critical aspect of its development as a viable biopesticide is the thorough validation of its safety profile concerning non-target organisms. This guide provides a comparative framework for assessing the ecotoxicological impact of this compound, drawing parallels with a well-established natural insecticide, azadirachtin (B1665905), and a widely used synthetic insecticide, imidacloprid (B1192907).

A notable gap in the current scientific literature is the lack of specific quantitative toxicity data for purified this compound on key non-target organisms. While its efficacy against certain insect pests has been documented, its effects on beneficial species such as pollinators, aquatic invertebrates, and soil organisms remain largely uncharacterized. This guide, therefore, utilizes data for azadirachtin, another tetranortriterpenoid limonoid, as a proxy to facilitate a preliminary comparative assessment. The data presented herein is intended to serve as a benchmark for future research aimed at elucidating the specific safety profile of this compound.

Comparative Toxicity Data

The following tables summarize the acute toxicity of the natural insecticide azadirachtin and the synthetic insecticide imidacloprid on three key non-target organisms: the honey bee (Apis mellifera), the water flea (Daphnia magna), and the earthworm (Eisenia fetida). These organisms represent crucial components of terrestrial and aquatic ecosystems, and their sensitivity to chemical agents is a standard measure in environmental risk assessment.

Table 1: Acute Contact and Oral Toxicity to Honey Bees (Apis mellifera)

InsecticideType48-hour Acute Contact LD50 (µ g/bee )48-hour Acute Oral LD50 (µ g/bee )
AzadirachtinNatural (Limonoid)>100[1]>1.0[1]
ImidaclopridSynthetic (Neonicotinoid)0.024[2]0.003[3]

Table 2: Acute Immobilization Toxicity to Water Fleas (Daphnia magna)

InsecticideType48-hour Acute EC50 (mg/L)
AzadirachtinNatural (Limonoid)0.048 (as azadirachtin A)[4]
ImidaclopridSynthetic (Neonicotinoid)85

Table 3: Acute Toxicity to Earthworms (Eisenia fetida)

InsecticideType14-day Acute LC50 (mg/kg soil)
AzadirachtinNatural (Limonoid)137.5[1]
ImidaclopridSynthetic (Neonicotinoid)10.7

Experimental Protocols

Standardized testing protocols are essential for generating reliable and comparable ecotoxicological data. The following methodologies are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) for key non-target invertebrate species.

Honey Bee (Apis mellifera) Acute Toxicity Test (OECD Guideline 213 & 214)

This test determines the acute contact and oral toxicity of a substance to adult worker honey bees.

1. Test Organisms: Young, healthy, and uniform-sized adult worker honey bees from a queen-right colony.

2. Test Substance Preparation:

  • Contact Toxicity: The test substance is dissolved in a suitable non-toxic solvent (e.g., acetone) to prepare a series of concentrations.
  • Oral Toxicity: The test substance is dissolved in sucrose (B13894) solution (e.g., 50% w/v).

3. Experimental Procedure:

  • Contact Application (OECD 214): Bees are anesthetized (e.g., with CO2), and a precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal thorax of each bee.
  • Oral Administration (OECD 213): Bees are individually fed a known volume of the treated sucrose solution.
  • Control Groups: A negative control (solvent or sucrose solution only) and a toxic standard control are run in parallel.
  • Test Conditions: Bees are kept in cages at a controlled temperature (e.g., 25°C) and humidity, with access to untreated sucrose solution.
  • Observation Period: Mortality is recorded at several intervals, typically up to 48 or 96 hours.

4. Data Analysis: The Lethal Dose 50 (LD50), the dose that is lethal to 50% of the test population, is calculated for both contact and oral exposure routes.

G cluster_prep Preparation cluster_exp Exposure cluster_obs Observation cluster_analysis Data Analysis org Select healthy worker bees contact_app Topical application to thorax (Contact) org->contact_app oral_app Individual feeding (Oral) org->oral_app sub_contact Prepare test substance in solvent sub_contact->contact_app sub_oral Prepare test substance in sucrose solution sub_oral->oral_app incubation Incubate at controlled temperature & humidity contact_app->incubation oral_app->incubation mortality Record mortality at 4, 24, 48 hours incubation->mortality ld50 Calculate LD50 mortality->ld50

Workflow for Honey Bee Acute Toxicity Testing.
Aquatic Invertebrate (Daphnia magna) Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

1. Test Organisms: Young daphnids (neonates), less than 24 hours old, from a healthy culture.

2. Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable culture medium.

3. Experimental Procedure:

  • Exposure: Groups of daphnids (e.g., 20 daphnids per concentration, divided into replicates) are exposed to the different test concentrations in glass vessels.
  • Control Group: A control group is exposed to the culture medium only.
  • Test Conditions: The test is conducted under controlled temperature (e.g., 20°C) and light conditions (e.g., 16-hour light/8-hour dark cycle). The daphnids are not fed during the test.
  • Observation Period: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

4. Data Analysis: The Median Effective Concentration (EC50), the concentration that causes immobilisation in 50% of the daphnids, is calculated for the 48-hour exposure period.[5]

G cluster_setup Test Setup cluster_exposure Exposure Phase cluster_assessment Assessment cluster_result Result org Culture & select <24h old Daphnia neonates expose Introduce Daphnia to test solutions org->expose solutions Prepare graded concentrations of test substance in media solutions->expose conditions Maintain at 20°C with 16h light/8h dark cycle expose->conditions observe Record immobilization at 24h and 48h conditions->observe ec50 Calculate 48h EC50 observe->ec50

Workflow for Daphnia magna Acute Immobilisation Test.
Earthworm (Eisenia fetida) Acute Toxicity Test (OECD Guideline 207)

This test evaluates the acute toxicity of a substance to the soil-dwelling organism Eisenia fetida.[6][7][8][9][10]

1. Test Organisms: Adult earthworms with a clitellum, from a synchronized culture.

2. Test Medium: A standardized artificial soil is used, typically consisting of sand, kaolin (B608303) clay, sphagnum peat, and calcium carbonate.

3. Experimental Procedure:

  • Application: The test substance is thoroughly mixed into the artificial soil at various concentrations.
  • Exposure: Groups of earthworms (e.g., 10 worms per replicate) are introduced into containers with the treated soil.
  • Control Group: A control group is maintained in untreated soil.
  • Test Conditions: The containers are kept at a controlled temperature (e.g., 20°C) with continuous light for a period of 14 days.
  • Observation: Mortality is assessed at day 7 and day 14. Sub-lethal effects, such as changes in body weight, can also be recorded.

4. Data Analysis: The Lethal Concentration 50 (LC50), the concentration that is lethal to 50% of the earthworms, is determined for the 14-day exposure period.[6]

G cluster_prep Preparation cluster_exposure Exposure cluster_obs Observation cluster_analysis Data Analysis org Select adult earthworms with clitellum expose Introduce earthworms to treated soil org->expose soil_prep Prepare artificial soil treat_soil Mix test substance into soil at various concentrations soil_prep->treat_soil treat_soil->expose incubation Incubate at 20°C for 14 days expose->incubation mortality Assess mortality at day 7 and day 14 incubation->mortality sublethal (Optional) Record changes in body weight incubation->sublethal lc50 Calculate 14-day LC50 mortality->lc50

References

Statistical Validation of Sandoricin Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical validation of bioassay results for sandoricin, a naturally occurring limonoid with known antifeedant properties. The principles and methodologies outlined here can be adapted for the evaluation of other natural products. We present a comparative analysis of hypothetical bioassay data, detailed experimental protocols, and visual representations of workflows and potential mechanisms of action to support robust scientific inquiry.

Data Presentation: Comparative Analysis of this compound Bioactivity

To illustrate the validation process, we present hypothetical data from two common bioassays for natural products: a cytotoxicity assay and an antifeedant assay. This compound is compared against a known active compound (Positive Control) and a negative control (Vehicle).

Table 1: Cytotoxicity of this compound on HT-29 Human Colon Cancer Cells

Treatment GroupConcentration (µM)Mean % Cell Viability (± SD)IC₅₀ (µM)P-value (vs. Vehicle)
Vehicle (0.1% DMSO) -98.7 ± 2.1> 100-
This compound 185.4 ± 4.515.2< 0.05
562.1 ± 5.2< 0.01
1048.9 ± 3.8< 0.001
2523.6 ± 2.9< 0.001
5010.1 ± 1.5< 0.001
Doxorubicin (B1662922) (Positive Control) 155.3 ± 6.10.8< 0.001
515.7 ± 4.3< 0.001
102.4 ± 1.1< 0.001

SD: Standard Deviation. Statistical analysis was performed using a one-way ANOVA followed by Dunnett's post-hoc test.

Table 2: Antifeedant Activity of this compound against Spodoptera litura Larvae

Treatment GroupConcentration (µg/cm²)Mean Food Consumption (mg ± SD)Feeding Deterrence Index (%)P-value (vs. Vehicle)
Vehicle (Acetone) -15.2 ± 1.8--
This compound 109.8 ± 1.235.5< 0.05
256.1 ± 0.959.9< 0.01
502.5 ± 0.583.6< 0.001
Azadirachtin (B1665905) (Positive Control) 101.8 ± 0.488.2< 0.001

SD: Standard Deviation. Statistical analysis was performed using a one-way ANOVA followed by Tukey's post-hoc test.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Cytotoxicity Assay: MTT Proliferation Assay
  • Cell Culture: Human colon cancer cells (HT-29) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (1-50 µM), doxorubicin (positive control), or 0.1% DMSO (vehicle control).

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis. Statistical significance is determined by one-way ANOVA followed by Dunnett's test.

Antifeedant Bioassay: Leaf Disc No-Choice Method
  • Insect Rearing: Larvae of the tobacco cutworm (Spodoptera litura) are reared on an artificial diet under controlled conditions (25 ± 2°C, 60-70% relative humidity, 14:10 h light:dark photoperiod).

  • Leaf Disc Preparation: Castor bean leaf discs (2 cm in diameter) are punched out using a cork borer.

  • Treatment Application: this compound and azadirachtin (positive control) are dissolved in acetone (B3395972) to prepare different concentrations. Each leaf disc is uniformly coated with 10 µL of the test solution. Control discs are treated with acetone alone. The solvent is allowed to evaporate completely.

  • Bioassay: A single, pre-weighed, fourth-instar larva is placed in a petri dish containing one treated leaf disc.

  • Incubation: The petri dishes are kept in the same controlled environment for 24 hours.

  • Data Collection: After 24 hours, the larvae and the remaining leaf discs are weighed. Food consumption is calculated by subtracting the final weight of the leaf disc from its initial weight, adjusted for water loss using control discs without larvae.

  • Data Analysis: The Feeding Deterrence Index (FDI) is calculated using the formula: FDI (%) = [(C-T)/C] x 100, where C is the food consumption in the control group and T is the food consumption in the treated group. Statistical significance is determined by one-way ANOVA followed by Tukey's test.

Mandatory Visualizations

Experimental Workflow and Statistical Validation

The following diagram illustrates the logical flow from experimental design to the statistical validation of this compound bioassay results.

G cluster_design Experimental Design cluster_execution Bioassay Execution cluster_analysis Statistical Analysis & Validation A Hypothesis Formulation (e.g., this compound has cytotoxic effects) B Selection of Bioassay (e.g., MTT Assay) A->B C Dose-Response Range Finding B->C D Preparation of Reagents (this compound, Controls) C->D Define Concentrations E Treatment of Biological System (e.g., Cancer Cells) D->E F Data Collection (e.g., Absorbance Readings) E->F G Data Pre-processing (Normalization, Transformation) F->G Raw Data H Descriptive Statistics (Mean, SD) G->H I Inferential Statistics (ANOVA, t-test) H->I J Calculation of Potency Metrics (IC50, FDI) I->J K Interpretation of Results J->K L Validated Conclusion K->L Publishable Conclusion G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor Binds/Interacts NFkB_inhibition Inhibition of NF-κB This compound->NFkB_inhibition Bcl2 Bcl-2 Inhibition This compound->Bcl2 MAPK_pathway MAPK Pathway (e.g., JNK, p38) Receptor->MAPK_pathway Bax Bax Activation MAPK_pathway->Bax NFkB_inhibition->Bcl2 Prevents Transcription Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Safety Operating Guide

Navigating the Safe Disposal of Sandoricin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with novel bioactive compounds, ensuring safe and compliant disposal is a critical component of laboratory operations. Sandoricin, a complex limonoid derived from the Santol tree (Sandoricum koetjape), exhibits notable insecticidal and ichthyotoxic properties.[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) for pure this compound, a cautious approach to its disposal is paramount, treating it as a potentially hazardous substance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

Core Principles for this compound Disposal

Given its biological activity, this compound waste should not be disposed of down the drain or in regular trash. The primary principle is to manage this compound waste through a certified hazardous waste management program.

Quantitative Data on Related Compounds

Bioactive PropertySourceImplication for Disposal
InsecticidalSeeds, Leaves, BarkPotential toxicity to non-target organisms.[2][3][4]
Ichthyotoxic (Toxic to fish)Plant ExtractsHigh risk to aquatic environments.
CytotoxicityPlant ExtractsPotential hazard to living cells.[4]
AntifeedantPlant ExtractsBioactive nature requires containment.[2]

Experimental Protocols for Waste Handling

The following protocols are based on standard laboratory procedures for handling and disposing of bioactive and potentially toxic chemical waste.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or creating aerosols, a dust mask or respirator may be necessary.

Waste Segregation and Collection:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

  • Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weigh boats, filter paper), and used PPE in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Sandoricin_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Use in Experiment B Aqueous Waste (Solutions) A->B C Solid Waste (Contaminated materials, excess solid) A->C D Collect in Labeled Aqueous Hazardous Waste Container B->D E Collect in Labeled Solid Hazardous Waste Container C->E F Store in Designated Hazardous Waste Accumulation Area D->F E->F G Arrange for Pickup by Certified Hazardous Waste Disposal Service F->G

This compound Disposal Workflow Diagram

Step-by-Step Disposal Procedure

  • Decontamination of Glassware and Surfaces:

    • Thoroughly rinse all glassware and surfaces that have come into contact with this compound with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove all residues.

    • Collect the initial rinsate as hazardous waste.

    • Subsequent washes with soap and water can be performed after the initial decontamination.

  • Management of Spills:

    • In the event of a spill, cordon off the area.

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in the solid hazardous waste container.

    • Decontaminate the spill area as described above.

  • Final Disposal:

    • Once the hazardous waste containers are full, ensure they are tightly sealed and properly labeled.

    • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

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Reactant of Route 1
Sandoricin
Reactant of Route 2
Sandoricin

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